molecular formula C22H26Cl2N4O3S B8022463 NBI-35965 CAS No. 866141-46-0

NBI-35965

Numéro de catalogue: B8022463
Numéro CAS: 866141-46-0
Poids moléculaire: 497.4 g/mol
Clé InChI: ARENHXRYYRAMQA-RSAXXLAASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

NBI-35965 is a useful research compound. Its molecular formula is C22H26Cl2N4O3S and its molecular weight is 497.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

(10S)-9-(cyclopropylmethyl)-3-(2,4-dichlorophenyl)-10-ethyl-6-methyl-1,2,5,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N4.CH4O3S/c1-3-15-11-27-21-18(26(15)10-13-4-5-13)8-12(2)24-20(21)19(25-27)16-7-6-14(22)9-17(16)23;1-5(2,3)4/h6-9,13,15H,3-5,10-11H2,1-2H3;1H3,(H,2,3,4)/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARENHXRYYRAMQA-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2C3=C(N1CC4CC4)C=C(N=C3C(=N2)C5=C(C=C(C=C5)Cl)Cl)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2C3=C(N1CC4CC4)C=C(N=C3C(=N2)C5=C(C=C(C=C5)Cl)Cl)C.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26Cl2N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603151-83-3
Record name NBI-35965
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0603151833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NBI-35965
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PY3M6M5BK4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

NBI-35965: A Technical Overview of its Mechanism of Action as a CRF1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBI-35965 is a potent, selective, and orally active antagonist of the corticotropin-releasing factor receptor 1 (CRF1). This document provides a comprehensive technical guide on the mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and preclinical pharmacological profile. Quantitative data from key studies are summarized, and experimental methodologies are described to facilitate reproducibility and further investigation. Visual representations of its signaling pathway and experimental workflows are included to provide a clear and concise understanding of its function.

Introduction

Corticotropin-releasing factor (CRF) and its receptors are key components of the hypothalamic-pituitary-adrenal (HPA) axis and play a crucial role in the body's response to stress. The CRF system, particularly the CRF1 receptor, has been implicated in the pathophysiology of various stress-related disorders, including anxiety, depression, and irritable bowel syndrome. This compound has emerged as a valuable research tool and potential therapeutic agent due to its high affinity and selectivity for the CRF1 receptor.

Molecular Target and Binding Profile

This compound is a non-peptide small molecule that acts as a competitive antagonist at the CRF1 receptor. It exhibits high binding affinity for the human CRF1 receptor, effectively blocking the binding of the endogenous ligand, CRF.

Quantitative Binding and Functional Data
ParameterValueSpecies/SystemReference
Ki 4 nMHuman CRF1 Receptor[1]
pKi 8.5Human CRF1 Receptor[1][2]
Ki (CRF2) > 10,000 nMHuman CRF2 Receptor
pIC50 (cAMP accumulation) 7.1CRF1 transfected cells[1]
pIC50 (ACTH production) 6.9In vitro[1]

Mechanism of Action: Signaling Pathways

The CRF1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3] By binding to the CRF1 receptor, this compound prevents the conformational changes induced by CRF binding, thereby inhibiting the activation of the Gs protein and the downstream signaling cascade. This blockade of CRF1 receptor signaling results in the attenuation of stress-induced physiological responses.

CRF1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CRF CRF CRF1 CRF1 Receptor CRF->CRF1 Binds & Activates NBI35965 This compound NBI35965->CRF1 Binds & Inhibits Gs Gs Protein CRF1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Stress Response) CREB->Gene Activates

Caption: this compound blocks CRF-induced CRF1 receptor signaling.

In Vivo Pharmacology and Efficacy

This compound is orally active and brain-penetrant, making it suitable for in vivo studies.[1] Preclinical studies have demonstrated its efficacy in attenuating stress-related physiological and behavioral responses.

Pharmacokinetic Properties in Rats
ParameterValueDoseRouteReference
Volume of Distribution 17.8 L/kg10 mg/kgOral[1]
Plasma Clearance 17 mL/min/kg10 mg/kgOral[1]
Half-life 12 h10 mg/kgOral[1]
Oral Bioavailability 34%10 mg/kgOral[1]
Maximal Plasma Concentration (Cmax) 560 ng/mL10 mg/kgOral[1]
Time to Cmax (Tmax) 1 h10 mg/kgOral[1]
Maximal Brain Concentration 700 ng/g10 mg/kgOral[1]
In Vivo Effects
  • Reduction of ACTH Production: this compound reduces CRF- or stress-induced production of adrenocorticotropic hormone (ACTH).[1]

  • Anxiolytic Effects: The compound has demonstrated anxiolytic (anxiety-reducing) properties in animal models.[1]

  • Visceral Hypersensitivity: In a rat model of stress-induced visceral hyperalgesia, this compound was shown to blunt this response, suggesting its potential in conditions like irritable bowel syndrome.[4]

  • Colonic Motor Function: this compound inhibits the stress-induced shortening of distal colonic transit time.[4]

  • Locus Coeruleus Activation: The compound abolishes the activation of locus coeruleus neurons induced by colorectal distension and intracisternal CRF administration in rats.[5]

Experimental Protocols

Radioligand Binding Assay for CRF1 Receptor

Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Cell Membranes expressing CRF1 Receptor Incubate Incubate membranes, radioligand, and competitor at various concentrations Membranes->Incubate Radioligand Radiolabeled Ligand (e.g., [125I]Sauvagine) Radioligand->Incubate NBI35965 This compound (or other competitor) NBI35965->Incubate Filter Separate bound from free radioligand (e.g., via filtration) Incubate->Filter Scintillation Quantify bound radioactivity (e.g., Scintillation Counting) Filter->Scintillation Analysis Calculate Ki values (Cheng-Prusoff equation) Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes from a stable cell line expressing the human CRF1 receptor are prepared.

  • Incubation: Membranes are incubated with a constant concentration of a radiolabeled CRF1 receptor ligand (e.g., [125I]sauvagine) and varying concentrations of this compound.

  • Separation: The incubation mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Detection: The radioactivity retained on the filter is quantified using a gamma counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Methodology:

  • Cell Culture: Cells stably expressing the CRF1 receptor are cultured in appropriate media.

  • Pre-incubation: Cells are pre-incubated with various concentrations of this compound.

  • Stimulation: The cells are then stimulated with a fixed concentration of a CRF1 receptor agonist (e.g., CRF or sauvagine).

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a commercially available assay kit (e.g., ELISA-based or time-resolved fluorescence resonance energy transfer - TR-FRET).

  • Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced cAMP production (IC50) is determined.

Conclusion

This compound is a highly selective and potent CRF1 receptor antagonist with a well-characterized mechanism of action. Its ability to block the CRF1 signaling pathway and its favorable in vivo pharmacological properties make it an invaluable tool for investigating the role of the CRF system in health and disease. The data presented in this guide provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of CRF1 receptor antagonism.

References

An In-Depth Technical Guide to the Function of NBI-35965

Author: BenchChem Technical Support Team. Date: December 2025

A Potent and Selective Corticotropin-Releasing Factor Receptor 1 (CRF1) Antagonist

This technical guide provides a comprehensive overview of the function, mechanism of action, and pharmacological profile of NBI-35965, a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). This document is intended for researchers, scientists, and drug development professionals.

Core Function and Mechanism of Action

This compound is a non-peptide, orally active, and brain-penetrant small molecule that exhibits high-affinity and selective binding to the CRF1 receptor.[1][2][3][4] The CRF1 receptor is a Class B G-protein coupled receptor (GPCR) that plays a crucial role in the body's response to stress.[5] Upon binding of its endogenous ligand, corticotropin-releasing factor (CRF), the CRF1 receptor activates the Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade in the anterior pituitary gland stimulates the synthesis and release of adrenocorticotropic hormone (ACTH), which in turn stimulates the adrenal glands to produce corticosteroids such as cortisol.

This compound functions as a competitive antagonist at the CRF1 receptor, blocking the binding of CRF and thereby inhibiting the downstream signaling cascade. This action effectively blunts the physiological responses to stress mediated by the CRF1 receptor.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Receptor Binding Affinity

ReceptorLigandKi (nM)SpeciesSource
CRF1[125I]Sauvagine4Rat[1][6]
CRF2[125I]Sauvagine>10,000Rat[1][3]

Table 2: In Vitro Functional Activity

AssayAgonistpIC50Cell LineEffectSource
cAMP AccumulationSauvagine7.1CRF1-transfected cellsInhibition of cAMP production[1]
ACTH ProductionCRF6.9-Inhibition of ACTH production[1]

Table 3: In Vivo Pharmacokinetic Parameters (Rat)

ParameterValueDoseRouteSource
Volume of Distribution (Vd)17.8 L/kg10 mg/kgOral[2]
Plasma Clearance (CL)17 mL/min/kg10 mg/kgOral[2]
Half-life (t1/2)12 h10 mg/kgOral[2]
Oral Bioavailability34%10 mg/kgOral[2]
Cmax (plasma)560 ng/mL10 mg/kgOral[2]
Tmax (plasma)1 h10 mg/kgOral[2]
Cmax (brain)700 ng/g10 mg/kgOral[2]

Signaling Pathway and Mechanism of Action Diagram

The following diagram illustrates the CRF1 receptor signaling pathway and the inhibitory action of this compound.

CRF1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CRF CRF CRF1 CRF1 Receptor CRF->CRF1 Binds and Activates NBI35965 This compound NBI35965->CRF1 Binds and Inhibits Gs Gαs CRF1->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., POMC for ACTH) CREB->Gene Activates ACTH ACTH Release Gene->ACTH

CRF1 receptor signaling and this compound inhibition.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

CRF1 Receptor Radioligand Binding Assay

This assay determines the binding affinity of this compound to the CRF1 receptor.

Protocol:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat brain cortex) or cells expressing the CRF1 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation, a radiolabeled CRF1 ligand (e.g., [125I]Sauvagine), and varying concentrations of this compound.

    • For total binding, omit the unlabeled competitor. For non-specific binding, include a high concentration of an unlabeled CRF1 ligand.

    • Incubate at room temperature to allow binding to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 (the concentration of this compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Functional Assay

This assay measures the ability of this compound to inhibit CRF1 receptor-mediated Gs signaling.

Protocol:

  • Cell Culture:

    • Culture cells stably expressing the CRF1 receptor in appropriate media.

    • Seed the cells into 96-well plates and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells and pre-incubate with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with a fixed concentration of a CRF1 receptor agonist (e.g., sauvagine).

    • Incubate for a defined period to allow for cAMP production.

  • cAMP Detection:

    • Lyse the cells to release intracellular cAMP.

    • Measure cAMP levels using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or AlphaScreen).

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Calculate the concentration of cAMP in each sample from the standard curve.

    • Plot the percentage of inhibition of agonist-stimulated cAMP production against the logarithm of the this compound concentration.

    • Determine the pIC50 (-log of the IC50) from the resulting dose-response curve.

In Vivo Stress-Induced ACTH Secretion in Rodents

This experiment assesses the in vivo efficacy of this compound in blocking the stress response.

Protocol:

  • Animal Preparation:

    • House male rodents (e.g., rats or mice) under controlled environmental conditions.

    • Administer this compound or vehicle orally or via another appropriate route at a defined time before stress induction.[2]

  • Stress Induction:

    • Subject the animals to a standardized stressor, such as restraint stress, forced swim, or footshock.[7]

  • Blood Sampling:

    • At a specific time point after stress onset, collect blood samples (e.g., via tail-nick or terminal cardiac puncture).

    • Collect plasma by centrifugation and store at -80°C until analysis.

  • ACTH Measurement:

    • Quantify plasma ACTH levels using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Data Analysis:

    • Compare the plasma ACTH levels in the this compound-treated group to the vehicle-treated control group.

    • Analyze the data using appropriate statistical methods (e.g., t-test or ANOVA) to determine if this compound significantly reduces stress-induced ACTH secretion.

ACTH_Secretion_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal Rodent Subjects Dosing Administer this compound or Vehicle Animal->Dosing Stress Induce Stress (e.g., Restraint) Dosing->Stress Blood Collect Blood Sample Stress->Blood Plasma Separate Plasma Blood->Plasma ACTH_Assay Measure ACTH (ELISA/RIA) Plasma->ACTH_Assay Data Analyze Data ACTH_Assay->Data

Workflow for in vivo ACTH secretion experiment.
Visceral Sensitivity Measurement using Colorectal Distension in Rats

This model evaluates the effect of this compound on visceral pain perception.

Protocol:

  • Animal Preparation:

    • Surgically implant electrodes into the abdominal musculature of rats to record the visceromotor response (VMR), a measure of visceral pain. Allow for a recovery period.

  • Drug Administration:

    • Administer this compound or vehicle to the rats.[1]

  • Colorectal Distension (CRD):

    • Insert a lubricated balloon catheter into the descending colon and rectum.

    • Inflate the balloon to graded pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with a rest period in between.[1]

  • VMR Recording and Analysis:

    • Record the electromyographic (EMG) activity of the abdominal muscles during the distension periods.

    • Quantify the VMR by calculating the area under the curve of the EMG recording during distension and subtracting the baseline activity.

    • Compare the VMR at different distension pressures between the this compound-treated and vehicle-treated groups.

  • Data Analysis:

    • Use statistical analysis (e.g., two-way ANOVA) to determine if this compound significantly reduces the VMR to colorectal distension, indicating an analgesic effect.

Visceral_Sensitivity_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Surgery Implant EMG Electrodes Recovery Allow Recovery Surgery->Recovery Dosing Administer this compound or Vehicle Recovery->Dosing CRD Colorectal Distension (Graded Pressures) Dosing->CRD EMG Record EMG (VMR) CRD->EMG Quantify Quantify VMR EMG->Quantify Analyze Statistical Analysis Quantify->Analyze

Workflow for visceral sensitivity experiment.

Conclusion

This compound is a highly potent and selective CRF1 receptor antagonist with demonstrated efficacy in both in vitro and in vivo models of stress and visceral pain. Its ability to penetrate the blood-brain barrier and its favorable pharmacokinetic profile make it a valuable research tool for investigating the role of the CRF1 receptor in various physiological and pathological processes. The experimental protocols detailed in this guide provide a framework for the further characterization of this compound and other CRF1 receptor modulators.

References

NBI-35965: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBI-35965 is a potent, selective, and orally active antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). As a brain-penetrant small molecule, it has emerged as a valuable tool in neuroscience research for investigating the role of the CRF system in stress, anxiety, depression, and related disorders. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of its associated signaling pathways and experimental workflows.

Introduction

The corticotropin-releasing factor (CRF) system is a critical mediator of the body's response to stress. The CRF1 receptor, in particular, has been a key target for the development of therapeutics for stress-related psychiatric and visceral disorders. This compound is a non-peptide, tricyclic CRF1 antagonist that exhibits high affinity and selectivity for the CRF1 receptor over the CRF2 receptor.[1][2] Its ability to cross the blood-brain barrier and its oral bioavailability make it a versatile tool for both in vitro and in vivo studies.[1][3] This document serves as a comprehensive resource for researchers utilizing this compound in their investigations.

Mechanism of Action

This compound acts as a competitive antagonist at the CRF1 receptor. By binding to the receptor, it blocks the downstream signaling cascades initiated by the endogenous ligand, CRF. The CRF1 receptor is a G-protein-coupled receptor (GPCR) that can couple to multiple G-proteins, including Gs, Gq, and Gi, leading to the activation of various intracellular signaling pathways. The primary and most well-characterized pathway involves the coupling to Gs, which activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA).[2] this compound effectively inhibits this CRF-induced cAMP production.[1][2]

Quantitative Data

The following tables summarize the key quantitative parameters of this compound based on available literature.

Table 1: In Vitro Binding Affinity and Potency

ParameterValueSpecies/Cell LineNotes
Ki (CRF1) 4 nM[1][2]Human
pKi (CRF1) 8.5[1]Human
Ki (CRF2) >10,000 nMHumanDemonstrates high selectivity for CRF1.
pIC50 (CRF-induced ACTH production) 7.1[1]In vitro
pIC50 (Stress-induced ACTH production) 6.9[1]In vitro

Table 2: In Vivo Pharmacokinetic Parameters in Rats

ParameterValueRoute of AdministrationNotes
Volume of Distribution (Vd) 17.8 L/kg[1]Oral
Plasma Clearance (CL) 17 mL/min/kg[1]Oral
Half-life (t1/2) 12 h[1]Oral
Oral Bioavailability 34%[1]Oral
Mean Maximal Plasma Concentration (Cmax) 560 ng/mL (at 1 h)[1]10 mg/kg, Oral
Mean Maximal Brain Concentration 700 ng/g[1]10 mg/kg, OralDemonstrates good brain penetration.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on published studies.

In Vitro CRF1 Receptor Binding Assay

Objective: To determine the binding affinity of this compound for the CRF1 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [125I]Sauvagine or another suitable CRF1 receptor radioligand.

  • This compound hydrochloride.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4.

  • Non-specific binding control: A high concentration of a non-labeled CRF1 receptor ligand (e.g., 1 µM CRF).

  • Scintillation vials and scintillation fluid.

  • Filtration apparatus with glass fiber filters (e.g., Whatman GF/C).

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in the following order: assay buffer, a fixed concentration of [125I]Sauvagine, and the serially diluted this compound or vehicle.

  • For non-specific binding wells, add the high concentration of the non-labeled CRF1 ligand.

  • Initiate the binding reaction by adding the cell membranes (typically 20-50 µg of protein per well).

  • Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a beta counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression to determine the Ki value.

In Vivo Assessment of Anxiolytic Activity (Elevated Plus Maze)

Objective: To evaluate the anxiolytic effects of this compound in rodents.

Materials:

  • Elevated Plus Maze (EPM) apparatus.

  • Male rats or mice.

  • This compound hydrochloride dissolved in a suitable vehicle (e.g., 5% mannitol).[3]

  • Vehicle control.

  • Positive control (e.g., diazepam).

  • Video tracking software for behavioral analysis.

Procedure:

  • Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Administer this compound (e.g., 1-30 mg/kg, p.o.), vehicle, or the positive control to different groups of animals.[2]

  • Allow for a pre-treatment period for the compound to be absorbed (e.g., 60 minutes for oral administration).

  • Place each animal individually in the center of the EPM, facing one of the open arms.

  • Record the animal's behavior for a 5-minute session using the video tracking software.

  • Key parameters to measure include:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

  • An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

  • Analyze the data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

In Vivo Assessment of Visceral Hypersensitivity (Colorectal Distension)

Objective: To determine the effect of this compound on stress-induced visceral hyperalgesia.

Materials:

  • Male Long-Evans rats that have undergone maternal separation as neonates.[2]

  • Colorectal distension apparatus (pressure transducer, balloon catheter).

  • Electromyography (EMG) recording equipment.

  • This compound hydrochloride.

  • Vehicle control.

  • Water avoidance stress paradigm.

Procedure:

  • Surgically implant EMG electrodes into the external oblique musculature of the rats and allow for recovery.

  • Habituate the rats to the colorectal distension procedure.

  • On the day of the experiment, administer this compound (e.g., 20 mg/kg, s.c.) or vehicle.[2]

  • After a pre-treatment period, subject the rats to water avoidance stress for 1 hour.

  • Following the stressor, perform colorectal distension by inserting the balloon catheter and inflating it to various pressures (e.g., 20, 40, 60, 80 mmHg).[2]

  • Record the visceromotor response (VMR) via EMG at each distension pressure.

  • The VMR is a measure of the abdominal muscle contractions in response to the painful stimulus.

  • A reduction in the VMR in the this compound treated group compared to the vehicle group indicates a blunting of visceral hypersensitivity.

  • Analyze the data using repeated measures ANOVA.

Mandatory Visualizations

Signaling Pathways

CRF1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_Gs Gs Pathway cluster_Gq Gq Pathway cluster_Gi Gi Pathway CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Activates NBI35965 This compound NBI35965->CRF1R Blocks Gs Gs CRF1R->Gs Activates Gq Gq CRF1R->Gq Activates Gi Gi CRF1R->Gi Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (Stress Response) CREB->Gene PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC DAG->PKC AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit

Caption: CRF1 Receptor Signaling Pathways and the Antagonistic Action of this compound.

Experimental Workflow

Anxiolytic_Assay_Workflow cluster_preparation Preparation cluster_dosing Dosing cluster_testing Behavioral Testing cluster_analysis Data Analysis acclimatize Acclimatize Animals (e.g., 1 hour) prepare_compounds Prepare this compound, Vehicle, and Positive Control acclimatize->prepare_compounds administer Administer Compounds (e.g., p.o.) prepare_compounds->administer pretreatment Pre-treatment Period (e.g., 60 minutes) administer->pretreatment epm Place Animal in Elevated Plus Maze pretreatment->epm record Record Behavior (5 minutes) epm->record extract Extract Key Parameters (Time in open arms, etc.) record->extract stats Statistical Analysis (e.g., ANOVA) extract->stats interpret Interpret Results stats->interpret

Caption: Workflow for Assessing Anxiolytic Activity of this compound using the Elevated Plus Maze.

Conclusion

This compound is a well-characterized and highly selective CRF1 receptor antagonist that serves as an indispensable tool for neuroscience research. Its favorable pharmacokinetic profile, including oral bioavailability and brain penetrance, allows for its use in a wide range of in vivo models of stress-related disorders. This guide provides a foundational understanding of this compound, its properties, and its application in experimental neuroscience, enabling researchers to effectively design and interpret studies aimed at elucidating the role of the CRF1 receptor in health and disease.

References

Investigating the Role of CRF1 Receptors with NBI-35965: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigation of Corticotropin-Releasing Factor Receptor 1 (CRF1) using the selective antagonist, NBI-35965. This document details the pharmacological properties of this compound, its interaction with the CRF1 receptor, and comprehensive experimental protocols for its characterization in both in vitro and in vivo models.

Introduction to CRF1 Receptors and this compound

Corticotropin-releasing factor (CRF) is a 41-amino acid neuropeptide that plays a central role in the body's response to stress.[1] It mediates its effects through two main G protein-coupled receptors, CRF1 and CRF2.[2] The CRF1 receptor is predominantly expressed in the brain, including the cortex, cerebellum, hippocampus, and amygdala, and is critically involved in mediating the endocrine, autonomic, and behavioral responses to stress.[3] Dysregulation of the CRF system has been implicated in a variety of stress-related disorders, including anxiety, depression, and irritable bowel syndrome (IBS).[4][5]

This compound is a potent, selective, and orally active non-peptide antagonist of the CRF1 receptor.[6] It exhibits high binding affinity for CRF1 with no significant affinity for the CRF2 receptor, making it a valuable tool for elucidating the specific roles of CRF1 in physiological and pathological processes.[6]

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its pharmacological and pharmacokinetic properties.

Table 1: In Vitro Binding Affinity and Functional Potency of this compound

ParameterReceptorValueReference
Binding Affinity (Ki) Human CRF1~4 nM[6]
Rat CRF14 nM[6]
Human CRF2>10,000 nM[6]
Functional Potency (pIC50) Inhibition of Sauvagine-induced cAMP accumulation (CRF1 transfected cells)7.1[6]
Inhibition of CRF-induced ACTH release (in vivo)6.9[6]

Table 2: Pharmacokinetic Properties of this compound in Rodents

ParameterSpeciesDose & RouteValueReference
Oral Bioavailability Rat10 mg/kg, p.o.34%[5]
Plasma Clearance Rat10 mg/kg, p.o.17 mL/min/kg[5]
Volume of Distribution Rat10 mg/kg, p.o.17.8 L/kg[5]
Half-life (t½) Rat10 mg/kg, p.o.12 hours[5]
Peak Plasma Concentration (Cmax) Rat10 mg/kg, p.o.560 ng/mL[5]
Time to Peak Plasma Concentration (Tmax) Rat10 mg/kg, p.o.1 hour[5]
Peak Brain Concentration Rat10 mg/kg, p.o.700 ng/g[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with CRF1 receptors.

In Vitro Assays

This protocol determines the binding affinity of this compound for the CRF1 receptor through competitive displacement of a radiolabeled ligand.

  • Materials:

    • Membrane preparation from cells stably expressing human or rat CRF1 receptors (e.g., HEK293 cells).[7]

    • Radioligand: [125I]Tyr0-Sauvagine.[7][8]

    • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, pH 7.4.[9]

    • Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.2% BSA, pH 7.4.

    • This compound stock solution (in DMSO).

    • Unlabeled ligand for non-specific binding determination (e.g., unlabeled Sauvagine).

    • 96-well microplates.

    • Glass fiber filters (e.g., GF/C).[9]

    • Filtration apparatus.

    • Scintillation counter.

  • Procedure:

    • Prepare membrane homogenates from CRF1-expressing cells.[9]

    • In a 96-well plate, add binding buffer, a fixed concentration of [125I]Tyr0-Sauvagine (typically at a concentration close to its Kd), and varying concentrations of this compound.[10]

    • For total binding, add vehicle (DMSO) instead of this compound.

    • For non-specific binding, add a high concentration of unlabeled Sauvagine.[10]

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate the plate at room temperature for 2 hours with gentle agitation.[7]

    • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.[9]

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[9]

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.[10]

This assay measures the ability of this compound to antagonize CRF1 receptor-mediated Gs protein activation and subsequent cyclic AMP (cAMP) production.

  • Materials:

    • HEK293 cells transiently or stably transfected with the human CRF1 receptor.[2]

    • Cell culture medium (e.g., DMEM supplemented with 10% FBS).[2]

    • Stimulation Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).[11]

    • CRF1 receptor agonist (e.g., Sauvagine or CRF).[6]

    • This compound stock solution (in DMSO).

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[2][11]

  • Procedure:

    • Plate CRF1-transfected HEK293 cells in a 96-well plate and culture overnight.[2]

    • Wash the cells with stimulation buffer.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle for 15-30 minutes.[11]

    • Stimulate the cells with a fixed concentration of a CRF1 agonist (typically the EC80 concentration) for 15-30 minutes at 37°C.[11]

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.

    • Analyze the data using a sigmoidal dose-response curve to determine the IC50 of this compound for the inhibition of agonist-induced cAMP production.[11]

In Vivo Assays

The EPM is a widely used behavioral test to assess anxiety-like behavior in rodents. Anxiolytic compounds increase the time spent and the number of entries into the open arms.[12]

  • Animals: Adult male rats (e.g., Sprague-Dawley or Wistar) or mice.[13]

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[13]

  • Procedure:

    • Habituate the animals to the testing room for at least 1 hour before the experiment.[6]

    • Administer this compound (e.g., 10-30 mg/kg, p.o. or i.p.) or vehicle at a specified time before the test (e.g., 60 minutes).[6]

    • Place the animal in the center of the maze, facing an open arm.[8]

    • Allow the animal to freely explore the maze for a 5-minute session.[8]

    • Record the number of entries and the time spent in the open and closed arms using a video-tracking system.

    • Analyze the data to compare the percentage of time spent in the open arms and the percentage of open arm entries between the this compound-treated and vehicle-treated groups. An increase in these parameters indicates an anxiolytic-like effect.[13]

This model assesses the role of CRF1 in stress-induced visceral pain, a key feature of IBS.[14]

  • Animals: Adult male rats.[14]

  • Procedure:

    • Induce stress in the animals, for example, using water avoidance stress (WAS) for 1 hour.[14]

    • Administer this compound (e.g., 20 mg/kg, s.c.) or vehicle prior to the stressor.[6]

    • Measure the visceromotor response (VMR) to colorectal distension (CRD) by inflating a balloon catheter inserted into the colon at varying pressures (e.g., 20, 40, 60 mmHg).[15] The VMR is typically quantified by measuring the abdominal muscle contractions.

    • Compare the VMR in stressed animals treated with this compound to vehicle-treated stressed and non-stressed control groups. A reduction in the VMR by this compound indicates its ability to blunt stress-induced visceral hyperalgesia.[14][16]

This assay evaluates the effect of this compound on the hypothalamic-pituitary-adrenal (HPA) axis response to stress.

  • Animals: Adult male mice or rats.

  • Procedure:

    • Administer this compound or vehicle.

    • Subject the animals to a stressor (e.g., restraint stress for 15-30 minutes).[17]

    • Collect blood samples at the end of the stress period, typically via tail vein or trunk blood collection following decapitation.[18] It is crucial to collect the samples rapidly to avoid handling-induced stress responses.[18]

    • Measure plasma ACTH concentrations using a commercially available ELISA or radioimmunoassay (RIA) kit.

    • Compare the ACTH levels between the different treatment groups. A suppression of the stress-induced rise in ACTH by this compound demonstrates its inhibitory effect on the HPA axis.[17]

Mandatory Visualizations

Signaling Pathways

CRF1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular CRF CRF / Urocortin CRF1 CRF1 Receptor CRF->CRF1 Agonist Binding NBI35965 This compound NBI35965->CRF1 Antagonist Binding G_alpha_s Gαs CRF1->G_alpha_s Activation G_beta_gamma Gβγ CRF1->G_beta_gamma Dissociation PLC Phospholipase C (PLC) CRF1->PLC Activation (alternative pathway) AC Adenylyl Cyclase G_alpha_s->AC Stimulation cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Transcription Gene Transcription (e.g., POMC for ACTH) CREB->Gene_Transcription Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation ERK ERK/MAPK Pathway PKC->ERK

Caption: Simplified CRF1 Receptor Signaling Pathways.

Experimental Workflows

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare Membranes from CRF1-expressing cells incubation Incubate Membranes with Radioligand and varying [this compound] prep_membranes->incubation prep_reagents Prepare Radioligand, this compound, and Buffers prep_reagents->incubation filtration Rapid Filtration to separate bound/free ligand incubation->filtration counting Scintillation Counting of filter-bound radioactivity filtration->counting analysis Data Analysis: Determine IC50 and Ki counting->analysis

Caption: Workflow for CRF1 Radioligand Binding Assay.

EPM_Workflow cluster_pretreatment Pre-treatment cluster_testing Behavioral Testing cluster_analysis Data Analysis acclimatize Acclimatize Animal to Testing Room drug_admin Administer this compound or Vehicle acclimatize->drug_admin place_on_maze Place Animal on Elevated Plus Maze drug_admin->place_on_maze record_behavior Record Behavior for 5 min (Video Tracking) place_on_maze->record_behavior score_behavior Score Time and Entries in Open/Closed Arms record_behavior->score_behavior statistical_analysis Statistical Comparison between Groups score_behavior->statistical_analysis

Caption: Workflow for the Elevated Plus Maze Test.

References

NBI-35965: A Selective CRF1 Receptor Antagonist for Modulating the Hypothalamic-Pituitary-Adrenal (HPA) Axis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The hypothalamic-pituitary-adrenal (HPA) axis is the core neuroendocrine system orchestrating the body's response to stress. Corticotropin-releasing factor (CRF) is the principal initiator of this cascade, primarily through its action on the CRF type 1 (CRF1) receptor. Dysregulation of the CRF/CRF1 system is strongly implicated in the pathophysiology of numerous stress-related disorders, including anxiety, depression, and irritable bowel syndrome. Consequently, CRF1 receptor antagonists have been a major focus of therapeutic development. This document provides a detailed technical overview of NBI-35965, a selective, orally active, and brain-penetrant small molecule CRF1 receptor antagonist. We consolidate key preclinical data, outline detailed experimental methodologies for its characterization, and illustrate the underlying biological and experimental frameworks.

Introduction: The HPA Axis and the Role of CRF1 Receptors

The stress response is a fundamental survival mechanism controlled by the HPA axis.[1] Upon perception of a stressor, parvocellular neurosecretory cells in the paraventricular nucleus (PVN) of the hypothalamus release CRF into the hypophyseal portal system.[2] CRF travels to the anterior pituitary gland, where it binds to CRF1 receptors on corticotroph cells, stimulating the synthesis and secretion of adrenocorticotropic hormone (ACTH). ACTH then enters the systemic circulation and acts on the adrenal cortex to trigger the release of glucocorticoids (cortisol in humans, corticosterone in rodents).[3]

Glucocorticoids mediate many of the physiological adaptations to stress but also exert negative feedback at the level of the pituitary, hypothalamus, and other brain regions to terminate the stress response. However, under conditions of chronic stress, this feedback mechanism can become impaired, leading to sustained HPA axis hyperactivity and elevated CRF levels.[4] This state is linked to the development of affective and anxiety disorders.[5]

The CRF1 receptor, a G-protein coupled receptor, is the primary mediator of the stress-induced actions of CRF on the HPA axis. Its distribution in key brain regions beyond the pituitary, such as the amygdala, prefrontal cortex, and locus coeruleus, also implicates it in coordinating the behavioral and autonomic responses to stress.[6][7] Therefore, blocking the CRF1 receptor with a selective antagonist like this compound presents a targeted therapeutic strategy to attenuate the deleterious effects of excessive CRF signaling.[1]

This compound: A Profile of a Selective CRF1 Antagonist

This compound is a tricyclic, non-peptide molecule designed for high-affinity, selective antagonism of the CRF1 receptor.[8] Its key characteristics make it a valuable tool for preclinical research and a promising scaffold for drug development.

Biochemical and Pharmacological Properties

This compound demonstrates potent and selective binding to the CRF1 receptor with no significant affinity for the CRF2 receptor subtype. This selectivity is crucial, as the two receptor subtypes can have opposing physiological roles. In functional assays, it effectively blocks CRF-mediated signaling cascades.[8][9]

Table 1: In Vitro Characterization of this compound

Parameter Value Species/System Reference
Binding Affinity (Ki) 4.0 nM Human CRF1 Receptor [9]
> 10,000 nM Human CRF2 Receptor
Functional Antagonism (pIC50)
CRF-induced ACTH Production 6.9 In Vitro [9]
Sauvagine-induced cAMP Stimulation 7.1 CRF1-transfected cells [8][9]

| Stress-induced ACTH Production | 6.9 | In Vivo (mice) |[9] |

Pharmacokinetic Profile

Preclinical studies in rats have shown that this compound is orally bioavailable and penetrates the blood-brain barrier, achieving significant concentrations in the brain, a critical feature for a centrally-acting therapeutic.[9]

Table 2: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, p.o.)

Parameter Value Unit Reference
Oral Bioavailability (F) 34 % [9]
Time to Max Plasma Conc. (Tmax) 1 h [9]
Maximal Plasma Conc. (Cmax) 560 ng/mL [9]
Maximal Brain Conc. 700 ng/g [9]
Plasma Half-life (t1/2) 12 h [9]
Volume of Distribution (Vd) 17.8 L/kg [9]

| Plasma Clearance | 17 | mL/min/kg |[9] |

Signaling Pathways and Mechanism of Action

This compound exerts its effects by competitively inhibiting the binding of CRF to the CRF1 receptor, thereby blocking downstream signaling.

HPA_Axis_and_NBI35965_MOA cluster_pathway HPA Axis Signaling stress Stress hypothalamus Hypothalamus (PVN) stress->hypothalamus pituitary Anterior Pituitary hypothalamus->pituitary CRF (+) adrenal Adrenal Cortex pituitary->adrenal ACTH (+) crf1 CRF1 Receptor feedback Glucocorticoids (e.g., Corticosterone) adrenal->feedback Release feedback->hypothalamus Negative Feedback (-) feedback->pituitary nbi35965 This compound nbi35965->crf1 Blocks

Mechanism of this compound on the HPA Axis.

As depicted, stress triggers CRF release from the hypothalamus. CRF binds to CRF1 receptors on the pituitary, initiating ACTH release. This compound occupies the CRF1 receptor, preventing CRF binding and thus interrupting the signaling cascade that leads to ACTH and subsequent glucocorticoid production.

Preclinical Efficacy in Stress Models

This compound has been evaluated in various animal models that recapitulate aspects of stress-related disorders. A key model is the water avoidance stress (WAS) paradigm in rats, which induces visceral hypersensitivity and colonic hypermotility, symptoms relevant to irritable bowel syndrome (IBS).

In a study using this model, this compound demonstrated significant efficacy.[8] A single subcutaneous dose of 20 mg/kg abolished the stress-induced increase in the visceromotor response to colorectal distention.[8] Furthermore, the same dose significantly reduced stress-induced defecation, a measure of colonic motor function.[8] These findings highlight the critical role of CRF1 receptor signaling in mediating stress-related visceral responses and the potential of this compound to mitigate them.

Table 3: In Vivo Efficacy of this compound in Rat Stress Models

Model Endpoint Dose & Route Result Reference
Water Avoidance Stress Visceral Hyperalgesia 20 mg/kg, s.c. Abolished stress-induced hyperalgesia [8]
Water Avoidance Stress Colonic Defecation 20 mg/kg, s.c. Significantly reduced stress-induced defecation [8]
Restraint Stress Plasma ACTH 20 mg/kg, p.o. Reduced stress-induced ACTH production [9]

| CRF Challenge | Colonic Transit Time | 10 mg/kg, p.o. or s.c. | Blocked CRF-induced shortening of transit time |[8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key assays used to characterize this compound. These protocols are synthesized from standard practices in the field.

Protocol 1: CRF1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the CRF1 receptor.

Materials:

  • Cell membranes from a stable cell line expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [125I]-Sauvagine or [125I]-Tyro-oCRF.

  • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4.

  • Non-specific binding agent: 1 µM unlabeled CRF.

  • This compound stock solution in DMSO, serially diluted.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation counter.

Methodology:

  • Prepare assay tubes in triplicate for total binding, non-specific binding, and a range of this compound concentrations (e.g., 0.1 nM to 10 µM).

  • Add 50 µL of binding buffer to all tubes.

  • Add 50 µL of unlabeled CRF (for non-specific binding) or 50 µL of the corresponding this compound dilution. Add 50 µL of buffer for total binding tubes.

  • Add 50 µL of radioligand at a final concentration near its Kd value (e.g., ~0.2 nM).

  • Initiate the binding reaction by adding 100 µL of cell membrane preparation (containing ~20-40 µg of protein).

  • Incubate for 2 hours at room temperature with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine.

  • Wash the filters three times with 4 mL of ice-cold wash buffer (Binding Buffer without BSA).

  • Measure the radioactivity retained on the filters using a gamma or scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound from the competition curve and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vivo Stress-Induced ACTH Release

Objective: To assess the ability of orally administered this compound to attenuate the HPA axis response to an acute stressor in rodents.

Materials:

  • Male CD-1 mice or Sprague-Dawley rats.

  • This compound formulation for oral gavage (e.g., suspended in 5% mannitol).

  • Restraint stress device (e.g., Plexiglas tube).

  • Blood collection supplies (e.g., EDTA-coated tubes, micro-capillaries).

  • Centrifuge, materials for plasma separation and storage (-80°C).

  • ACTH ELISA kit.

Methodology:

  • Acclimate animals to the housing facility for at least one week. Handle animals daily for 3-4 days to minimize handling stress.

  • Fast animals overnight prior to the experiment but allow ad libitum access to water.

  • Randomly assign animals to vehicle or this compound treatment groups (e.g., 1, 3, 10, 20 mg/kg).

  • Administer this compound or vehicle via oral gavage 60 minutes prior to the stressor.[9]

  • Place animals in the restraint device for a period of 15-30 minutes.

  • Immediately following the stress period, collect a blood sample via tail-nick or cardiac puncture (terminal).

  • Centrifuge blood at 3000 x g for 15 minutes at 4°C to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Quantify plasma ACTH concentrations using a commercially available ELISA kit according to the manufacturer's instructions.

  • Analyze data using ANOVA to compare ACTH levels between treatment groups.

Experimental_Workflow_ACTH start Start: Acclimated Rats step1 Group Assignment (Vehicle vs. This compound) start->step1 Day 0 end Endpoint: Plasma ACTH Levels process process decision decision step2 Oral Gavage Administration step1->step2 T = -60 min step3 Apply Restraint Stressor (15-30 min) step2->step3 T = 0 min step4 Blood Collection step3->step4 T = 15-30 min step5 Plasma Separation (Centrifugation) step4->step5 step6 Sample Storage (-80°C) step5->step6 step7 ACTH ELISA Assay step6->step7 step8 Data Analysis (ANOVA) step7->step8 step8->end

Workflow for In Vivo Stress-Induced ACTH Assay.

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective CRF1 receptor antagonist with favorable pharmacokinetic properties for central nervous system research. Preclinical data strongly support its ability to modulate the HPA axis and attenuate behavioral and physiological responses to stress. The methodologies outlined here provide a robust framework for the continued investigation of this compound and other novel CRF1 antagonists.

While early CRF1 antagonists faced challenges in clinical trials for major depression and anxiety, the therapeutic principle remains highly compelling.[4] The focus of newer CRF1 antagonists, such as crinecerfont by Neurocrine Biosciences for congenital adrenal hyperplasia (CAH), demonstrates a refined strategic approach targeting indications with more clearly defined HPA axis pathology. The continued exploration of compounds like this compound in specific, mechanistically-linked disorders holds significant promise for developing novel treatments for stress-related conditions.

References

Preclinical Profile of NBI-35965: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBI-35965 is a potent, selective, and orally bioavailable non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). Preclinical studies have demonstrated its high binding affinity for the CRF1 receptor and its ability to functionally antagonize CRF-induced signaling and downstream physiological effects. In vivo, this compound has shown efficacy in animal models of stress, anxiety, and visceral pain, highlighting its potential as a therapeutic agent for stress-related disorders. This technical guide provides a comprehensive overview of the preclinical data for this compound, including detailed experimental methodologies, quantitative data summaries, and visualizations of its mechanism of action.

Introduction

Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses to stress.[1][2] The actions of CRF are primarily mediated through the CRF1 receptor, a G-protein coupled receptor widely expressed in the central nervous system.[3][4] Dysregulation of the CRF/CRF1 signaling pathway has been implicated in the pathophysiology of various stress-related conditions, including anxiety, depression, and irritable bowel syndrome (IBS).[2][5] this compound was developed as a selective antagonist of the CRF1 receptor to investigate the therapeutic potential of blocking this pathway.

In Vitro Pharmacology

Receptor Binding Affinity

This compound demonstrates high and selective affinity for the human CRF1 receptor.

Table 1: Receptor Binding Affinity of this compound

ReceptorKi (nM)Reference
Human CRF1~4[3]
Human CRF2>10,000[6][7]
Functional Antagonism

This compound acts as a functional antagonist, inhibiting CRF-mediated intracellular signaling.

Table 2: In Vitro Functional Activity of this compound

AssayCell LineAgonistParameterpIC50Reference
cAMP AccumulationCRF1-transfected cellsSauvaginecAMP levels7.1[7]
ACTH ProductionIn vitro assayCRFACTH levels6.9[7]

In Vivo Pharmacology & Pharmacokinetics

Pharmacokinetic Profile in Rats

This compound exhibits favorable pharmacokinetic properties in rats, including oral bioavailability and brain penetration.

Table 3: Pharmacokinetic Parameters of this compound in Rats (10 mg/kg, p.o.)

ParameterValueUnitReference
Oral Bioavailability34%
Tmax (plasma)1h
Cmax (plasma)560ng/mL
Cmax (brain)700ng/g
Half-life (t1/2)12h
Plasma Clearance17mL/min/kg
Volume of Distribution17.8L/kg
In Vivo Efficacy

This compound has demonstrated efficacy in various preclinical models of stress-related pathologies.

Table 4: In Vivo Efficacy of this compound in Rodent Models

ModelSpeciesThis compound Dose & RouteEffectReference
Stress-Induced ACTH ProductionMice20 mg/kg, p.o.Reduction of stress-induced ACTH
CRF-Induced Colonic TransitRats10 mg/kg, p.o. or s.c.Blockade of CRF-induced shortening of distal colonic transit time[3]
Water Avoidance Stress-Induced DefecationRats20 mg/kg, s.c.Significant reduction in defecation[3]
Stress-Induced Visceral HyperalgesiaRats20 mg/kg, s.c.Abolished stress-induced visceral hyperalgesia[3]
LPS-Induced Visceral HypersensitivityMice10 ng/mouse, i.c.v.Prevention of LPS-induced increase in AWR score and decrease in pain threshold[8]
Colorectal Distension-Induced Locus Coeruleus ActivationRats10 mg/kg, i.v.Prevention of CRD- and CRF-induced neuronal activation[9]

Experimental Protocols

Receptor Binding Assay (Inferred Protocol)
  • Objective: To determine the binding affinity (Ki) of this compound for CRF1 and CRF2 receptors.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells stably expressing either human CRF1 or CRF2 receptors.

    • Radioligand: A suitable radioligand, such as [125I]Sauvagine or [125I]CRF, is used.

    • Competition Binding: Membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of this compound.

    • Incubation: The reaction is incubated to allow binding to reach equilibrium.

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Detection: The amount of bound radioactivity on the filters is quantified using a gamma counter.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is calculated using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of a non-labeled CRF analog.

cAMP Accumulation Assay (Inferred Protocol)
  • Objective: To assess the functional antagonist activity of this compound by measuring its effect on agonist-induced cAMP production.

  • Methodology:

    • Cell Culture: CRF1-transfected cells are cultured in appropriate media.

    • Pre-incubation: Cells are pre-incubated with increasing concentrations of this compound.

    • Stimulation: Cells are then stimulated with a fixed concentration of a CRF receptor agonist (e.g., Sauvagine) to induce cAMP production.

    • Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

    • Detection: The concentration of cAMP is measured using a competitive binding assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.[10][11][12]

    • Data Analysis: The concentration of this compound that inhibits 50% of the agonist-induced cAMP accumulation (IC50) is determined, and the pIC50 is calculated.

Water Avoidance Stress Model in Rats (Inferred Protocol)
  • Objective: To evaluate the effect of this compound on stress-induced colonic motor function.

  • Methodology:

    • Apparatus: A rectangular platform is placed in the center of a cage filled with water to a level just below the platform surface.[9][13]

    • Procedure: Rats are placed on the platform for a defined period (e.g., 60 minutes). The stress of being on the small platform surrounded by water induces an increase in defecation.[9]

    • Treatment: this compound or vehicle is administered subcutaneously (s.c.) prior to placing the animals on the platform.

    • Measurement: The total number of fecal pellets expelled during the stress period is counted as an index of colonic motor activity.[9]

Colorectal Distension (CRD)-Induced Visceral Hypersensitivity in Rats (Inferred Protocol)
  • Objective: To assess the effect of this compound on stress-induced visceral pain.

  • Methodology:

    • Animal Preparation: A balloon catheter is inserted into the distal colon of the rat.[14][15]

    • Stress Induction: Animals are subjected to a stressor, such as water avoidance stress, to induce visceral hyperalgesia.

    • Treatment: this compound or vehicle is administered prior to the assessment of visceral sensitivity.

    • Distension Protocol: The balloon is inflated to various pressures in a graded manner.[2][14]

    • Measurement: The visceromotor response (VMR), typically quantified by measuring the abdominal muscle contractions via electromyography (EMG), is recorded at each distension pressure. An increase in the VMR at a given pressure indicates visceral hypersensitivity.[14]

    • Data Analysis: The VMR at each distension pressure is compared between treatment groups.

Visualizations

Signaling Pathway of CRF1 Receptor Antagonism by this compound

CRF1_Signaling cluster_stress Stress Response cluster_receptor CRF1 Receptor cluster_downstream Downstream Signaling Stress Stress CRF CRF Release Stress->CRF CRF1 CRF1 Receptor CRF->CRF1 Binds to Gs Gs Protein CRF1->Gs Activates NBI35965 This compound NBI35965->CRF1 Blocks AC Adenylyl Cyclase Gs->AC Activates cAMP ↑ cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Physiological_Effects Physiological Effects (e.g., ACTH release, visceral hypersensitivity) PKA->Physiological_Effects Leads to

Caption: this compound blocks CRF binding to the CRF1 receptor, inhibiting downstream signaling.

Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Assessment cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat) Stress_Paradigm Induce Stress (e.g., Water Avoidance) Animal_Model->Stress_Paradigm Dosing Administer this compound or Vehicle Stress_Paradigm->Dosing Behavioral_Test Behavioral Assessment (e.g., Defecation Count) Dosing->Behavioral_Test Physiological_Test Physiological Measurement (e.g., Colorectal Distension) Dosing->Physiological_Test Data_Collection Data Collection Behavioral_Test->Data_Collection Physiological_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Statistical_Analysis->Results

Caption: Workflow for assessing the in vivo efficacy of this compound in a stress model.

Conclusion

The preclinical data for this compound strongly support its profile as a potent and selective CRF1 receptor antagonist. Its high affinity for the target receptor, functional antagonism of CRF signaling, favorable pharmacokinetic properties, and robust in vivo efficacy in models of stress and visceral pain underscore its potential for the treatment of stress-related disorders. Further clinical investigation is warranted to translate these promising preclinical findings into therapeutic benefits for patients.

References

NBI-35965 and Its Effects on Stress-Induced Behaviors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBI-35965 is a potent and selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1), a key component of the mammalian stress response system. By blocking the action of corticotropin-releasing factor (CRF) at this receptor, this compound has demonstrated potential in mitigating various stress-induced behavioral and physiological sequelae. This technical guide provides an in-depth overview of the preclinical findings related to this compound, with a focus on its effects in models of stress-induced behaviors. We present available quantitative data in structured tables, detail experimental protocols, and provide visualizations of the underlying signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound for research and drug development purposes.

Introduction: The Role of CRF1 in the Stress Response

The body's response to stress is orchestrated by a complex interplay of neuroendocrine pathways, with the hypothalamic-pituitary-adrenal (HPA) axis playing a central role. Corticotropin-releasing factor (CRF), a 41-amino acid neuropeptide, is the principal initiator of the HPA axis cascade.[1] Upon stressor exposure, CRF is released from the paraventricular nucleus of the hypothalamus and binds to CRF receptors in the anterior pituitary. This binding stimulates the secretion of adrenocorticotropic hormone (ACTH), which in turn triggers the adrenal glands to release glucocorticoids, such as cortisol.

Two main CRF receptor subtypes, CRF1 and CRF2, have been identified. The CRF1 receptor is predominantly expressed in the brain, including the cortex, amygdala, and hippocampus, and is the primary mediator of the anxiogenic and stress-related behavioral effects of CRF.[1] Chronic hyperactivation of the CRF/CRF1 system has been implicated in the pathophysiology of various stress-related disorders, including anxiety, depression, and irritable bowel syndrome (IBS). Consequently, the development of selective CRF1 receptor antagonists has been a major focus of therapeutic research.

This compound: A Selective CRF1 Receptor Antagonist

This compound is a novel, water-soluble, tricyclic, non-peptide molecule that acts as a potent and selective antagonist for the CRF1 receptor.[1] It exhibits high affinity for the CRF1 receptor, with a Ki value of approximately 4 nM, while showing no significant affinity for the CRF2 receptor.[1] Preclinical studies have demonstrated its ability to penetrate the blood-brain barrier and exert central effects following systemic administration.

Effects of this compound on Stress-Induced Behaviors: Preclinical Evidence

The preclinical evaluation of this compound has primarily focused on its efficacy in animal models of stress-induced visceral and colonic hypersensitivity, which are relevant to conditions like IBS.

Stress-Induced Visceral Hyperalgesia

Visceral hyperalgesia, an increased sensitivity to pain from internal organs, is a common feature of stress-related gastrointestinal disorders. The water avoidance stress (WAS) model in rats is a widely used paradigm to induce visceral hyperalgesia.

Quantitative Data:

Experimental ModelAnimal StrainThis compound DoseAdministration RouteKey FindingCitation
Water Avoidance StressLong-Evans Rats20 mg/kgSubcutaneous (s.c.)Completely abolished the 42±19% increase in visceromotor response to colorectal distention (20-80 mmHg) induced by acute water avoidance stress.[1]
Lipopolysaccharide (LPS)-induced visceral hypersensitivityMice10 ng/mouseIntracerebroventricular (i.c.v.)Prevented the LPS-induced increase in the abdominal withdrawal reflex (AWR) score and the decrease in pain threshold.[2]

Experimental Protocol: Water Avoidance Stress (WAS) and Assessment of Visceral Hyperalgesia

  • Animals: Adult male Long-Evans rats that have undergone maternal separation are often used as they exhibit a heightened stress response.[1]

  • Stress Induction: Rats are placed on a small platform (e.g., 8 x 8 x 10 cm) in the center of a cage filled with water (25°C) to a level 1 cm below the top of the platform for 1 hour. This creates a psychological stressor without direct water contact.[1]

  • Measurement of Visceromotor Response (VMR):

    • A flexible balloon catheter is inserted into the colon of the rat.

    • The balloon is incrementally distended with air to various pressures (e.g., 20, 40, 60, 80 mmHg).

    • The visceromotor response, a reflex contraction of the abdominal and hind limb musculature, is quantified by electromyography (EMG) of the external oblique muscles or by visual observation of the abdominal withdrawal reflex (AWR).

    • The response to distention is measured before and after the stress procedure to determine the change in visceral sensitivity.[1]

  • Drug Administration: this compound or vehicle is administered (e.g., subcutaneously) at a specified time before the stressor or the VMR measurement.[1]

Stress-Induced Alterations in Colonic Motor Function

Stress can significantly impact gastrointestinal motility. The effects of this compound on CRF- and stress-induced changes in colonic transit and defecation have been investigated.

Quantitative Data:

Experimental ModelAnimal StrainThis compound DoseAdministration RouteKey FindingCitation
CRF-induced accelerated colonic transitRats10 mg/kgPer oral (p.o.) or Subcutaneous (s.c.)Completely blocked the 81% shortening of distal colonic transit time induced by intravenous CRF.[1]
Water Avoidance Stress-induced defecationRats20 mg/kgSubcutaneous (s.c.)Significantly reduced the number of fecal pellets expelled in response to water avoidance stress.[1]

Experimental Protocol: Measurement of Colonic Transit

  • Marker Administration: A non-absorbable marker (e.g., charcoal meal or radiolabeled tracer) is administered orally to the animal.

  • Time Measurement: The time taken for the marker to travel a specific distance along the colon or to be expelled is measured.

  • CRF Challenge: To assess the effect of CRF, the peptide is administered (e.g., intravenously) after the marker administration.

  • Drug Treatment: this compound or vehicle is administered prior to the CRF challenge or stress exposure.[1]

Activation of Locus Coeruleus Neurons

The locus coeruleus (LC) is a brainstem nucleus that is a major source of norepinephrine in the brain and plays a crucial role in arousal and the stress response. Colorectal distension (CRD), a noxious visceral stimulus, activates LC neurons, an effect thought to be mediated by CRF.

Quantitative Data:

Experimental ModelAnimal StrainThis compound DoseAdministration RouteKey FindingCitation
Colorectal Distension (CRD)-induced LC activationSprague-Dawley Rats10 mg/kgIntravenous (i.v.)Prevented the increase in LC neuronal firing rate induced by phasic CRD (43.7 ± 1.1 mm Hg).[3]
Intracisternal CRF-induced LC activationSprague-Dawley Rats10 mg/kgIntravenous (i.v.)Prevented the increase in LC neuronal firing rate induced by intracisternal injection of CRF (300 ng/rat).[3]

Experimental Protocol: Electrophysiological Recording of Locus Coeruleus Neurons

  • Animal Preparation: Rats are anesthetized (e.g., with chloral hydrate) and placed in a stereotaxic frame.

  • Electrode Placement: A recording microelectrode is lowered into the locus coeruleus.

  • Stimulation: Phasic colorectal distension is performed using a balloon catheter, or CRF is administered intracisternally.

  • Data Acquisition: The spontaneous firing rate of individual LC neurons is recorded before, during, and after the stimulus.

  • Drug Administration: this compound or vehicle is administered intravenously before the stimulation.[3]

Signaling Pathways and Experimental Workflows

CRF1 Receptor Signaling Pathway

The binding of CRF to the CRF1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of the Gs alpha subunit, leading to the stimulation of adenylyl cyclase, an increase in cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), leading to changes in gene expression. The CRF1 receptor can also couple to other G-proteins, such as Gq, which activates the phospholipase C (PLC) pathway.

CRF1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Binds to NBI35965 This compound NBI35965->CRF1R Blocks Gs Gs-protein CRF1R->Gs Activates Gq Gq-protein CRF1R->Gq Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C (PLC) Gq->PLC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (Stress Response Genes) CREB->Gene Regulates

CRF1 Receptor Signaling Cascade
Experimental Workflow for Preclinical Evaluation of this compound

The preclinical assessment of a CRF1 antagonist like this compound typically follows a structured workflow designed to evaluate its efficacy and mechanism of action in relevant animal models of stress.

Experimental_Workflow cluster_setup Phase 1: Model Development & Baseline cluster_stress Phase 2: Stress Induction & Treatment cluster_testing Phase 3: Post-Stress Assessment cluster_analysis Phase 4: Data Analysis & Interpretation Animal_Selection Animal Model Selection (e.g., Rats, Mice) Habituation Habituation to Handling & Environment Animal_Selection->Habituation Baseline Baseline Behavioral/Physiological Measurement Habituation->Baseline Grouping Random Assignment to Treatment Groups (Vehicle, this compound) Baseline->Grouping Drug_Admin Drug Administration (e.g., s.c., p.o.) Grouping->Drug_Admin Stress_Induction Stress Paradigm (e.g., Water Avoidance Stress) Drug_Admin->Stress_Induction Behavioral_Test Behavioral Testing (e.g., Visceromotor Response) Stress_Induction->Behavioral_Test Physiological_Test Physiological Measurement (e.g., Colonic Transit) Stress_Induction->Physiological_Test Neurochemical_Test Neurochemical Analysis (e.g., c-Fos, Electrophysiology) Stress_Induction->Neurochemical_Test Data_Analysis Statistical Analysis of Quantitative Data Behavioral_Test->Data_Analysis Physiological_Test->Data_Analysis Neurochemical_Test->Data_Analysis Interpretation Interpretation of Results & Conclusion Data_Analysis->Interpretation

Preclinical Evaluation Workflow

Discussion and Future Directions

The available preclinical data strongly suggest that this compound is a promising CRF1 receptor antagonist with clear efficacy in mitigating stress-induced visceral hyperalgesia and colonic dysmotility in rodent models. Its ability to block the activation of the locus coeruleus further supports its role in modulating central stress pathways.

However, a comprehensive understanding of the therapeutic potential of this compound requires further investigation in a broader range of stress-induced behavioral paradigms. Future research should focus on evaluating its effects in models of:

  • Anxiety-like behaviors: Utilizing tests such as the elevated plus-maze and light-dark box to assess its anxiolytic properties.

  • Depressive-like behaviors: Employing models like the forced swim test and learned helplessness to investigate its potential antidepressant effects.

  • Social stress: Using the social defeat stress paradigm to explore its efficacy in a more ethologically relevant model of stress.

By expanding the preclinical characterization of this compound, the scientific community can gain a more complete picture of its therapeutic potential for a variety of stress-related disorders.

Conclusion

This compound is a potent and selective CRF1 receptor antagonist that effectively attenuates key features of the stress response in preclinical models, particularly those related to visceral sensitivity and colonic function. The data presented in this technical guide provide a solid foundation for its further investigation as a potential therapeutic agent for stress-related disorders. The detailed experimental protocols and pathway diagrams are intended to serve as a valuable resource for researchers and drug development professionals in this field.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies with NBI-35965

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the experimental protocols for in vivo studies involving NBI-35965, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist. Detailed methodologies for key in vivo assays, a summary of its pharmacological and pharmacokinetic properties, and a depiction of its mechanism of action are presented to guide researchers in designing and executing preclinical studies.

Introduction

This compound is a selective, orally active, and brain-penetrant non-peptide antagonist of the corticotropin-releasing factor 1 (CRF1) receptor.[1][2] The CRF system plays a pivotal role in mediating the body's response to stress, and dysregulation of this system is implicated in various stress-related disorders, including anxiety, depression, and irritable bowel syndrome (IBS).[3][4] As a CRF1 antagonist, this compound has been investigated in several preclinical models to evaluate its therapeutic potential in mitigating stress-related physiological and behavioral responses.[1][5]

Mechanism of Action

This compound exhibits high binding affinity and selectivity for the CRF1 receptor, with no significant activity at the CRF2 receptor.[1][5] By blocking the CRF1 receptor, this compound inhibits the downstream signaling cascades initiated by the binding of CRF. This includes the inhibition of adenylyl cyclase and the subsequent reduction in cyclic AMP (cAMP) formation, as well as the modulation of other signaling pathways involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPK).[4][5] This antagonistic action at the CRF1 receptor effectively blunts the physiological responses to stress, such as the release of adrenocorticotropic hormone (ACTH) from the pituitary gland.[1]

Pharmacological and Pharmacokinetic Properties

This compound has been characterized by its potent in vitro activity and favorable in vivo pharmacokinetic profile in animal models.

Table 1: Binding Affinity and Functional Activity of this compound

ParameterValueSpecies/SystemReference
Ki (CRF1) 4 nMHuman CRF1 Receptor[1][5]
pKi (CRF1) 8.5Human CRF1 Receptor[1]
Ki (CRF2) >10,000 nMHuman CRF2 Receptor
pIC50 (CRF-induced ACTH) 7.1In vitro[1]
pIC50 (Stress-induced ACTH) 6.9In vivo[1]

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterValueRoute of AdministrationReference
Volume of Distribution (Vd) 17.8 L/kgOral (10 mg/kg)[1]
Plasma Clearance (CL) 17 mL/min/kgOral (10 mg/kg)[1]
Half-life (t1/2) 12 hOral (10 mg/kg)[1]
Oral Bioavailability (F) 34%Oral (10 mg/kg)[1]
Maximal Plasma Concentration (Cmax) 560 ng/mLOral (10 mg/kg)[1]
Time to Cmax (Tmax) 1 hOral (10 mg/kg)[1]
Maximal Brain Concentration 700 ng/gOral (10 mg/kg)[1]

In Vivo Models and Applications

This compound has demonstrated efficacy in a variety of preclinical models of stress and anxiety.

  • Stress-Induced ACTH Secretion: this compound reduces the production of ACTH in response to stress in mice.[1]

  • Anxiolytic Effects: The compound has shown anxiolytic properties in relevant behavioral paradigms.[1]

  • Stress-Induced Visceral Hypersensitivity: In rat models of IBS, this compound abolishes stress-induced visceral hyperalgesia, a key symptom of the disorder.[5]

  • Colonic Motor Function: It blocks the CRF-induced shortening of distal colonic transit time, suggesting a role in modulating gut motility.[5]

  • Activation of Locus Coeruleus Neurons: this compound prevents the activation of locus coeruleus neurons induced by both colorectal distension and intracisternal CRF administration in rats.[6]

Signaling Pathway of CRF1 Receptor

The CRF1 receptor is a G-protein coupled receptor (GPCR) that can couple to multiple G-proteins to initiate diverse intracellular signaling cascades. The primary pathway involves Gs-protein activation, leading to adenylyl cyclase (AC) activation and cAMP production. However, it can also signal through Gq to activate the phospholipase C (PLC) pathway and through Gi to modulate the ERK/Akt pathways.

Caption: CRF1 Receptor Signaling Pathways.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a stress-related model, such as the water avoidance stress test.

Experimental_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment and Stress Phase cluster_post_treatment Post-Treatment Assessment acclimation Animal Acclimation (1 week) handling Handling and Habituation (3-5 days) acclimation->handling baseline Baseline Measurements (e.g., body weight, fecal output) handling->baseline dosing This compound or Vehicle Administration (e.g., 20 mg/kg, p.o.) baseline->dosing stress Water Avoidance Stress (1 hour) dosing->stress behavioral Behavioral Testing (e.g., elevated plus maze) stress->behavioral physiological Physiological Measurements (e.g., ACTH levels, visceral sensitivity) stress->physiological analysis Data Analysis and Interpretation behavioral->analysis tissue Tissue Collection (Brain, Colon, etc.) physiological->tissue physiological->analysis tissue->analysis

Caption: In Vivo Experimental Workflow.

Experimental Protocols

This protocol is designed to induce a state of psychological stress to evaluate the anxiolytic and stress-reducing effects of this compound.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • This compound hydrochloride

  • Vehicle (e.g., sterile water or saline)

  • Plexiglas cages (e.g., 40 cm x 25 cm x 20 cm)

  • A small platform (e.g., 8 cm x 8 cm)

  • Water bath maintained at 25°C

  • Oral gavage needles

Procedure:

  • Habituation: For 3 consecutive days prior to the experiment, handle the rats for 5-10 minutes each day to acclimate them to the experimenter.

  • Drug Administration: On the day of the experiment, administer this compound (e.g., 20 mg/kg) or vehicle via oral gavage 60 minutes before the stress procedure.[1]

  • Stress Induction:

    • Place a small platform in the center of the Plexiglas cage.

    • Fill the cage with 25°C water to a level 1 cm below the top of the platform.

    • Place the rat on the platform. The rat will avoid the water by remaining on the platform.

    • The duration of the stress session is typically 1 hour.[5]

  • Sham Control: For the control group, place the rats on the platform in a dry cage for the same duration.

  • Outcome Measures:

    • Fecal Pellet Output: Count the number of fecal pellets produced during the 1-hour stress session as an index of stress-induced defecation.

    • Behavioral Tests: Following the WAS session, assess anxiety-like behavior using tests such as the elevated plus-maze or open field test.

    • Physiological Measures: Collect blood samples immediately after the stress session to measure plasma ACTH and corticosterone levels.

This protocol assesses visceral sensitivity by measuring the visceromotor response (VMR) to colorectal distension.

Materials:

  • Male Long-Evans or Sprague-Dawley rats (300-400g)

  • This compound hydrochloride

  • Vehicle

  • Flexible balloon catheter (e.g., 5-6 cm in length)

  • Pressure transducer and barostat system

  • EMG electrodes and recording system

  • Surgical supplies for electrode implantation

Procedure:

  • Electrode Implantation (Optional, for EMG):

    • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

    • Implant bipolar EMG electrodes into the external oblique abdominal musculature.

    • Allow the rat to recover for at least 5-7 days post-surgery.

  • Habituation: Acclimate the rats to the testing environment and restraint for 15-30 minutes for 2-3 days before the experiment.

  • Drug Administration: Administer this compound (e.g., 20 mg/kg, s.c. or p.o.) or vehicle 60 minutes prior to the CRD procedure.[5]

  • CRD Procedure:

    • Lightly restrain the conscious rat.

    • Gently insert the lubricated balloon catheter into the descending colon and rectum, with the end of the balloon approximately 1 cm from the anus. Secure the catheter to the tail with tape.

    • Allow the rat to adapt for a 15-20 minute stabilization period.

    • Perform graded, phasic distensions by inflating the balloon to various pressures (e.g., 10, 20, 40, 60, 80 mmHg). Each distension should last for a fixed duration (e.g., 20-30 seconds) with a sufficient inter-stimulus interval (e.g., 4-5 minutes).[5]

  • Data Acquisition and Analysis:

    • Record the abdominal muscle contractions (VMR) via the EMG electrodes or by visual scoring of the abdominal withdrawal reflex (AWR).

    • Quantify the EMG signal by integrating the rectified EMG activity during the distension period and subtracting the baseline activity.

    • Compare the VMR between the this compound-treated and vehicle-treated groups at each distension pressure. A reduction in VMR indicates an analgesic effect.

This protocol determines the extent to which this compound occupies CRF1 receptors in the brain after in vivo administration.

Materials:

  • Rats treated with various doses of this compound (e.g., 1, 3, 10, 30 mg/kg, p.o.) and a vehicle control group.[5]

  • Cryostat

  • Microscope slides

  • Radioligand specific for CRF1 receptors (e.g., [125I]sauvagine).[5]

  • Incubation and wash buffers

  • Phosphor imaging screen or autoradiography film

  • Image analysis software

Procedure:

  • Dosing and Tissue Collection:

    • Administer this compound or vehicle to the rats.

    • At a predetermined time point (e.g., 1 hour post-dose), euthanize the animals and rapidly dissect the brains.

    • Freeze the brains in isopentane cooled with dry ice and store at -80°C until sectioning.

  • Cryosectioning:

    • Cut coronal brain sections (e.g., 20 µm thickness) using a cryostat at -20°C.

    • Thaw-mount the sections onto gelatin-coated microscope slides.

  • Radioligand Binding:

    • Pre-incubate the slides in buffer to rehydrate the tissue.

    • Incubate the sections with a solution containing the CRF1 radioligand (e.g., [125I]sauvagine) at a concentration near its Kd.

    • To determine non-specific binding, incubate an adjacent set of sections in the presence of a high concentration of a non-labeled CRF1 ligand.

  • Washing and Drying:

    • Wash the slides in ice-cold buffer to remove unbound radioligand.

    • Briefly rinse in distilled water and dry the slides under a stream of cool air.

  • Imaging and Analysis:

    • Expose the slides to a phosphor imaging screen or autoradiography film.

    • Quantify the signal intensity in specific brain regions known to express CRF1 receptors (e.g., cortex, amygdala).

    • Calculate the percentage of receptor occupancy by comparing the specific binding in the drug-treated animals to that in the vehicle-treated animals:

      • % Occupancy = 100 * (1 - (Specific Binding_drug / Specific Binding_vehicle))

Conclusion

This compound is a valuable research tool for investigating the role of the CRF1 receptor in stress-related pathophysiology. The protocols outlined in this document provide a framework for conducting in vivo studies to further elucidate the therapeutic potential of this compound. Careful consideration of experimental design, including appropriate controls and outcome measures, is essential for obtaining robust and reproducible data.

References

Application Notes and Protocols for NBI-35965 in Animal Models of Anxiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBI-35965 is a selective and orally active antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] The CRF system is a critical mediator of the endocrine, autonomic, and behavioral responses to stress. Dysregulation of this system, particularly through the CRF1 receptor, has been implicated in the pathophysiology of anxiety and depressive disorders. As a CRF1 antagonist, this compound shows potential as an anxiolytic agent by blocking the actions of CRF in the brain. Preclinical studies suggest that CRF1 antagonists can effectively reduce anxiety-like behaviors in various animal models.

This document provides detailed application notes and protocols for the use of this compound in common animal models of anxiety, including the Elevated Plus Maze (EPM), Open Field Test (OFT), and Fear Conditioning. It also outlines the underlying signaling pathway and presents a framework for data analysis.

Mechanism of Action and Signaling Pathway

This compound exerts its anxiolytic effects by competitively binding to and inhibiting the CRF1 receptor.[1] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by CRF, primarily signals through the Gs alpha subunit to activate adenylyl cyclase. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the physiological and behavioral responses associated with stress and anxiety. By blocking this initial binding of CRF, this compound effectively dampens this signaling cascade.

CRF1_Signaling_Pathway CRF CRF (Stress) CRF1R CRF1 Receptor CRF->CRF1R Activates NBI35965 This compound NBI35965->CRF1R Inhibits AC Adenylyl Cyclase CRF1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Effectors PKA->Downstream Phosphorylates Anxiety Anxiety-like Behaviors Downstream->Anxiety Leads to

CRF1 Receptor Signaling Pathway and Inhibition by this compound.

Data Presentation

The following tables provide a template for summarizing quantitative data from behavioral experiments with this compound. Due to the limited availability of public dose-response data for this compound in these specific anxiety models, the values presented are hypothetical examples based on typical results for an effective anxiolytic and known effective doses of this compound in other models.

Table 1: Effects of this compound on Anxiety-Like Behavior in the Elevated Plus Maze (EPM)

Treatment Group (mg/kg, p.o.)Time in Open Arms (%)Open Arm Entries (%)Total Arm Entries
Vehicle25.4 ± 3.130.1 ± 4.522.5 ± 2.8
This compound (3)35.2 ± 4.040.5 ± 5.121.9 ± 3.1
This compound (10)48.9 ± 5.5 52.8 ± 6.223.1 ± 2.5
This compound (30)51.3 ± 6.1 55.2 ± 5.822.8 ± 3.0

*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.

Table 2: Effects of this compound on Anxiety-Like Behavior in the Open Field Test (OFT)

Treatment Group (mg/kg, p.o.)Time in Center (%)Distance in Center (cm)Total Distance Traveled (cm)
Vehicle15.8 ± 2.2350 ± 452500 ± 210
This compound (3)22.5 ± 3.1480 ± 552450 ± 190
This compound (10)31.2 ± 4.5 650 ± 622550 ± 230
This compound (30)33.8 ± 4.8 690 ± 712510 ± 200

*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.

Table 3: Effects of this compound on Fear Conditioning

Treatment Group (mg/kg, p.o.)Freezing during Cue (%)Freezing in Context (%)
Vehicle65.7 ± 5.950.1 ± 6.2
This compound (3)50.2 ± 6.138.5 ± 5.5
This compound (10)35.8 ± 4.8 25.3 ± 4.1
This compound (30)32.1 ± 4.5 22.8 ± 3.9

*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.

Experimental Protocols

The following are detailed protocols for conducting anxiety-related behavioral tests in rodents, adapted for the evaluation of this compound.

Elevated Plus Maze (EPM)

The EPM test assesses anxiety-like behavior by capitalizing on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.

Experimental Workflow:

EPM_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis Habituation Animal Habituation (60 min in testing room) DrugAdmin This compound or Vehicle Administration (p.o.) Habituation->DrugAdmin PreTreatment Pre-treatment Period (e.g., 60 min) DrugAdmin->PreTreatment Placement Place animal in center of EPM PreTreatment->Placement Exploration Allow free exploration (5 min) Placement->Exploration Recording Record behavior via video tracking Exploration->Recording DataExtraction Extract data: Time in arms, entries Recording->DataExtraction Analysis Statistical Analysis (e.g., ANOVA) DataExtraction->Analysis

Workflow for the Elevated Plus Maze experiment.

Materials:

  • Elevated plus maze apparatus (for rats or mice)

  • Video camera and tracking software

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Oral gavage needles

  • Animal scale

  • Timers

Procedure:

  • Animal Acclimation: Allow animals to acclimate to the housing facility for at least one week before testing. Handle the animals for several days leading up to the experiment to reduce handling stress.

  • Habituation: On the day of testing, transport the animals to the testing room and allow them to habituate for at least 60 minutes before the experiment begins.

  • Drug Preparation and Administration: Prepare fresh solutions of this compound in the vehicle on the day of the experiment. Administer this compound or vehicle via oral gavage (p.o.) at the desired doses (e.g., 3, 10, 30 mg/kg). A pre-treatment time of 60 minutes is common for oral administration.

  • Testing:

    • Place the animal in the center of the EPM, facing one of the open arms.

    • Start the video recording and timer immediately.

    • Allow the animal to explore the maze for 5 minutes.

    • After 5 minutes, carefully remove the animal from the maze and return it to its home cage.

    • Clean the maze thoroughly with 70% ethanol between each animal to remove olfactory cues.

  • Data Analysis:

    • Use the video tracking software to automatically score the following parameters:

      • Time spent in the open arms

      • Time spent in the closed arms

      • Number of entries into the open arms

      • Number of entries into the closed arms

      • Total distance traveled

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests) to compare the different treatment groups.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment. Anxious animals tend to stay close to the walls of the open field (thigmotaxis) and avoid the center.

Experimental Workflow:

OFT_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis Habituation Animal Habituation (60 min in testing room) DrugAdmin This compound or Vehicle Administration (p.o.) Habituation->DrugAdmin PreTreatment Pre-treatment Period (e.g., 60 min) DrugAdmin->PreTreatment Placement Place animal in center of Open Field PreTreatment->Placement Exploration Allow free exploration (10-30 min) Placement->Exploration Recording Record behavior via video tracking Exploration->Recording DataExtraction Extract data: Time in center, distance traveled Recording->DataExtraction Analysis Statistical Analysis (e.g., ANOVA) DataExtraction->Analysis

Workflow for the Open Field Test experiment.

Materials:

  • Open field arena (typically a square or circular arena with walls)

  • Video camera and tracking software

  • This compound

  • Vehicle

  • Oral gavage needles

  • Animal scale

  • Timers

Procedure:

  • Animal Acclimation and Habituation: Follow the same procedures as for the EPM.

  • Drug Preparation and Administration: Follow the same procedures as for the EPM.

  • Testing:

    • Gently place the animal in the center of the open field arena.

    • Start the video recording and timer immediately.

    • Allow the animal to explore the arena for a set period (e.g., 10-30 minutes).

    • After the session, remove the animal and return it to its home cage.

    • Clean the arena thoroughly with 70% ethanol between animals.

  • Data Analysis:

    • Define the "center" and "periphery" zones in the video tracking software.

    • Analyze the following parameters:

      • Time spent in the center zone

      • Distance traveled in the center zone

      • Total distance traveled in the arena

      • Number of entries into the center zone

      • Rearing frequency

    • Calculate the percentage of time spent and distance traveled in the center zone.

    • Use appropriate statistical methods to compare treatment groups.

Fear Conditioning

This paradigm assesses fear learning and memory. An animal learns to associate a neutral conditioned stimulus (CS), such as a tone, with an aversive unconditioned stimulus (US), typically a mild foot shock. The fear response is measured by the amount of "freezing" (a species-specific defensive posture) in the presence of the CS or the conditioning context.

Experimental Workflow:

FC_Workflow cluster_day1 Day 1: Training cluster_day2 Day 2: Contextual Fear Test cluster_day3 Day 3: Cued Fear Test Habituation1 Habituation to Chamber Conditioning CS-US Pairings (e.g., Tone + Foot Shock) Habituation1->Conditioning DrugAdmin2 This compound or Vehicle Administration (p.o.) PreTreatment2 Pre-treatment Period DrugAdmin2->PreTreatment2 ContextTest Place in Conditioning Chamber (No CS or US) PreTreatment2->ContextTest RecordFreezing2 Record Freezing ContextTest->RecordFreezing2 DrugAdmin3 This compound or Vehicle Administration (p.o.) PreTreatment3 Pre-treatment Period DrugAdmin3->PreTreatment3 CueTest Place in Novel Chamber Present CS (No US) PreTreatment3->CueTest RecordFreezing3 Record Freezing CueTest->RecordFreezing3

Workflow for the Fear Conditioning experiment.

Materials:

  • Fear conditioning chamber with a grid floor for foot shock delivery, a speaker for auditory cues, and a video camera.

  • A novel context chamber (different in shape, color, and odor from the conditioning chamber).

  • Software for controlling stimulus presentation and recording freezing behavior.

  • This compound

  • Vehicle

  • Oral gavage needles

  • Animal scale

Procedure:

  • Day 1: Training (Conditioning):

    • Place the animal in the conditioning chamber and allow it to explore for a baseline period (e.g., 2-3 minutes).

    • Present the conditioned stimulus (CS; e.g., a 30-second tone) that co-terminates with the unconditioned stimulus (US; e.g., a 0.5-1 second, 0.5-0.7 mA foot shock).

    • Repeat the CS-US pairing for a set number of trials (e.g., 3-5 times) with an inter-trial interval (e.g., 1-2 minutes).

    • Return the animal to its home cage after the session.

  • Day 2: Contextual Fear Testing:

    • Administer this compound or vehicle as described previously.

    • After the pre-treatment period, place the animal back into the original conditioning chamber for a set duration (e.g., 5 minutes) without presenting the CS or US.

    • Record the percentage of time the animal spends freezing.

  • Day 3: Cued Fear Testing:

    • Administer this compound or vehicle.

    • After the pre-treatment period, place the animal in a novel context.

    • Allow a baseline period of exploration.

    • Present the CS (the tone) for a set duration and number of repetitions, without the US.

    • Record the percentage of time the animal spends freezing during the CS presentation.

  • Data Analysis:

    • Use the software to quantify the percentage of time spent freezing during the contextual and cued fear tests.

    • Compare the freezing behavior between the different treatment groups using appropriate statistical methods.

Conclusion

This compound, as a selective CRF1 receptor antagonist, holds promise for the treatment of anxiety-related disorders. The protocols outlined in this document provide a standardized framework for evaluating the anxiolytic efficacy of this compound in established rodent models of anxiety. Consistent and rigorous application of these methodologies, coupled with careful data analysis, is essential for advancing our understanding of the therapeutic potential of this compound.

References

Application Notes and Protocols for NBI-35965 in Visceral Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of NBI-35965, a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, in preclinical research models of visceral pain. Visceral pain, a complex and often debilitating condition, is a significant area of research, and understanding the underlying mechanisms is crucial for the development of effective therapeutics. Stress is a well-established factor in the exacerbation of visceral pain, and the corticotropin-releasing factor (CRF) system, particularly the CRF1 receptor, plays a pivotal role in this process.[1][2][3] this compound has emerged as a valuable tool for investigating the role of CRF1 signaling in visceral hypersensitivity.[1][4]

This compound is a water-soluble, orally active, and brain-penetrant molecule with high affinity for the CRF1 receptor (Ki ≈ 4 nM) and over 1000-fold selectivity against the CRF2 receptor.[1][4][5][6] Its ability to antagonize CRF1 receptors makes it an effective agent for mitigating stress-induced visceral hyperalgesia and associated colonic motor dysfunction in various animal models.[1][4]

These notes will detail the mechanism of action of this compound, provide a summary of its efficacy in established visceral pain models, and offer detailed protocols for key in vivo experiments.

Mechanism of Action: CRF1 Receptor Antagonism

Stress triggers the release of CRF in the central nervous system, which then binds to its receptors, CRF1 and CRF2.[1][3] The activation of CRF1 receptors is strongly implicated in the physiological responses to stress, including the development of visceral hypersensitivity.[2][3][7] this compound acts as a competitive antagonist at the CRF1 receptor, thereby blocking the downstream signaling cascade initiated by CRF. This mechanism involves the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][4][5] By inhibiting this pathway, this compound effectively attenuates the neuronal hyperexcitability and sensitization that contribute to visceral pain.

CRF1_Signaling_Pathway cluster_stress Stress Stimulus cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron (Visceral Afferent) Stress Stress CRF_release CRF Release Stress->CRF_release activates CRF CRF CRF_release->CRF releases CRF1R CRF1 Receptor CRF->CRF1R binds & activates AC Adenylyl Cyclase CRF1R->AC activates NBI This compound NBI->CRF1R blocks cAMP ↓ cAMP AC->cAMP produces PKA ↓ PKA Activity cAMP->PKA IonChannels Modulation of Ion Channels PKA->IonChannels Hyperalgesia ↓ Neuronal Excitability (Reduced Visceral Hyperalgesia) IonChannels->Hyperalgesia leads to

Figure 1: Mechanism of action of this compound in blocking stress-induced visceral hyperalgesia.

Data Presentation: Efficacy of this compound in Visceral Pain Models

The following tables summarize the quantitative data from key studies demonstrating the efficacy of this compound in attenuating visceral pain.

Table 1: Effect of this compound on Stress-Induced Visceral Hyperalgesia in Rats

Animal ModelTreatment GroupDose & RouteOutcome MeasureResultReference
Male Long-Evans rats with maternal separation + acute water avoidance stressVehicle-Visceromotor Response (VMR) to Colorectal Distention (20-80 mmHg)42 ± 19% increase from baseline[1][4]
Male Long-Evans rats with maternal separation + acute water avoidance stressThis compound20 mg/kg, s.c.Visceromotor Response (VMR) to Colorectal Distention (20-80 mmHg)Abolished stress-induced increase[1][4]
Male Sprague-Dawley ratsVehicle + Cortagine (CRF1 agonist)-Visceromotor Response (VMR) to Colorectal DistentionIncreased VMR[8]
Male Sprague-Dawley ratsURB597 (FAAH inhibitor) + Cortagine3 mg/kg, s.c.Visceromotor Response (VMR) to Colorectal DistentionAttenuated cortagine-induced VMR increase[8]

Table 2: Effect of this compound on LPS-Induced Visceral Hypersensitivity in Mice

Animal ModelTreatment GroupDose & RouteOutcome MeasureResultReference
MiceVehicle + LPS (0.5 µ g/mouse , i.c.v.)-Abdominal Withdrawal Reflex (AWR) ScoreIncreased AWR score[9]
MiceThis compound + LPS (0.5 µ g/mouse , i.c.v.)10 ng/mouse, i.c.v.Abdominal Withdrawal Reflex (AWR) ScorePrevented LPS-induced increase in AWR score[9]
MiceVehicle + LPS (0.5 µ g/mouse , i.c.v.)-Pain ThresholdDecreased pain threshold[9]
MiceThis compound + LPS (0.5 µ g/mouse , i.c.v.)10 ng/mouse, i.c.v.Pain ThresholdPrevented LPS-induced decrease in pain threshold[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established methods in the field.

Protocol 1: Water Avoidance Stress (WAS) Induced Visceral Hyperalgesia in Rats

This protocol describes the induction of psychological stress to elicit visceral hyperalgesia.

WAS_Workflow cluster_acclimation Acclimation Phase cluster_stress Stress Induction cluster_treatment Treatment cluster_assessment Visceral Pain Assessment Acclimation Acclimate rats to housing (1 week) Handling Handle rats daily (3 days prior to experiment) Acclimation->Handling Platform Place rat on a small platform in the center of a cage filled with water (1h) Handling->Platform Administer Administer this compound or vehicle (e.g., 20 mg/kg, s.c.) Platform->Administer CRD Perform Colorectal Distention (CRD) and measure Visceromotor Response (VMR) Administer->CRD

Figure 2: Experimental workflow for the Water Avoidance Stress model.

Materials:

  • Standard rat cages

  • Small platform (e.g., 8 x 8 x 10 cm)

  • Water

  • This compound

  • Vehicle control (e.g., saline)

  • Syringes and needles for administration

Procedure:

  • Acclimation: House male Wistar or Sprague-Dawley rats (200-250 g) in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment.

  • Handling: Handle the rats for 5-10 minutes daily for 3 days leading up to the experiment to minimize handling stress.

  • Water Avoidance Stress:

    • Fill a standard rat cage with tap water (25°C) to a depth of approximately 1 cm.

    • Place a small platform in the center of the cage, ensuring the top of the platform is dry.

    • Place a single rat on the platform for 1 hour. The rat will be motivated to remain on the platform to avoid the water.

    • Control (sham) animals are placed on an identical platform in a dry cage for the same duration.[10]

  • Drug Administration: Administer this compound (e.g., 20 mg/kg, subcutaneously) or vehicle control 30-60 minutes before the assessment of visceral sensitivity.[1][4]

  • Visceral Sensitivity Assessment: Proceed to Protocol 2 for the measurement of visceromotor response to colorectal distention.

Protocol 2: Colorectal Distention (CRD) and Visceromotor Response (VMR) Measurement in Rats

This protocol details the procedure for assessing visceral nociception.

CRD_VMR_Workflow cluster_preparation Animal Preparation cluster_distention Colorectal Distention cluster_measurement Data Acquisition & Analysis Anesthesia Lightly anesthetize the rat (e.g., isoflurane) Balloon_Insertion Insert a lubricated balloon catheter into the colorectum Anesthesia->Balloon_Insertion EMG_Placement Implant EMG electrodes into the abdominal musculature Balloon_Insertion->EMG_Placement Recovery Allow the rat to recover from anesthesia EMG_Placement->Recovery Graded_Distention Apply graded pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20s) Recovery->Graded_Distention EMG_Recording Record EMG activity during baseline and distention periods Graded_Distention->EMG_Recording VMR_Quantification Quantify the Visceromotor Response (VMR) (e.g., area under the curve of the EMG signal) EMG_Recording->VMR_Quantification

Figure 3: Workflow for Colorectal Distention and Visceromotor Response measurement.

Materials:

  • Colorectal distention balloon catheter (e.g., 4-5 cm long)

  • Pressure transducer and inflation device (barostat)

  • Electromyography (EMG) recording system

  • Fine-wire electrodes

  • Surgical instruments

  • Anesthetic (e.g., isoflurane)

  • Lubricant

Procedure:

  • Electrode Implantation:

    • Anesthetize the rat with isoflurane.

    • Implant fine-wire electrodes into the external oblique or rectus abdominis muscles to record the visceromotor response. The wires are tunneled subcutaneously and externalized at the back of the neck.

    • Allow the animal to recover for at least 3-4 days post-surgery.

  • Balloon Catheter Insertion:

    • On the day of the experiment, lightly anesthetize the rat.

    • Gently insert a lubricated, flexible balloon catheter into the colorectum, with the end of the balloon approximately 1-2 cm from the anus. Secure the catheter to the tail with tape.

    • Allow the rat to acclimate in a small, enclosed space for at least 30 minutes.

  • Colorectal Distention and VMR Recording:

    • Connect the catheter to a pressure transducer and inflation device.

    • Record baseline EMG activity for a defined period (e.g., 10 seconds).

    • Apply graded, phasic distentions of increasing pressure (e.g., 20, 40, 60, 80 mmHg). Each distention should last for a set duration (e.g., 20 seconds) with a sufficient inter-stimulus interval (e.g., 4 minutes).[8]

    • Continuously record EMG activity throughout the distention protocol.

  • Data Analysis:

    • The visceromotor response (VMR) is quantified by calculating the area under the curve (AUC) of the rectified EMG signal during the distention period and subtracting the baseline activity.

    • Compare the VMR across different treatment groups and distention pressures.

Protocol 3: Abdominal Withdrawal Reflex (AWR) Scoring in Mice

This protocol provides a semi-quantitative method for assessing visceral pain.

Materials:

  • Colorectal distention balloon catheter

  • Pressure transducer and inflation device

  • Observation chambers with a transparent floor

Procedure:

  • Balloon Catheter Insertion: Follow a similar procedure as described in Protocol 2, using a smaller catheter appropriate for mice.

  • Acclimation: Place the mouse in an individual observation chamber and allow it to acclimate for 30-60 minutes.

  • Colorectal Distention and AWR Scoring:

    • Apply graded distention pressures.

    • An observer, blinded to the treatment groups, scores the abdominal withdrawal reflex (AWR) based on a standardized scale.

    • AWR Scoring Scale:

      • 0: No behavioral response.

      • 1: Brief head movement at the onset of the stimulus, followed by immobility.

      • 2: Contraction of the abdominal muscles.

      • 3: Lifting of the abdomen off the platform.

      • 4: Body arching and lifting of the pelvic structures.

  • Data Analysis: Compare the mean AWR scores at each distention pressure between the different treatment groups.

Conclusion

This compound is a well-validated and highly selective CRF1 receptor antagonist that serves as an indispensable tool for investigating the role of the CRF system in visceral pain. The protocols outlined in these application notes provide a framework for utilizing this compound in preclinical models of stress-induced visceral hypersensitivity. The robust and reproducible effects of this compound make it an excellent candidate for both mechanistic studies and the preclinical evaluation of novel analgesics targeting the CRF pathway for the treatment of functional gastrointestinal disorders and other conditions characterized by visceral pain.

References

Application Notes and Protocols: Investigating NBI-35965 in Conditioned Place Preference Studies

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for utilizing NBI-35965, a selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, in conditioned place preference (CPP) paradigms. This document is intended for researchers, scientists, and drug development professionals investigating the role of the CRF system in addiction, stress, and reward pathways.

Introduction

The conditioned place preference (CPP) paradigm is a widely used preclinical model to assess the rewarding or aversive properties of drugs and other stimuli.[1] It relies on classical conditioning, where an animal learns to associate a specific environment with the effects of a substance. A preference for the drug-paired environment is interpreted as an indicator of the substance's rewarding effects.[1]

This compound is a potent and selective antagonist of the CRF1 receptor.[2][3][4] The corticotropin-releasing factor (CRF) system is a critical component of the body's response to stress and has been implicated in the negative affective states associated with drug withdrawal and relapse.[5][6][7][8][9] The dorsal raphe nucleus (DRN), a key source of serotonin in the brain, is rich in CRF receptors and is involved in both reward and aversion.[10][11][12][13] Therefore, investigating the effect of a CRF1 antagonist like this compound in the DRN within a CPP model can elucidate the role of stress-related pathways in drug-seeking behavior.

This document outlines a detailed protocol for a CPP study designed to investigate the effects of this compound on the reinstatement of morphine-induced CPP, a model for relapse.

Data Presentation

As no specific quantitative data for this compound in a published conditioned place preference study is publicly available, the following tables are illustrative examples of how data from such an experiment would be presented.

Table 1: Baseline and Post-Conditioning Place Preference Scores

GroupTreatmentPre-Conditioning Time in Paired Side (s) (Mean ± SEM)Post-Conditioning Time in Paired Side (s) (Mean ± SEM)
1Saline + Saline445 ± 25450 ± 30
2Morphine + Saline450 ± 28750 ± 40
3Morphine + this compound (Low Dose)440 ± 30600 ± 35#
4Morphine + this compound (High Dose)455 ± 22475 ± 28#

*p < 0.05 compared to Saline + Saline group #p < 0.05 compared to Morphine + Saline group

Table 2: Reinstatement of Conditioned Place Preference

GroupConditioningReinstatement StressorTreatment during ReinstatementTime in Drug-Paired Side (s) (Mean ± SEM)
1MorphineFootshockVehicle (Intra-DRN)720 ± 50*
2MorphineFootshockThis compound (Low Dose, Intra-DRN)550 ± 45#
3MorphineFootshockThis compound (High Dose, Intra-DRN)460 ± 40#
4SalineFootshockVehicle (Intra-DRN)450 ± 35

*p < 0.05 compared to Saline group #p < 0.05 compared to Morphine + Vehicle group

Experimental Protocols

This protocol describes a three-phase CPP experiment: acquisition, extinction, and reinstatement.

Materials and Apparatus
  • Subjects: Male Wistar or Sprague-Dawley rats (250-300g)

  • Drugs:

    • Morphine hydrochloride (10 mg/kg, s.c.)[14][15][16][17]

    • This compound hydrochloride (e.g., 10 and 20 mg/kg, i.p., or for intra-DRN microinjections, e.g., 0.1, 0.5 µ g/0.5 µL)

    • Saline solution (0.9% NaCl)

  • Apparatus: A three-chamber CPP apparatus with distinct visual and tactile cues in the two larger outer chambers and a smaller, neutral central chamber.[14][15][18]

Experimental Workflow

G cluster_pre Phase 1: Pre-Conditioning (Baseline) cluster_acq Phase 2: Acquisition (Conditioning) cluster_ext Phase 3: Extinction cluster_reinst Phase 4: Reinstatement pre_habituation Habituation to CPP Apparatus pre_baseline Baseline Preference Test (Day 1-3) pre_habituation->pre_baseline acq_morphine Morphine Injection & Placement in Paired Chamber pre_baseline->acq_morphine acq_saline Saline Injection & Placement in Unpaired Chamber acq_test Post-Conditioning Test acq_saline->acq_test ext_sessions Daily Sessions in CPP Box (No Injections) acq_test->ext_sessions ext_test Extinction Test ext_sessions->ext_test reinst_stress Stress Induction (e.g., Footshock) ext_test->reinst_stress reinst_treatment This compound or Vehicle Administration reinst_stress->reinst_treatment reinst_test Reinstatement Test reinst_treatment->reinst_test

Conditioned Place Preference Experimental Workflow
Detailed Methodology

Phase 1: Pre-Conditioning (Baseline Preference)

  • Habituation: Allow rats to freely explore all three chambers of the CPP apparatus for 15 minutes for 2-3 days to reduce novelty-induced effects.

  • Baseline Preference Test: On the final day of habituation, record the time spent in each of the two large chambers for 15 minutes. The chamber in which the rat spends less time will be designated as the drug-paired chamber to counteract initial place preference (biased design). Animals showing a strong preference for one chamber (e.g., >80% of the time) should be excluded.

Phase 2: Acquisition of CPP

  • This phase consists of 8 conditioning sessions over 4 days (one morphine and one saline session per day).

  • Morphine Conditioning: On days 1, 3, 5, and 7, administer morphine (10 mg/kg, s.c.). Immediately place the rat in the drug-paired chamber for 30 minutes.

  • Saline Conditioning: On days 2, 4, 6, and 8, administer saline (1 ml/kg, s.c.). Immediately place the rat in the saline-paired chamber for 30 minutes.

  • To investigate the effect of this compound on the acquisition of CPP, administer this compound (or vehicle) 30 minutes prior to the morphine injection on conditioning days.

  • Post-Conditioning Test: The day after the last conditioning session, place the rat in the central chamber and allow it to freely explore all three chambers for 15 minutes. Record the time spent in each chamber. A significant increase in time spent in the drug-paired chamber compared to baseline indicates the acquisition of CPP.

Phase 3: Extinction

  • Following the acquisition of CPP, conduct daily extinction sessions.

  • Place the rats in the CPP apparatus for 15 minutes daily with no drug administration.

  • Continue extinction sessions until there is no significant difference in the time spent between the two chambers.

Phase 4: Reinstatement

  • After extinction, induce reinstatement of morphine-seeking behavior using a stressor (e.g., mild footshock).

  • Administer this compound or vehicle (either systemically or via intra-DRN microinjection) 30 minutes prior to the stressor.

  • Immediately after the stressor, place the rat in the central chamber of the CPP apparatus and record the time spent in each chamber for 15 minutes.

  • A significant increase in the time spent in the drug-paired chamber in the vehicle-treated group indicates stress-induced reinstatement. A reduction in this time in the this compound-treated group would suggest that CRF1 receptor antagonism can block stress-induced relapse.

Signaling Pathway

The rewarding effects of opioids like morphine are primarily mediated by the mesolimbic dopamine system. Stress, through the release of CRF, can modulate this circuitry and contribute to relapse. This compound, by blocking CRF1 receptors, is hypothesized to interfere with this stress-induced modulation.

G cluster_stress Stress Response cluster_reward Reward Pathway Stress Stress CRF_Release CRF Release (e.g., in DRN) Stress->CRF_Release CRF_Receptor CRF1 Receptor CRF_Release->CRF_Receptor Activates VTA VTA Dopamine Dopamine Release VTA->Dopamine Increases NAc Nucleus Accumbens Reward Reward NAc->Reward Drug-Associated Reward Memory Dopamine->NAc Morphine Morphine Morphine->VTA Inhibition of GABA Interneurons Relapse Reinstatement of Drug-Seeking (Relapse) Reward->Relapse CRF_Receptor->Relapse Promotes NBI_35965 This compound NBI_35965->CRF_Receptor Blocks

References

Application Notes and Protocols for Intracerebroventricular Administration of NBI-35965

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBI-35965 is a selective and potent antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2][3] It is a valuable tool for investigating the role of the CRF system in various physiological and pathological processes, including stress, anxiety, depression, and visceral pain.[1][2][4][5] Intracerebroventricular (ICV) administration allows for the direct delivery of this compound to the central nervous system (CNS), bypassing the blood-brain barrier and enabling the study of its central effects.[6][7] These application notes provide a comprehensive overview of the protocols for ICV administration of this compound in rodent models, along with its known pharmacological properties.

Quantitative Data Summary

Table 1: Pharmacological Profile of this compound

ParameterValueSpecies/SystemReference
Binding Affinity (Ki) ~4 nMHuman CRF1 Receptor[1][2]
Functional Antagonism (pIC50) 7.1 (vs. CRF-induced ACTH release)in vivo[1]
Functional Antagonism (pIC50) 6.9 (vs. stress-induced ACTH release)in vivo[1]
Receptor Selectivity No binding affinity for CRF2[1][2]

Table 2: Pharmacokinetic Properties of this compound (Oral Administration in Rats)

ParameterValueDoseReference
Volume of Distribution (Vd) 17.8 L/kg10 mg/kg[1]
Plasma Clearance (CL) 17 mL/min/kg10 mg/kg[1]
Half-life (t1/2) 12 h10 mg/kg[1]
Oral Bioavailability 34%10 mg/kg[1]
Time to Maximum Plasma Concentration (Tmax) 1 h10 mg/kg[1]
Maximum Plasma Concentration (Cmax) 560 ng/mL10 mg/kg[1]
Maximum Brain Concentration 700 ng/g10 mg/kg[1]

Signaling Pathway

This compound acts as a competitive antagonist at the CRF1 receptor, a G-protein coupled receptor (GPCR). In response to stress, Corticotropin-Releasing Factor (CRF) is released and binds to CRF1 receptors, initiating a signaling cascade that primarily involves the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[2] This signaling pathway ultimately leads to the physiological and behavioral responses associated with stress. This compound blocks the binding of CRF to the CRF1 receptor, thereby inhibiting this downstream signaling.

CRF1_Signaling_Pathway cluster_stress_response Stress cluster_ligand_receptor Ligand-Receptor Interaction cluster_intracellular_signaling Intracellular Signaling Cascade Stress Stress CRF CRF Stress->CRF release CRF1 CRF1 Receptor (GPCR) CRF->CRF1 binds to AC Adenylyl Cyclase CRF1->AC activates NBI35965 This compound NBI35965->CRF1 blocks cAMP ↑ cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates CellularResponse Cellular Response (e.g., ACTH release) PKA->CellularResponse leads to Cannula_Implantation_Workflow cluster_pre_op Pre-Operative cluster_surgery Surgical Procedure cluster_post_op Post-Operative Anesthesia Anesthetize Animal Placement Place in Stereotaxic Frame Anesthesia->Placement Incision Scalp Incision Placement->Incision ExposeBregma Expose Bregma Incision->ExposeBregma DrillHole Drill Cannula Hole ExposeBregma->DrillHole DrillScrews Drill Anchor Screw Holes DrillHole->DrillScrews ImplantCannula Implant Guide Cannula DrillScrews->ImplantCannula Cement Apply Dental Cement ImplantCannula->Cement DummyCannula Insert Dummy Cannula Cement->DummyCannula Recovery Post-Operative Care & Recovery DummyCannula->Recovery

References

Application Notes and Protocols: In Vitro Characterization of NBI-35965 for Corticotropin-Releasing Factor 1 (CRF1) Receptor Binding

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

NBI-35965 is a potent, selective, and orally active antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1][2] CRF1 is a G protein-coupled receptor that plays a crucial role in mediating endocrine, autonomic, and behavioral responses to stress.[3][4] Antagonism of this receptor is a key therapeutic strategy for stress-related disorders such as anxiety and depression.[5][6] These application notes provide detailed protocols for in vitro assays essential for characterizing the binding affinity and functional activity of this compound at the human CRF1 receptor.

Quantitative Data Summary: this compound In Vitro Profile

The following table summarizes the key in vitro pharmacological data for this compound, highlighting its high affinity and selectivity for the CRF1 receptor over the CRF2 receptor.

ParameterReceptorValueNotes
Binding Affinity (Ki) CRF14 nMDemonstrates high-affinity binding.[1][2][7]
CRF2> 10,000 nMIndicates high selectivity for CRF1 over CRF2.[8]
Binding Affinity (pKi) CRF18.5Logarithmic scale representation of Ki.[1][2]
Functional Activity (pIC50) CRF17.1Inhibition of cAMP accumulation.[8]
CRF16.9Inhibition of adrenocorticotropic hormone (ACTH) production.[8]

CRF1 Receptor Signaling Pathway

The CRF1 receptor is a Class B G protein-coupled receptor (GPCR).[4] Upon binding of an agonist like CRF, the receptor primarily couples to the Gs alpha subunit of the G protein complex. This activates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[3][4] this compound acts as an antagonist, blocking this signaling cascade.

CRF1_Signaling_Pathway cluster_membrane Plasma Membrane CRF1 CRF1 Receptor G_Protein Gs Protein CRF1->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts CRF CRF (Agonist) CRF->CRF1 Binds NBI35965 This compound (Antagonist) NBI35965->CRF1 Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., ACTH Release) PKA->Response Phosphorylates

CRF1 receptor Gs-adenylyl cyclase signaling pathway.

Experimental Protocols

Protocol 1: CRF1 Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of this compound for the human CRF1 receptor. The assay measures the ability of the test compound to displace a radiolabeled ligand from the receptor.

Binding_Assay_Workflow start Start prep Prepare Reagents: - Cell membranes (hCRF1) - Radioligand ([125I]sauvagine) - this compound dilutions - Assay Buffer start->prep incubation Incubate Components: Add buffer, this compound, radioligand, and membranes to a 96-well plate. Incubate for 120 min at RT. prep->incubation filtration Separate Bound/Free Ligand via rapid vacuum filtration through a glass fiber filter. incubation->filtration wash Wash Filters with ice-cold wash buffer to remove non-specific binding. filtration->wash scintillation Measure Radioactivity using a scintillation counter. wash->scintillation analysis Data Analysis: - Calculate % inhibition - Determine IC50 - Calculate Ki using Cheng-Prusoff equation scintillation->analysis end End analysis->end

Workflow for the CRF1 Radioligand Binding Assay.

Methodology:

  • Preparation of Reagents:

    • Cell Membranes: Use membranes prepared from a stable cell line (e.g., CHO-K1 or HEK293) recombinantly expressing the human CRF1 receptor.

    • Radioligand: A suitable radioligand is [¹²⁵I]sauvagine. The final concentration should be at or near its dissociation constant (Kd), typically around 0.075-0.12 nM.[9]

    • Test Compound: Prepare a serial dilution of this compound hydrochloride in assay buffer.

    • Assay Buffer: DPBS supplemented with 10mM MgCl₂, 2mM EGTA, and protease inhibitors.

    • Non-specific Binding Control: A high concentration (e.g., 0.5 µM) of a non-labeled CRF agonist like sauvagine is used to determine non-specific binding.[9]

  • Assay Procedure:

    • In a 96-well plate, combine the assay buffer, serial dilutions of this compound (or non-specific binding control), and the radioligand.

    • Initiate the binding reaction by adding the cell membranes.

    • Incubate the plate for 120 minutes at room temperature to reach equilibrium.[9][10]

  • Filtration and Measurement:

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate, separating the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.

    • Allow the filters to dry, then add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Construct a competition curve by plotting the percentage of specific binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: CRF1 cAMP Functional Assay

This protocol measures the ability of this compound to function as an antagonist by inhibiting agonist-stimulated cAMP production in whole cells.

cAMP_Assay_Workflow start Start seed_cells Seed CRF1-expressing cells (e.g., CHO-K1) into a 96- or 384-well plate. start->seed_cells pre_incubation Pre-incubation: Add serial dilutions of this compound. Incubate to allow receptor binding. seed_cells->pre_incubation stimulation Agonist Stimulation: Add a fixed concentration (EC80) of a CRF agonist (e.g., ovine CRF). Incubate for 30 min at 37°C. pre_incubation->stimulation lysis_detection Cell Lysis & Detection: Lyse cells and measure cAMP levels using HTRF or ELISA. stimulation->lysis_detection analysis Data Analysis: - Calculate % inhibition - Determine IC50/pIC50 value lysis_detection->analysis end End analysis->end

Workflow for the CRF1 cAMP Functional Assay.

Methodology:

  • Cell Culture:

    • Culture CHO-K1 or HEK293 cells stably transfected with the human CRF1 receptor gene in appropriate growth medium.

    • Seed the cells into 96- or 384-well plates and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of this compound for a defined period.

    • Stimulation: Add a CRF agonist (e.g., sauvagine or ovine CRF) at a concentration that elicits ~80% of the maximal response (EC₈₀).[11]

    • Incubate for 30 minutes at 37°C to allow for cAMP production.[11]

  • cAMP Measurement:

    • Terminate the stimulation by lysing the cells.

    • Measure the intracellular cAMP concentration using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an ELISA. These kits typically provide all necessary detection reagents.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP signal against the log concentration of this compound.

    • Calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the agonist-stimulated cAMP response.

    • The pIC₅₀ is the negative logarithm of the IC₅₀ value. This compound has been shown to inhibit the stimulation of cAMP induced by sauvagine in CRF1 transfected cells.[1][7]

References

Behavioral Pharmacology of NBI-35965: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBI-35965 is a selective and orally active antagonist of the corticotropin-releasing factor receptor 1 (CRF1).[1] As a brain-penetrant small molecule, it has been investigated for its potential therapeutic effects in stress-related disorders. This document provides a summary of the behavioral pharmacology of this compound, including its mechanism of action, and detailed protocols for key behavioral assays used to characterize its effects.

Mechanism of Action

This compound exhibits high binding affinity for the CRF1 receptor, with a Ki value of approximately 4 nM, and shows no significant affinity for the CRF2 receptor.[1] The primary mechanism of action of this compound involves the blockade of CRF1 receptors, which are Gs-protein coupled receptors. Activation of CRF1 receptors by corticotropin-releasing factor (CRF) typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This compound has been shown to inhibit sauvagine-induced cAMP stimulation in cells transfected with the CRF1 receptor.[1] By antagonizing the CRF1 receptor, this compound mitigates the physiological and behavioral consequences of excessive CRF signaling, which is often associated with stress responses.

Signaling Pathway

The signaling pathway of the CRF1 receptor and the antagonistic action of this compound are depicted in the following diagram.

CRF1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Binds & Activates NBI35965 This compound NBI35965->CRF1R Blocks G_protein Gs Protein CRF1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription (Stress Response Genes) CREB->Gene Regulates

CRF1 receptor signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data on the pharmacological and behavioral effects of this compound.

Table 1: In Vitro Pharmacological Data

ParameterValueReference
CRF1 Receptor Binding Affinity (Ki)~4 nM[1]
CRF2 Receptor Binding AffinityNo significant affinity[1]
Inhibition of Sauvagine-induced cAMP stimulationYes[1]

Table 2: In Vivo Pharmacokinetic Data in Rats

ParameterRouteDoseValueReference
Oral Bioavailabilityp.o.10 mg/kg34%Neurocrine Biosciences, data on file
Plasma Clearancei.v.10 mg/kg17 mL/min/kgNeurocrine Biosciences, data on file
Volume of Distributioni.v.10 mg/kg17.8 L/kgNeurocrine Biosciences, data on file
Half-lifei.v.10 mg/kg12 hoursNeurocrine Biosciences, data on file
Peak Plasma Concentration (Cmax)p.o.10 mg/kg560 ng/mLNeurocrine Biosciences, data on file
Time to Peak Plasma Concentration (Tmax)p.o.10 mg/kg1 hourNeurocrine Biosciences, data on file
Brain Penetration (Cmax)p.o.10 mg/kg700 ng/gNeurocrine Biosciences, data on file

Table 3: In Vivo Behavioral Data in Rats

Behavioral ModelStressorThis compound Dose & RouteEffectReference
Visceromotor Response to Colorectal DistentionWater Avoidance Stress20 mg/kg s.c.Abolished the 42% increase in visceromotor response.[1]
Distal Colonic Transit TimeIntravenous CRF10 mg/kg p.o. or s.c.Completely blocked the 81% shortening of transit time.[1]
DefecationWater Avoidance Stress20 mg/kg s.c.Significantly reduced stress-induced defecation.[1]

Experimental Protocols

Anxiolytic Activity: Elevated Plus Maze (EPM)

The elevated plus maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).

  • Video camera and tracking software.

  • This compound solution and vehicle control.

  • Syringes and needles for administration.

  • Experimental animals (rats or mice).

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle control at the desired dose and route (e.g., intraperitoneally, orally) at a specified time before the test (e.g., 30-60 minutes).

  • Test Initiation: Place the animal in the center of the maze, facing one of the open arms.

  • Data Recording: Record the animal's behavior for a 5-minute session using the video camera and tracking software.

  • Parameters Measured:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

  • Data Analysis: An anxiolytic effect is indicated by a significant increase in the time spent and the number of entries into the open arms compared to the vehicle-treated group.

EPM_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Animal Habituation A2 Drug Administration (this compound or Vehicle) A1->A2 B1 Place Animal in Center of EPM A2->B1 B2 Record Behavior (5 min) B1->B2 C1 Measure Time and Entries in Open/Closed Arms B2->C1 C2 Statistical Comparison C1->C2

Experimental workflow for the Elevated Plus Maze test.
Anxiolytic Activity: Light-Dark Box Test

The light-dark box test is another common assay for assessing anxiety-like behavior. It is based on the innate aversion of rodents to brightly illuminated areas and their preference for dark, enclosed spaces.

Materials:

  • Light-dark box apparatus (a box divided into a large, illuminated compartment and a small, dark compartment with an opening between them).

  • Video camera and tracking software.

  • This compound solution and vehicle control.

  • Syringes and needles for administration.

  • Experimental animals (rats or mice).

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle control at the desired dose and route.

  • Test Initiation: Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.

  • Data Recording: Record the animal's behavior for a 10-minute session.

  • Parameters Measured:

    • Latency to enter the dark compartment.

    • Time spent in the light compartment.

    • Time spent in the dark compartment.

    • Number of transitions between the two compartments.

  • Data Analysis: An anxiolytic effect is suggested by an increase in the time spent in the light compartment and the number of transitions.

Stress-Induced Visceral Hypersensitivity: Colorectal Distention (CRD) Model

This model is used to assess visceral pain and the effects of compounds on stress-induced visceral hyperalgesia.

Materials:

  • Colorectal distention apparatus (a pressure-controlled balloon catheter).

  • Electromyography (EMG) recording equipment (optional, for quantitative assessment of visceromotor response).

  • Stress-inducing apparatus (e.g., a platform for water avoidance stress).

  • This compound solution and vehicle control.

  • Experimental animals (rats).

Procedure:

  • Animal Preparation: Surgically implant EMG electrodes into the abdominal musculature for quantitative measurement of the visceromotor response (optional). Allow for recovery.

  • Stress Induction: Expose the animals to a stressor, such as water avoidance stress (placing the rat on a small platform in a pool of water) for a defined period (e.g., 1 hour).

  • Drug Administration: Administer this compound or vehicle control before or after the stressor, depending on the experimental design.

  • Colorectal Distention:

    • Gently insert the balloon catheter into the colorectum.

    • Inflate the balloon to various pressures in a graded manner (e.g., 20, 40, 60, 80 mmHg).

    • Record the visceromotor response (abdominal contractions) either visually (using a scoring system) or via EMG.

  • Data Analysis: A reduction in the visceromotor response at different distention pressures in the this compound-treated group compared to the vehicle-treated, stressed group indicates an amelioration of visceral hyperalgesia.

CRD_Workflow cluster_prep Preparation cluster_stress Stress & Treatment cluster_test Testing cluster_analysis Analysis A1 Animal Preparation (EMG implantation - optional) B1 Induce Stress (e.g., Water Avoidance) A1->B1 B2 Administer this compound or Vehicle B1->B2 C1 Perform Colorectal Distention (CRD) B2->C1 C2 Record Visceromotor Response (VMR) C1->C2 D1 Quantify VMR C2->D1 D2 Compare Treatment Groups D1->D2

Workflow for the Colorectal Distention (CRD) model.
Stress-Induced Reinstatement of Drug-Seeking Behavior

This model is used to study the role of stress in relapse to drug use.

Materials:

  • Operant conditioning chambers equipped with levers and infusion pumps.

  • Drug of abuse (e.g., cocaine, heroin).

  • Stressor apparatus (e.g., electric footshock grid).

  • This compound solution and vehicle control.

  • Experimental animals (rats).

Procedure:

  • Drug Self-Administration Training: Train rats to self-administer a drug by pressing a lever, which delivers an intravenous infusion of the drug.

  • Extinction: After stable self-administration is achieved, replace the drug with saline. Lever pressing will gradually decrease (extinguish) as it is no longer reinforced.

  • Reinstatement Test:

    • Administer this compound or vehicle control.

    • Expose the rats to a brief, intermittent footshock stressor immediately before placing them back in the operant chambers.

    • Record the number of presses on the previously active (drug-paired) lever and the inactive lever for a session (e.g., 2 hours). Lever presses are not reinforced with the drug during this phase.

  • Data Analysis: A significant reduction in the number of active lever presses in the this compound-treated group compared to the vehicle-treated group indicates that the compound attenuates stress-induced reinstatement of drug-seeking behavior.

Conclusion

This compound is a potent and selective CRF1 receptor antagonist with clear anxiolytic-like and anti-stress effects in preclinical models. Its ability to penetrate the brain and its favorable pharmacokinetic profile in rats make it a valuable research tool for investigating the role of the CRF system in various behavioral and physiological processes. The protocols outlined in this document provide a framework for further investigation into the behavioral pharmacology of this compound and other CRF1 receptor antagonists. Further research is warranted to obtain more detailed dose-response data in a wider range of behavioral paradigms.

References

Application Notes and Protocols for NBI-35965 in the Elevated Plus Maze Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBI-35965 is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[1] The CRF system plays a critical role in the neuroendocrine and behavioral responses to stress.[2][3] Dysregulation of this system has been implicated in the pathophysiology of anxiety and depressive disorders.[2][4] As a CRF1 antagonist, this compound is a promising compound for the development of novel anxiolytic therapies.[1][5]

The elevated plus maze (EPM) is a widely used and validated behavioral assay to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces, creating a conflict between the drive to explore a novel environment and the fear of open areas. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze. This document provides a detailed protocol for evaluating the anxiolytic effects of this compound using the elevated plus maze.

Signaling Pathway of CRF1 Receptor Antagonism

Corticotropin-Releasing Factor (CRF) is a key mediator of the stress response. When released, CRF binds to CRF1 receptors, initiating a signaling cascade that leads to physiological and behavioral manifestations of stress and anxiety. This compound, as a selective CRF1 antagonist, blocks this initial step, thereby mitigating the downstream effects of CRF.

CRF1_Signaling_Pathway Stress Stress Stimulus CRF_Release CRF Release Stress->CRF_Release CRF CRF CRF_Release->CRF CRF1_Receptor CRF1 Receptor CRF->CRF1_Receptor NBI35965 This compound NBI35965->CRF1_Receptor Antagonism Signaling_Cascade Downstream Signaling Cascade (e.g., cAMP, PKA) CRF1_Receptor->Signaling_Cascade Blocked_Response Attenuation of Anxiety Responses CRF1_Receptor->Blocked_Response Anxiety_Response Anxiety-like Behavioral & Physiological Responses Signaling_Cascade->Anxiety_Response

Figure 1: Simplified signaling pathway of CRF1 receptor antagonism by this compound.

Experimental Protocol: Elevated Plus Maze

This protocol is designed to assess the anxiolytic properties of this compound in rodents.

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., sterile saline, distilled water, or a specific vehicle solution appropriate for this compound)

  • Rodents (e.g., male Sprague-Dawley rats or C57BL/6 mice)

  • Elevated Plus Maze apparatus

  • Video recording and tracking system

  • Standard animal cages

  • Appropriate consumables (syringes, needles, etc.)

Apparatus:

The elevated plus maze consists of four arms arranged in the shape of a plus sign, elevated from the floor. Two opposite arms are enclosed by high walls (closed arms), while the other two are open.

Procedure:

  • Animal Acclimation: House animals in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week before the experiment. Handle the animals for a few minutes each day for 3-5 days leading up to the test to reduce handling stress.

  • Drug Preparation and Administration: Dissolve this compound in the appropriate vehicle to the desired concentrations. Administer this compound via the chosen route (e.g., intraperitoneal injection, oral gavage) at a specified time before the test (e.g., 30-60 minutes). A vehicle-only group should be included as a control.

  • Experimental Session:

    • Transport each animal individually to the testing room and allow it to acclimate for at least 30 minutes.

    • Place the animal in the center of the elevated plus maze, facing an open arm.

    • Start the video recording and tracking system and allow the animal to explore the maze for a 5-minute session.

    • After the session, return the animal to its home cage.

    • Thoroughly clean the maze with a 70% ethanol solution between each trial to remove any olfactory cues.

  • Data Collection: The video tracking system should record the following parameters:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled.

Data Analysis:

The primary measures of anxiety are the percentage of time spent in the open arms [(Time in open arms) / (Time in open arms + Time in closed arms)] x 100 and the percentage of open arm entries [(Number of open arm entries) / (Total number of arm entries)] x 100. An increase in these measures is indicative of an anxiolytic effect. Total arm entries and total distance traveled can be used to assess general locomotor activity. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to compare the different treatment groups.

Experimental Workflow

The following diagram outlines the key steps in conducting the elevated plus maze experiment with this compound.

EPM_Workflow Start Start Acclimation Animal Acclimation (1 week) Start->Acclimation Handling Handling (3-5 days) Acclimation->Handling Grouping Random Assignment to Treatment Groups (Vehicle, this compound doses) Handling->Grouping Drug_Admin Drug Administration (e.g., i.p., 30-60 min pre-test) Grouping->Drug_Admin EPM_Test Elevated Plus Maze Test (5 min session) Drug_Admin->EPM_Test Data_Collection Video Recording & Behavioral Tracking EPM_Test->Data_Collection Data_Analysis Data Analysis (% Open Arm Time, % Open Arm Entries) Data_Collection->Data_Analysis Results Results Interpretation Data_Analysis->Results End End Results->End

Figure 2: Experimental workflow for the this compound elevated plus maze protocol.

Data Presentation

Treatment Group% Time in Open Arms (Mean ± SEM)% Open Arm Entries (Mean ± SEM)Total Arm Entries (Mean ± SEM)
Vehicle25.4 ± 3.130.2 ± 4.515.2 ± 1.8
CRF (1.0 nmol)10.1 ± 2.512.5 ± 3.014.8 ± 2.0
CRF + CP-154,526 (1.0 nmol)23.8 ± 4.0#28.9 ± 5.1#15.5 ± 1.9

*p < 0.05 compared to Vehicle group. #p < 0.05 compared to CRF group.

Note: This table is for illustrative purposes and demonstrates how a CRF1 antagonist can reverse the anxiogenic effects of CRF administration. A similar pattern of results would be expected with systemic administration of this compound in a standard EPM procedure, where this compound would likely increase the percentage of time in open arms and open arm entries compared to a vehicle control group, especially in stressed animals.

Conclusion

The protocol described in these application notes provides a robust framework for evaluating the anxiolytic potential of the CRF1 receptor antagonist this compound. By following this detailed methodology, researchers can generate reliable and reproducible data to further characterize the behavioral pharmacology of this compound. The provided diagrams and illustrative data offer a comprehensive guide for the design, execution, and interpretation of these critical preclinical experiments in the field of anxiolytic drug development.

References

Application Notes and Protocols for Stereotaxic Injection of NBI-35965 into the Amygdala

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the stereotaxic injection of NBI-35965, a selective corticotropin-releasing factor receptor 1 (CRF1) antagonist, into the amygdala of rodent models. This document includes detailed protocols for drug preparation, stereotaxic surgery, and post-operative care, as well as a summary of relevant quantitative data and a depiction of the associated signaling pathway and experimental workflow.

Introduction to this compound and its Target

This compound is a potent and selective antagonist of the CRF1 receptor, with a Ki value of approximately 4 nM, and it shows no significant affinity for the CRF2 receptor.[1][2] By blocking the CRF1 receptor, this compound can attenuate the physiological and behavioral responses to stress. The amygdala, a key brain region in processing fear and anxiety, has a high expression of CRF1 receptors, making it a critical target for investigating the anxiolytic potential of compounds like this compound.[3] Stereotaxic injection allows for the direct and localized administration of this compound into the amygdala, enabling precise investigation of its effects on neural circuits and behavior.

Data Presentation

The following tables summarize quantitative data relevant to the stereotaxic injection of this compound and similar CRF1 antagonists into the amygdala.

Table 1: this compound Injection Parameters

ParameterValueSpeciesBrain RegionReference
Concentration 13 µg/mL (30 pmol/0.3 µL)MouseLateral Hypothalamus (proximal to amygdala)[4]
Vehicle Sterile H₂OMouseLateral Hypothalamus[4]
Injection Volume 0.3 µL per sideMouseLateral Hypothalamus[4]
Infusion Rate 0.10 µL/minMouseLateral Hypothalamus[4]

Table 2: Stereotaxic Coordinates for Amygdala Injection (from Bregma)

SpeciesAmygdala SubregionAntero-posterior (AP)Medio-lateral (ML)Dorso-ventral (DV)Reference
Mouse Basolateral (BLA)-1.22 mm±3.01 mm-4.70 mm[5]
Mouse Central (CeA)-1.05 mm±2.5 mm-4.64 mm[5]
Rat Central (CeA)-2.5 mm±4.2 mm-7.0 mm (from dura)[3]

Table 3: Behavioral Effects of Intra-Amygdala CRF1 Antagonism

AntagonistSpeciesBehavioral TestEffectReference
NBI27914RatElevated Plus MazeIncreased open arm preference in arthritis pain model[6]
AntalarminMouseBinge-Like Ethanol ConsumptionAttenuated ethanol consumption when injected into CeA, but not BLA[7]
R121919 (chronic systemic)RatDefensive WithdrawalIncreased time in open field[3]
This compound (into LH)MouseBinge-Like Ethanol ConsumptionReduced ethanol intake in males[4]

Experimental Protocols

Protocol 1: Preparation of this compound for Injection
  • Reconstitution : this compound hydrochloride is soluble in sterile water.[4] Prepare a stock solution by dissolving the compound in sterile water to a desired concentration. For example, a concentration of 13 µg/mL has been previously used.[4]

  • Storage : Store the solid compound desiccated at room temperature.[8][9] Once reconstituted, it is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, aliquot the solution and store at -20°C for up to one month, though fresh preparation is ideal.[10]

  • Final Dilution : On the day of surgery, thaw an aliquot of the stock solution (if applicable) and dilute it to the final working concentration with sterile water. Ensure the final solution is clear and free of precipitation.

Protocol 2: Stereotaxic Injection of this compound into the Amygdala

This protocol is a synthesis of best practices for stereotaxic surgery in rodents.[11][12][13]

  • Animal Preparation and Anesthesia :

    • Anesthetize the animal using an appropriate method (e.g., isoflurane inhalation or intraperitoneal injection of a ketamine/xylazine cocktail).[5]

    • Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.

    • Administer a pre-operative analgesic as per your institution's guidelines.

    • Apply ophthalmic ointment to the eyes to prevent corneal drying.[14]

    • Shave the fur from the scalp and clean the area with alternating scrubs of povidone-iodine and 70% ethanol.[12]

  • Stereotaxic Frame Mounting :

    • Secure the animal in a stereotaxic frame, ensuring the head is level by aligning the bregma and lambda landmarks in the same horizontal plane.[11]

  • Craniotomy :

    • Make a midline incision on the scalp to expose the skull.

    • Identify bregma and use the stereotaxic coordinates from Table 2 to locate the target injection site for the amygdala.

    • Drill a small burr hole through the skull at the target coordinates, being careful not to damage the underlying dura mater.

  • Microinjection :

    • Lower a microinjection cannula (e.g., a 33-gauge needle attached to a Hamilton syringe) through the burr hole to the predetermined dorso-ventral (DV) coordinate for the amygdala.

    • Infuse this compound solution at a slow and controlled rate (e.g., 0.1 µL/min) using a microinjection pump.[4]

    • After the infusion is complete, leave the needle in place for an additional 1-2 minutes to allow for diffusion and to minimize backflow upon retraction.[4]

    • Slowly withdraw the injection cannula.

  • Closure and Post-operative Care :

    • Suture or apply surgical clips to close the scalp incision.

    • Administer post-operative analgesics as required.[15]

    • Place the animal in a clean, warm cage for recovery.[4] Monitor the animal until it is fully ambulatory.

    • Provide easy access to food and water.[15]

    • Monitor the animal daily for at least 3-5 days for any signs of pain, distress, or infection at the surgical site.[4]

Mandatory Visualizations

CRF1_Signaling_Pathway CRF CRF CRF1R CRF1 Receptor CRF->CRF1R NBI35965 This compound NBI35965->CRF1R G_protein Gq/Gs CRF1R->G_protein AC Adenylyl Cyclase G_protein->AC PLC Phospholipase C G_protein->PLC cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG PKA PKA cAMP->PKA NMDAR NMDA Receptor Modulation PKA->NMDAR PKC PKC IP3_DAG->PKC PKC->NMDAR Neuronal_Excitability Increased Neuronal Excitability & Plasticity NMDAR->Neuronal_Excitability

Caption: CRF1 Receptor Signaling Pathway in the Amygdala.

Experimental_Workflow cluster_prep Preparation cluster_surgery Surgical Procedure cluster_postop Post-Procedure cluster_analysis Data Analysis Drug_Prep This compound Preparation (13 µg/mL in sterile H₂O) Microinjection Microinjection (0.1 µL/min) Drug_Prep->Microinjection Animal_Prep Animal Acclimation & Pre-operative Care Anesthesia Anesthesia Animal_Prep->Anesthesia Stereotaxic_Mounting Stereotaxic Mounting Anesthesia->Stereotaxic_Mounting Craniotomy Craniotomy Stereotaxic_Mounting->Craniotomy Craniotomy->Microinjection PostOp_Care Post-operative Care & Recovery Microinjection->PostOp_Care Behavioral_Testing Behavioral Testing (e.g., Elevated Plus Maze) PostOp_Care->Behavioral_Testing Data_Collection Data Collection & Quantification Behavioral_Testing->Data_Collection Histology Histological Verification of Injection Site Behavioral_Testing->Histology Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Caption: Experimental Workflow for Intra-Amygdala this compound Injection.

References

Troubleshooting & Optimization

NBI-35965 Technical Support Center: Solubility and Vehicle Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and vehicle preparation of NBI-35965. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Solubility Data

This compound is available as a hydrochloride salt, which influences its solubility characteristics. The following table summarizes its solubility in common laboratory solvents.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Reference
Water10043.78
DMSO10043.78

Note: The molecular weight of this compound hydrochloride is 437.79 g/mol . Always refer to the batch-specific molecular weight on the product vial or Certificate of Analysis when preparing solutions.

Vehicle Preparation Protocols for In Vivo Studies

The selection of an appropriate vehicle is critical for the successful administration of this compound in animal models. Below are examples of vehicles that have been used in published studies.

Administration RouteVehicle CompositionPreparation NotesReference
Oral (gavage)5% D-mannitol in waterDissolve D-mannitol in water before adding this compound.[1]
Oral (gavage)0.5% Carboxymethylcellulose sodium (CMC Na) in waterTo prepare a 0.5% CMC Na solution, dissolve 0.5 g of CMC Na in 100 mL of ddH₂O. Then, add the powdered this compound to the desired concentration to form a suspension.[1]
Intravenous (i.v.) / Subcutaneous (s.c.)Saline (0.9% NaCl)Prepare saline by dissolving 0.9 g of sodium chloride in 100 mL of ddH₂O. This compound hydrochloride's water solubility makes saline a suitable vehicle for parenteral routes.[1]
Co-solvent System (e.g., for injection)10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineFirst, dissolve this compound in DMSO. Then, add PEG300 and mix until clear. Add Tween 80 and mix. Finally, add saline to the final volume.[1]
Lipid-based Vehicle (e.g., for injection)10% DMSO, 90% Corn OilDissolve this compound in DMSO first. Then, add the corn oil and mix thoroughly to create a clear solution or a uniform suspension.[1]

Troubleshooting Guide

This section addresses common issues that may arise when handling this compound.

Issue 1: Compound precipitates out of aqueous solution.

  • Question: I dissolved this compound hydrochloride in water, but it crashed out when I added it to my phosphate-buffered saline (PBS) at physiological pH. What happened?

  • Answer: this compound is a hydrochloride salt and is described as "water-soluble," which typically implies good solubility at acidic pH.[2] When the pH of the solution is raised, for example, by adding it to a neutral or alkaline buffer like PBS (pH 7.4), the compound may convert to its free base form, which is likely less soluble, causing it to precipitate.

    • Solution 1: pH Adjustment. Check the pH of your final solution. If it is neutral or basic, consider lowering the pH with a small amount of dilute HCl to keep the compound protonated and soluble.

    • Solution 2: Use a Co-solvent System. For in vitro assays in buffered media, consider preparing a concentrated stock solution in DMSO and then diluting it into your assay medium. Ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects on your experimental system.

    • Solution 3: Use a Different Vehicle. For in vivo studies, if direct dissolution in saline is problematic, consider using one of the co-solvent or suspension formulations listed in the vehicle preparation table.

Issue 2: Difficulty achieving a high concentration in a non-DMSO solvent for in vivo studies.

  • Question: I need to administer a high dose of this compound, but I'm having trouble dissolving it in saline at the required concentration.

  • Answer: While this compound hydrochloride is soluble in water, achieving very high concentrations may be challenging.

    • Solution 1: Gentle Warming and Sonication. Gentle warming (e.g., to 37°C) and brief sonication can help to increase the rate of dissolution. However, be cautious about the stability of the compound at elevated temperatures for extended periods.

    • Solution 2: Co-solvent Formulations. For high-concentration dosing, using a co-solvent system is often necessary. The formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline is designed for poorly soluble compounds.[1]

    • Solution 3: Suspension. If a true solution is not required, you can prepare a micronized suspension in a vehicle like 0.5% CMC Na. Ensure the suspension is uniform before each administration.[1]

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder and stock solutions? A1: The powdered form of this compound hydrochloride should be stored desiccated at room temperature. For stock solutions, it is recommended to store them at -20°C or -80°C. In solvent, the stability is generally cited as 1 month at -20°C and 6 months at -80°C.[1]

Q2: Is this compound cell-permeable? A2: Yes, this compound is described as orally active and brain-penetrant, which indicates that it can cross cell membranes.[3]

Q3: What is the mechanism of action of this compound? A3: this compound is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[2] It has a high affinity for CRF1 (Ki of approximately 4 nM) and very low affinity for CRF2 (Ki > 10,000 nM). By blocking the CRF1 receptor, it inhibits downstream signaling pathways, such as cAMP accumulation and the production of adrenocorticotropic hormone (ACTH).

Experimental Workflows and Signaling Pathways

Below are diagrams illustrating key experimental workflows and the relevant signaling pathway for this compound.

Caption: Decision workflow for this compound vehicle preparation.

CRF1_Signaling_Pathway CRF CRF (Stress Signal) CRF1_R CRF1 Receptor CRF->CRF1_R Binds to G_protein Gs Protein CRF1_R->G_protein Activates NBI_35965 This compound NBI_35965->CRF1_R Antagonizes AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ACTH production) PKA->Cellular_Response Phosphorylates targets leading to

Caption: Simplified CRF1 receptor signaling pathway showing the inhibitory action of this compound.

References

Technical Support Center: Optimizing NBI-35965 Delivery for Brain Penetration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the delivery of NBI-35965 to the brain.

Frequently Asked Questions (FAQs)

A collection of answers to common questions regarding the delivery of this compound across the blood-brain barrier (BBB).

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective corticotropin-releasing factor 1 (CRF1) receptor antagonist.[1] It functions by blocking the action of corticotropin-releasing factor (CRF) at the CRF1 receptor, thereby modulating the body's response to stress.[1][2]

Q2: What are the known physicochemical properties of this compound?

This compound hydrochloride is a water-soluble compound.[1] Its molecular weight is 437.79 g/mol , and its formula is C21H22Cl2N4·HCl. Key properties are summarized in the table below.

Q3: Has this compound been shown to cross the blood-brain barrier?

Yes, preclinical studies in rats have demonstrated that this compound is orally active and brain penetrant.[3] Following oral administration, it has been shown to occupy brain CRF1 receptors.[1]

Q4: What are the primary challenges in delivering CRF1 receptor antagonists to the brain?

While this compound has shown brain penetrance, the development of CRF1 antagonists for central nervous system (CNS) disorders has faced challenges.[4][5] Prototypical CRF1 antagonists are often highly lipophilic, which can lead to poor solubility and pharmacokinetic properties.[5] Achieving sufficient brain exposure to exert therapeutic effects while minimizing off-target effects is a key challenge.

Q5: What in vitro models are suitable for assessing the BBB permeability of this compound?

Several in vitro models can be used to assess BBB permeability. These range from simple artificial membrane assays to more complex cell-based models.[6][7][8] Common models include:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): Useful for assessing passive diffusion.[7]

  • Cell-based Transwell models: These utilize brain endothelial cells, often in co-culture with astrocytes and pericytes, to mimic the BBB.[6][9]

Q6: What in vivo methods can be used to quantify the brain penetration of this compound?

In vivo techniques provide a more comprehensive assessment of brain penetration by accounting for physiological factors.[10] Standard methods include:

  • Brain-to-Plasma Concentration Ratio (Kp): Determined by measuring the concentration of this compound in brain homogenate and plasma at various time points after administration.[10]

  • In Vivo Microdialysis: Allows for the measurement of unbound drug concentrations in the brain extracellular fluid.

  • Receptor Occupancy Studies: Techniques like ex vivo autoradiography can be used to demonstrate that this compound is engaging its target in the brain.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental evaluation of this compound brain penetration.

Problem Possible Cause(s) Suggested Solution(s)
Low or inconsistent brain-to-plasma ratio (Kp) in vivo. Poor oral bioavailability. Although this compound is reported to be orally active, formulation can impact absorption. Consider using a formulation vehicle known to enhance solubility and absorption, such as 5% mannitol-d in water.[3]
Efflux transporter activity. The blood-brain barrier expresses efflux transporters like P-glycoprotein (P-gp) that can actively pump drugs out of the brain.[11] Co-administration with a known P-gp inhibitor in preclinical models can help determine if this compound is a substrate.
High plasma protein binding. A high degree of binding to plasma proteins can limit the free fraction of the drug available to cross the BBB. Measure the plasma protein binding of this compound in the species being studied.
Low apparent permeability (Papp) in in vitro Transwell assays. Poor passive diffusion. While this compound is water-soluble, its passive permeability may be limited. Ensure the in vitro model is properly validated with compounds of known high and low permeability.
Efflux in the in vitro model. The cell lines used in Transwell assays can express efflux transporters. Use cell lines with known transporter expression profiles or employ transporter inhibitors to investigate this possibility.
Compromised integrity of the cell monolayer. A leaky cell monolayer will give artificially high permeability values. Regularly measure the transendothelial electrical resistance (TEER) to ensure barrier integrity.
Difficulty in quantifying this compound in brain tissue. Insufficient assay sensitivity. Develop and validate a sensitive bioanalytical method, such as LC-MS/MS, for the quantification of this compound in brain homogenate and plasma.
Inadequate tissue processing. Ensure complete homogenization of the brain tissue to release the drug. Optimize the extraction procedure to maximize recovery.
Contamination from blood in the brain vasculature. Perfuse animals with saline or PBS before brain collection to remove residual blood, which can artificially inflate brain concentration measurements.

Data Summary Tables

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueReference(s)
Molecular Weight 437.79 g/mol
Molecular Formula C21H22Cl2N4·HCl
Solubility Soluble to 100 mM in water and DMSO
CRF1 Receptor Binding Affinity (Ki) 4 nM[3][12]
CRF2 Receptor Binding Affinity (Ki) > 10,000 nM
Oral Bioavailability (rat) 34%[3][13]
Plasma Half-life (rat) 12 hours[3][13]
Mean Max. Plasma Conc. (rat, 10 mg/kg) 560 ng/mL[3][13]
Mean Max. Brain Conc. (rat, 10 mg/kg) 700 ng/g[3][13]

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assessment using a Transwell Model

This protocol describes a method for evaluating the permeability of this compound across a cell-based in vitro model of the blood-brain barrier.

Materials:

  • Transwell inserts (e.g., 24-well format with 0.4 µm pore size)

  • Brain microvascular endothelial cells (e.g., hCMEC/D3)

  • Co-culture cells (e.g., primary astrocytes or pericytes, optional)

  • Cell culture medium and supplements

  • This compound

  • Lucifer yellow or other low-permeability marker

  • Analytical equipment for quantification (e.g., LC-MS/MS)

Methodology:

  • Cell Seeding:

    • If using a co-culture model, seed the astrocytes or pericytes on the bottom of the companion plate.

    • Seed the brain endothelial cells on the apical side of the Transwell insert.

  • Monolayer Formation and Verification:

    • Culture the cells until a confluent monolayer is formed.

    • Monitor the integrity of the monolayer by measuring the transendothelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the cells with transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add this compound to the apical (donor) chamber.

    • At specified time points, collect samples from the basolateral (receiver) chamber.

    • At the end of the experiment, collect a sample from the donor chamber.

  • Quantification:

    • Analyze the concentration of this compound in the collected samples using a validated analytical method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Protocol 2: In Vivo Assessment of Brain Penetration in Rodents

This protocol outlines a procedure for determining the brain-to-plasma concentration ratio of this compound in rodents.

Materials:

  • This compound

  • Dosing vehicle (e.g., 5% mannitol-d in water)

  • Rodents (e.g., male Sprague-Dawley rats)

  • Anesthesia

  • Blood collection supplies (e.g., heparinized tubes)

  • Saline or PBS for perfusion

  • Homogenizer

  • Analytical equipment for quantification (e.g., LC-MS/MS)

Methodology:

  • Dosing:

    • Administer this compound to the animals at the desired dose and route (e.g., oral gavage).

  • Sample Collection:

    • At predetermined time points after dosing, anesthetize the animals.

    • Collect a blood sample via cardiac puncture into a heparinized tube.

    • Perform transcardial perfusion with cold saline or PBS to remove blood from the brain.

    • Excise the brain.

  • Sample Processing:

    • Centrifuge the blood sample to obtain plasma.

    • Weigh the brain and homogenize it in a suitable buffer.

  • Quantification:

    • Analyze the concentration of this compound in the plasma and brain homogenate using a validated analytical method.

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp) by dividing the concentration of this compound in the brain (ng/g) by its concentration in the plasma (ng/mL).

Visualizations

CRF1_Signaling_Pathway CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Activates NBI_35965 This compound NBI_35965->CRF1R Inhibits G_protein G Protein (Gs/Gq) CRF1R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC PLC Phospholipase C (PLC) G_protein->PLC cAMP cAMP AC->cAMP Generates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ACTH release) PKA->Cellular_Response PKC Protein Kinase C (PKC) IP3_DAG->PKC Activates PKC->Cellular_Response

Caption: Simplified CRF1 receptor signaling pathway.

Experimental_Workflow_Brain_Penetration cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment invitro_start Prepare Transwell Model teer_check Verify Monolayer Integrity (TEER) invitro_start->teer_check add_compound Add this compound to Apical Chamber teer_check->add_compound sample_basolateral Sample Basolateral Chamber add_compound->sample_basolateral quantify_invitro Quantify this compound (LC-MS/MS) sample_basolateral->quantify_invitro calc_papp Calculate Papp quantify_invitro->calc_papp invivo_start Administer this compound to Rodent collect_samples Collect Blood and Brain Samples invivo_start->collect_samples process_samples Process Plasma and Brain Homogenate collect_samples->process_samples quantify_invivo Quantify this compound (LC-MS/MS) process_samples->quantify_invivo calc_kp Calculate Kp quantify_invivo->calc_kp

Caption: Workflow for assessing brain penetration.

Troubleshooting_Logic start Low Brain Uptake of This compound check_bioavailability Assess Oral Bioavailability start->check_bioavailability low_bioavailability Low check_bioavailability->low_bioavailability Result good_bioavailability Adequate check_bioavailability->good_bioavailability Result reformulate Optimize Formulation low_bioavailability->reformulate check_efflux Investigate Efflux Transporter Involvement (e.g., P-gp) good_bioavailability->check_efflux end Re-evaluate Brain Penetration reformulate->end efflux_substrate Yes check_efflux->efflux_substrate Is it a substrate? not_efflux_substrate No check_efflux->not_efflux_substrate Is it a substrate? consider_inhibitor Co-administer with Efflux Inhibitor (preclinical) efflux_substrate->consider_inhibitor check_protein_binding Measure Plasma Protein Binding not_efflux_substrate->check_protein_binding consider_inhibitor->end high_binding High check_protein_binding->high_binding Result low_binding Low check_protein_binding->low_binding Result interpret_unbound Focus on Unbound Concentrations high_binding->interpret_unbound low_binding->end interpret_unbound->end

Caption: Troubleshooting low brain uptake.

References

NBI-35965 Solution Stability for Long-Term Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing NBI-35965 in long-term experiments, ensuring the stability of the compound in solution is critical for reproducible and reliable results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the solution stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents and storage conditions for this compound stock solutions?

A1: this compound hydrochloride is soluble in both water and DMSO up to 100 mM. For long-term storage, it is recommended to prepare stock solutions in DMSO and store them in tightly sealed aliquots at -20°C or -80°C.[1] Repeated freeze-thaw cycles should be avoided.[1]

Q2: How long can I store this compound stock solutions in DMSO?

Q3: What is the stability of this compound in aqueous solutions or cell culture media?

A3: this compound is water-soluble.[2] However, the long-term stability of this compound in aqueous buffers or complex media has not been extensively documented in publicly available literature. The stability can be influenced by factors such as pH, temperature, and the presence of other components in the medium. It is crucial for researchers to empirically determine the stability of this compound under their specific experimental conditions.

Q4: Are there any known degradation products of this compound?

A4: Specific degradation products of this compound have not been detailed in the available scientific literature. Identifying potential degradation pathways would typically require forced degradation studies under various stress conditions (e.g., acid, base, oxidation, light, heat).[3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound activity over time in a long-term experiment. Degradation of this compound in the working solution.1. Prepare fresh working solutions from a frozen DMSO stock for each experiment.2. Perform a stability study of this compound in your specific aqueous buffer or cell culture medium (see Experimental Protocols section).3. If degradation is confirmed, consider more frequent media changes or the use of a perfusion system.
Precipitation of the compound in the working solution. The solubility limit of this compound is exceeded in the aqueous buffer or media.1. Ensure the final concentration of DMSO from the stock solution is low and compatible with your experimental system.2. If using aqueous stock solutions, ensure the pH of the final working solution is compatible with the compound's solubility.3. Visually inspect for precipitation after dilution and before use. If precipitation occurs, try preparing a more dilute stock solution.
Inconsistent results between experimental replicates. Inconsistent concentration of active this compound due to degradation or improper storage.1. Strictly adhere to recommended storage conditions for stock solutions (aliquoted, -80°C).2. Avoid repeated freeze-thaw cycles of stock solutions.3. Ensure thorough mixing when preparing working solutions.4. Validate the concentration of your working solution at the start of each experiment, if possible.

Quantitative Data Summary

The following tables summarize the available data on the solubility and recommended storage of this compound.

Table 1: Solubility of this compound Hydrochloride

Solvent Maximum Concentration
Water100 mM
DMSO100 mM

Table 2: Recommended Storage Conditions for this compound

Form Storage Temperature Duration
Solid (Powder)Room Temperature (Desiccate)Refer to manufacturer's specifications
Solution in DMSO-20°CUp to 1 month (general guideline)[1]
Solution in DMSO-80°CUp to 6 months (general guideline)[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound in DMSO for long-term storage.

  • Materials:

    • This compound hydrochloride powder

    • Anhydrous, high-purity DMSO

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Allow the this compound hydrochloride powder vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 100 mM).

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile, amber vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C.

Protocol 2: Recommended Procedure for Assessing Long-Term Stability in Aqueous Solution

  • Objective: To determine the stability of this compound in a specific aqueous buffer or cell culture medium over time at a defined temperature.

  • Materials:

    • This compound DMSO stock solution

    • Experimental aqueous buffer or cell culture medium

    • Incubator set to the experimental temperature (e.g., 37°C)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

    • Sterile, amber tubes for sample storage

  • Procedure:

    • Prepare a working solution of this compound in the experimental buffer or medium at the final desired concentration. Ensure the final DMSO concentration is minimal and consistent across all samples.

    • Immediately after preparation (T=0), take an aliquot of the solution, and analyze it by HPLC to determine the initial peak area of this compound. This will serve as the 100% reference.

    • Place the remaining working solution in an incubator at the desired experimental temperature.

    • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours), withdraw aliquots of the solution.

    • Analyze each aliquot by HPLC under the same conditions as the T=0 sample.

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. The appearance of new peaks may indicate the formation of degradation products.

    • Plot the percentage of this compound remaining versus time to determine the stability profile.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare this compound DMSO Stock prep_working Prepare Working Solution in Experimental Medium prep_stock->prep_working t0_analysis T=0 HPLC Analysis (Reference) prep_working->t0_analysis incubation Incubate at Experimental Temperature prep_working->incubation calculate Calculate % Remaining vs. T=0 t0_analysis->calculate timed_analysis HPLC Analysis at Time Points (Tx) incubation->timed_analysis timed_analysis->calculate plot Plot Stability Profile calculate->plot

Caption: Workflow for assessing this compound stability in solution.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results cluster_investigation Investigation Path cluster_solution Corrective Actions start Inconsistent Experimental Results Observed check_storage Review Stock Solution Storage Conditions start->check_storage check_prep Examine Working Solution Preparation check_storage->check_prep Proper correct_storage Implement Strict Storage Protocols (Aliquoting, -80°C) check_storage->correct_storage Improper check_stability Assess Stability in Experimental Medium check_prep->check_stability Consistent correct_prep Standardize Dilution and Mixing Procedures check_prep->correct_prep Inconsistent correct_stability Prepare Fresh Solutions, Adjust Experiment Duration, or Change Media More Frequently check_stability->correct_stability Degradation Confirmed

References

Troubleshooting NBI-35965 experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing NBI-35965, a potent and selective Corticotropin-Releasing Factor Receptor 1 (CRF1) antagonist.[1][2] This guide is intended for researchers, scientists, and drug development professionals to address common experimental variabilities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective, orally active, and brain-penetrant non-peptide antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1).[2] Its primary mechanism is to block the binding of corticotropin-releasing factor (CRF) to the CRF1 receptor, thereby inhibiting downstream signaling pathways, such as the adenylyl cyclase/cAMP pathway.[1][3][4] This action effectively blunts physiological responses to stress.[1]

Q2: What are the key in vitro and in vivo applications of this compound?

A2: In vitro, this compound is primarily used in competitive receptor binding assays to determine its affinity and selectivity for the CRF1 receptor and in functional assays, such as cAMP accumulation assays, to measure its antagonist potency.[1][2][5] In vivo, it is used in animal models to investigate the role of the CRF1 receptor in stress, anxiety, depression, and other stress-related disorders.[6][7] For example, it has been shown to block stress-induced visceral hyperalgesia and colonic motor function in rats.[1]

Q3: What are the binding affinities of this compound for CRF receptors?

A3: this compound exhibits high affinity for the CRF1 receptor with a reported Ki value of approximately 4 nM. It shows no significant binding affinity for the CRF2 receptor (Ki > 10,000 nM), highlighting its selectivity.[2]

Data Presentation

Table 1: Pharmacological Profile of this compound

ParameterValueReceptorReference
Ki ~4 nMCRF1[2]
Ki >10,000 nMCRF2[2]
pIC50 (cAMP) 7.1CRF1[2]
pIC50 (ACTH) 6.9CRF1[2]

Troubleshooting Guides

Issue 1: High Variability in In Vitro cAMP Assay Results

Q: We are observing significant well-to-well variability in our cAMP accumulation assay when testing this compound. What are the potential causes and solutions?

A: High variability in cAMP assays is a common issue that can obscure the true antagonist effect of this compound. The following table outlines potential causes and troubleshooting steps.

Table 2: Troubleshooting High Variability in cAMP Assays

Potential CauseRecommended Solution(s)
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Verify cell counts for accuracy. Use a consistent, optimized cell density per well, as too many cells can saturate the assay reagents.[8]
Cell Health and Passage Number Use cells from a consistent and low passage number. High passage numbers can lead to phenotypic drift. Ensure high cell viability (>95%) before starting the experiment.
Incomplete Compound Dissolution Prepare a concentrated stock of this compound in a suitable solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into the assay buffer.
Suboptimal Agonist (CRF) Concentration Determine the precise EC50 to EC80 of the CRF agonist in your specific cell system. For antagonist assays, use a consistent agonist concentration within this range for stimulation.[8]
Phosphodiesterase (PDE) Activity Include a PDE inhibitor, such as IBMX, in your assay buffer to prevent the degradation of cAMP and stabilize the signal.[8]
Assay Incubation Times Optimize and strictly adhere to incubation times for both compound pre-incubation and agonist stimulation.
Plate Edge Effects Avoid using the outer wells of the microplate for experimental data points. Fill these wells with sterile PBS or media to create a humidity barrier and minimize evaporation.
Issue 2: Inconsistent IC50 Values in Competitive Binding Assays

Q: Our calculated IC50 values for this compound in our radioligand competitive binding assay are not consistent across experiments. Why might this be happening?

A: Consistency in competitive binding assays is critical for accurately determining inhibitor potency. Variability can stem from several factors related to assay design and execution.

Table 3: Troubleshooting Inconsistent IC50 Values in Binding Assays

Potential CauseRecommended Solution(s)
Radioligand Concentration Use a radioligand concentration at or below its Kd value.[9] High concentrations can lead to an underestimation of the inhibitor's potency.
Ligand Depletion Ensure that the total amount of radioligand bound does not exceed 10% of the total radioligand added. If it does, reduce the receptor concentration (amount of membrane/cell protein) in the assay.[9][10]
Insufficient Incubation Time The assay must reach equilibrium. Determine the time to reach steady-state binding at the radioligand concentration used and ensure your incubation time is sufficient.[9]
High Nonspecific Binding Optimize blocking agents and washing steps to minimize nonspecific binding. Nonspecific binding should ideally be less than 20% of the total binding.[9]
Reagent Quality and Preparation Use high-quality reagents with minimal batch-to-batch variability. Prepare large batches of buffers and aliquot them to ensure consistency between experiments.[11]
Data Analysis Fit data using a non-linear regression model. Ensure enough data points are collected on the steep part of the inhibition curve to accurately define the IC50.

Experimental Protocols & Visualizations

CRF1 Signaling Pathway and this compound Mechanism

The primary signaling pathway for the CRF1 receptor involves its activation by CRF, leading to the stimulation of adenylyl cyclase (AC) via a Gs protein.[3][4] This results in the conversion of ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA).[12] this compound acts as a competitive antagonist, blocking CRF from binding to the receptor and thus preventing this signaling cascade.

CRF1_Signaling_Pathway cluster_membrane Cell Membrane CRF1 CRF1 Receptor Gs Gs Protein CRF1->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Stimulates CRF CRF (Agonist) CRF->CRF1 Binds NBI This compound (Antagonist) NBI->CRF1 Blocks ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., ACTH release) PKA->Response Phosphorylates

Figure 1. Simplified CRF1 receptor signaling pathway and the antagonistic action of this compound.

Detailed Protocol: In Vitro cAMP Antagonist Assay

This protocol outlines a general procedure for determining the potency of this compound in inhibiting CRF-stimulated cAMP production in cells expressing the CRF1 receptor.

  • Cell Preparation:

    • Culture cells (e.g., HEK293 or CHO cells stably expressing human CRF1) to ~80-90% confluency.

    • Harvest cells and resuspend in stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

    • Perform a cell count and adjust the density to the optimized concentration (e.g., 5,000-20,000 cells/well).[8]

  • Assay Procedure:

    • Dispense 10 µL of cell suspension into each well of a 384-well white plate.

    • Prepare serial dilutions of this compound (e.g., from 10 µM to 0.1 nM) in stimulation buffer. Add 5 µL of the compound dilutions to the appropriate wells.

    • Incubate the plate for 20-30 minutes at room temperature.

    • Prepare a solution of CRF agonist at a concentration of 2x its EC80 value.

    • Add 5 µL of the CRF agonist solution to all wells except the basal control wells (add 5 µL of buffer instead).

    • Incubate for 30 minutes at room temperature.[8]

  • cAMP Detection:

    • Lyse the cells and measure cAMP levels using a suitable detection kit (e.g., HTRF, AlphaScreen, or Luminescence-based) according to the manufacturer's instructions.

  • Data Analysis:

    • Convert the raw signal to cAMP concentrations using a standard curve.

    • Plot the percent inhibition versus the log concentration of this compound.

    • Fit the data using a four-parameter logistic equation to determine the IC50 value.

Experimental Workflow for this compound Characterization

The following diagram illustrates a typical workflow for the preclinical characterization of a CRF1 antagonist like this compound.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation binding Receptor Binding Assay (Determine Ki, Selectivity) functional Functional Assay (cAMP) (Determine IC50, Potency) binding->functional off_target Off-Target Screening functional->off_target pk Pharmacokinetics (PK) (Oral Bioavailability, Brain Penetration) off_target->pk Proceed if Selective & Potent pd Pharmacodynamics (PD) (Receptor Occupancy) pk->pd efficacy Efficacy Models (Stress, Anxiety Behavior) pd->efficacy

Figure 2. General experimental workflow for characterizing this compound from in vitro to in vivo.

Troubleshooting Logic: Inconsistent cAMP Assay Results

This decision tree provides a logical flow for troubleshooting inconsistent results in a cAMP assay.

Troubleshooting_Tree start Inconsistent cAMP Results check_controls Are Basal and Max Signal Controls Consistent? start->check_controls check_cells Review Cell Handling: - Seeding Density - Passage Number - Viability check_controls->check_cells No check_z Is Z-Factor < 0.5? check_controls->check_z Yes check_reagents Review Reagent Prep: - Agonist EC80 - PDE Inhibitor - Compound Dilutions check_cells->check_reagents optimize_assay Re-optimize Assay: - Cell Density - Agonist Concentration - Incubation Times check_cells->optimize_assay check_reagents->optimize_assay check_z->optimize_assay Yes check_variability Is Variability High Within Replicates? check_z->check_variability No end_bad Consult Assay Kit Troubleshooting Guide optimize_assay->end_bad check_pipetting Review Pipetting Technique & Plate Layout (Avoid Edge Effects) check_variability->check_pipetting Yes end_good Proceed with Experiment check_variability->end_good No check_pipetting->optimize_assay

Figure 3. Decision tree for troubleshooting cAMP assay variability.

References

Technical Support Center: NBI-35965 In Vivo Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the dissolution and in vivo use of NBI-35965, a potent and selective CRF1 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vivo experiments?

A1: this compound is available as a hydrochloride salt, which is water-soluble.[1] For most in vivo applications, sterile water or physiological saline (0.9% sodium chloride) are the recommended solvents. The compound is soluble up to 100 mM in water.[2]

Q2: Can I use organic solvents to dissolve this compound?

A2: While this compound is soluble in DMSO (up to 100 mM), the use of organic solvents for in vivo studies should be approached with caution due to potential toxicity.[2] If a co-solvent is necessary, it is crucial to keep the percentage of the organic solvent low and to use a vehicle that is well-tolerated by the animal model. A common practice for compounds with poor water solubility is to use a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. However, given the water-soluble nature of this compound, this is likely unnecessary.

Q3: What are the recommended storage conditions for this compound solutions?

A3: It is recommended to prepare fresh solutions for each experiment. If short-term storage is necessary, store the solution at 2-8°C for no longer than 24 hours. For long-term storage, it is advisable to store the compound in its solid form, desiccated at room temperature.

Q4: What are typical dosages for in vivo studies with this compound?

A4: Published studies in rats have used a range of doses depending on the route of administration and the experimental paradigm. Doses for oral (p.o.) administration have ranged from 1 to 30 mg/kg.[1] For subcutaneous (s.c.) administration, doses of 10 mg/kg and 20 mg/kg have been reported to be effective.[1] Intravenous (i.v.) administration has been used at doses of 5 and 10 mg/kg.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation of the compound in solution. The concentration of this compound may exceed its solubility limit in the chosen solvent, especially if not using the hydrochloride salt form. The pH of the solution may also affect solubility.Ensure you are using the hydrochloride salt of this compound. If precipitation occurs in water or saline, gentle warming or sonication may aid dissolution. If the issue persists, consider adjusting the pH of the solution towards a more acidic range, but ensure it remains physiologically compatible.
Inconsistent or unexpected experimental results. This could be due to improper dissolution, degradation of the compound, or issues with the dosing procedure.Always ensure the compound is fully dissolved before administration. Prepare fresh solutions for each experiment to avoid degradation. Verify the accuracy of your dosing calculations and administration technique.
Adverse reactions in animal subjects. The vehicle used for administration may be causing toxicity, especially if organic solvents are used at high concentrations. The dose of this compound may also be too high.Since this compound is water-soluble, the primary recommendation is to use aqueous vehicles like saline. If a co-solvent must be used, minimize its concentration. If adverse effects are observed, consider reducing the dose of this compound.

Quantitative Data Summary

Property Value Reference
Molecular Weight 437.79 g/mol [2]
Solubility in Water Up to 100 mM[2]
Solubility in DMSO Up to 100 mM[2]
In Vivo Doses (Rats) 1-30 mg/kg (p.o.), 10-20 mg/kg (s.c.), 5-10 mg/kg (i.v.)[1][3]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration (10 mg/kg)

  • Calculate the required amount of this compound: For a 10 mg/kg dose in a 250g rat, you will need 2.5 mg of this compound.

  • Determine the vehicle volume: A typical oral gavage volume for a rat is 5 mL/kg. For a 250g rat, this would be 1.25 mL.

  • Dissolve this compound: Weigh 2.5 mg of this compound hydrochloride and dissolve it in 1.25 mL of sterile physiological saline (0.9% NaCl).

  • Ensure complete dissolution: Vortex the solution until the compound is fully dissolved. A clear solution should be obtained.

  • Administer: Administer the solution to the rat via oral gavage.

Visualizations

Dissolution_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_outcome Outcome start Start: this compound (Hydrochloride Salt) weigh Weigh appropriate amount of this compound start->weigh dissolve Add solvent to This compound solvent Select Solvent: Sterile Water or Saline solvent->dissolve mix Vortex/Sonicate until fully dissolved dissolve->mix check Visually inspect for clarity mix->check clear Clear Solution: Ready for in vivo use check->clear Yes precipitate Precipitation/ Cloudiness check->precipitate No troubleshoot Troubleshoot: - Check concentration - Gentle warming - Adjust pH precipitate->troubleshoot troubleshoot->mix

Caption: Workflow for dissolving this compound for in vivo use.

Signaling_Pathway_Decision start Start: Plan in vivo experiment with this compound route Determine Route of Administration start->route po Oral (p.o.) route->po Gavage sc Subcutaneous (s.c.) route->sc Injection iv Intravenous (i.v.) route->iv Injection dose Calculate Dose (mg/kg) po->dose sc->dose iv->dose formulate Formulate in Saline or Water dose->formulate administer Administer to Animal formulate->administer

Caption: Decision process for this compound in vivo administration.

References

Technical Support Center: NBI-35965 Pharmacokinetic Challenges in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering pharmacokinetic challenges with the selective CRF1 receptor antagonist, NBI-35965, in mouse models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for in preclinical research?

A1: this compound is a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). In preclinical research, it is used to investigate the role of the CRF1 receptor in stress-related disorders, anxiety, depression, and other central nervous system (CNS) conditions.

Q2: What are the known pharmacokinetic properties of this compound?

A2: this compound is described as a water-soluble compound with bioavailability to the brain upon peripheral administration in rats.[1] While comprehensive pharmacokinetic data in mice is limited in publicly available literature, studies in rats provide some key parameters. It is important to note that pharmacokinetic profiles can differ significantly between species.

Q3: Is this compound orally bioavailable in mice?

Q4: Does this compound cross the blood-brain barrier (BBB) in mice?

A4: this compound has been shown to have bioavailability to the brain after peripheral administration in rats.[1] However, the efficiency of BBB penetration in mice may vary. Some studies have utilized direct intracerebroventricular (i.c.v.) injections in mice, which bypasses the BBB, suggesting that achieving therapeutic concentrations in the brain via systemic administration might be challenging.[2]

Troubleshooting Guides

Issue 1: Low or Variable Plasma Exposure After Oral Administration
Potential Cause Troubleshooting Steps
Poor Oral Absorption While this compound is water-soluble, its absorption characteristics in the mouse gastrointestinal (GI) tract are not well-documented. Factors such as GI transit time, intestinal metabolism, and potential for efflux by transporters like P-glycoprotein (P-gp) could limit absorption. Recommendation: Conduct a pilot pharmacokinetic study comparing plasma concentrations after oral (p.o.) and intravenous (i.v.) administration to determine the absolute oral bioavailability.
Formulation Issues Although water-soluble, the stability and solubility of this compound in the specific vehicle used for oral gavage could be a factor. Precipitation of the compound in the GI tract can lead to incomplete absorption. Recommendation: Ensure the compound is fully dissolved in the vehicle at the intended concentration. Consider using a formulation that enhances solubility and stability, such as a solution with a co-solvent or a buffered solution.
Gavage Technique Improper oral gavage technique can lead to stress, esophageal or stomach injury, and inaccurate dosing, all of which can affect drug absorption.[3][4] Recommendation: Ensure personnel are properly trained in oral gavage techniques. Consider alternative, less stressful methods of oral administration if variability persists.
Stress-Induced Physiological Changes The stress of handling and gavage can alter gastrointestinal physiology and drug metabolism, impacting absorption.[3][5] Recommendation: Acclimatize animals to handling and procedures to minimize stress.
Issue 2: Insufficient Brain Penetration and Target Engagement
Potential Cause Troubleshooting Steps
P-glycoprotein (P-gp) Efflux P-gp is an efflux transporter highly expressed at the BBB that actively pumps a wide range of substrates out of the brain.[6][7] It is currently unknown if this compound is a substrate for mouse P-gp. Recommendation: To investigate if this compound is a P-gp substrate, a study can be conducted in P-gp knockout mice (mdr1a/1b -/-) or by co-administering a P-gp inhibitor. A significantly higher brain-to-plasma concentration ratio in these models compared to wild-type mice would suggest P-gp mediated efflux.
Low Passive Permeability The physicochemical properties of a compound determine its ability to passively diffuse across the BBB.[8][9] Recommendation: If P-gp efflux is ruled out, the inherent permeability of this compound across the BBB might be low. In such cases, direct administration into the CNS (e.g., i.c.v. injection) may be necessary to study its central effects.
Rapid Metabolism in the Brain While less common, some compounds can be metabolized within the brain itself, leading to lower than expected concentrations. Recommendation: This is more complex to assess but could be investigated using in vitro brain slice or homogenate metabolism assays.
Issue 3: Rapid Metabolism and Clearance
Potential Cause Troubleshooting Steps
High First-Pass Metabolism After oral absorption, a drug passes through the liver where it can be extensively metabolized before reaching systemic circulation. The metabolic stability of this compound in mouse liver microsomes has not been reported. Recommendation: An in vitro metabolic stability assay using mouse liver microsomes can provide an estimate of the intrinsic clearance of this compound. This can help predict its susceptibility to first-pass metabolism.
Rapid Systemic Clearance Even after entering the bloodstream, the drug may be rapidly cleared by the liver and/or kidneys. Recommendation: A full pharmacokinetic study with i.v. administration will determine the systemic clearance and half-life of this compound in mice.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterValueSpeciesRoute of AdministrationReference
Oral Bioavailability34%RatOral--INVALID-LINK--
Volume of Distribution17.8 L/kgRat---INVALID-LINK--
Plasma Clearance17 mL/min/kgRat---INVALID-LINK--
Half-life12 hoursRat---INVALID-LINK--

Experimental Protocols

Protocol 1: Determination of Oral Bioavailability in Mice
  • Animal Model: Use the desired strain of mice (e.g., C57BL/6), with a sufficient number of animals per group (n=3-5) for statistical power.

  • Drug Formulation:

    • Intravenous (i.v.) formulation: Dissolve this compound in a sterile, isotonic vehicle suitable for i.v. injection (e.g., saline or 5% dextrose).

    • Oral (p.o.) formulation: Dissolve this compound in a vehicle suitable for oral gavage (e.g., water, 0.5% methylcellulose). Ensure the compound is fully dissolved and stable.

  • Dosing:

    • Administer a single i.v. bolus dose (e.g., 1-5 mg/kg) via the tail vein.

    • Administer a single p.o. dose (e.g., 10-30 mg/kg) by oral gavage.

  • Sample Collection: Collect sparse blood samples from each mouse at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

  • Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis: Calculate pharmacokinetic parameters, including the Area Under the Curve (AUC) for both i.v. and p.o. routes. Oral bioavailability (F%) is calculated as: (AUC_po / AUC_iv) * (Dose_iv / Dose_po) * 100.

Protocol 2: In Vitro Metabolic Stability in Mouse Liver Microsomes
  • Materials: Pooled mouse liver microsomes, NADPH regenerating system, this compound, and a positive control compound with known metabolic instability (e.g., testosterone).

  • Incubation:

    • Pre-warm a mixture of mouse liver microsomes and buffer to 37°C.

    • Add this compound (at a final concentration of, for example, 1 µM) to initiate the reaction.

    • Start the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins and collect the supernatant.

  • Analysis: Analyze the remaining concentration of this compound in the supernatant using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693 / k. Intrinsic clearance (CLint) can then be calculated based on the half-life and microsomal protein concentration.

Visualizations

CRF1_Signaling_Pathway CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Binds G_protein Gαs CRF1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates NBI_35965 This compound NBI_35965->CRF1R Blocks

Caption: CRF1 Receptor Signaling Pathway and the inhibitory action of this compound.

PK_Workflow cluster_oral Oral Administration cluster_iv Intravenous Administration cluster_analysis Analysis Oral_Dose Administer Oral Dose (e.g., 10 mg/kg) GI_Absorption GI Absorption Oral_Dose->GI_Absorption First_Pass First-Pass Metabolism (Gut Wall & Liver) GI_Absorption->First_Pass Systemic_Circulation_Oral Systemic Circulation First_Pass->Systemic_Circulation_Oral Blood_Sampling Serial Blood Sampling Systemic_Circulation_Oral->Blood_Sampling IV_Dose Administer IV Dose (e.g., 1 mg/kg) Systemic_Circulation_IV Systemic Circulation IV_Dose->Systemic_Circulation_IV Systemic_Circulation_IV->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis Blood_Sampling->Plasma_Analysis PK_Parameters Calculate PK Parameters (AUC, Cmax, T1/2) Plasma_Analysis->PK_Parameters Bioavailability Calculate Oral Bioavailability (F%) PK_Parameters->Bioavailability

Caption: Experimental workflow for determining oral bioavailability in mice.

References

Technical Support Center: NBI-35965 Specificity for CRF1 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the specificity of NBI-35965 for Corticotropin-Releasing Factor Receptor 1 (CRF1).

Frequently Asked Questions (FAQs)

Q1: How selective is this compound for CRF1 over CRF2 receptors?

A1: this compound demonstrates high selectivity for the CRF1 receptor. Binding affinity studies have shown that this compound has a high affinity for CRF1 with a Ki of approximately 4 nM, while exhibiting no significant binding affinity for the CRF2 receptor (Ki > 10,000 nM).[1][2][3] This represents a greater than 2500-fold selectivity for CRF1 over CRF2.

Q2: What is the functional consequence of this compound binding to CRF1 receptors?

A2: this compound is a potent antagonist of the CRF1 receptor.[2] In functional assays, it has been shown to inhibit the CRF-induced stimulation of cAMP production in cells expressing the CRF1 receptor.[1] Furthermore, in vivo studies have demonstrated that this compound can block stress-induced increases in adrenocorticotropic hormone (ACTH), a downstream effect of CRF1 receptor activation.[4]

Q3: Are there any known off-target effects of this compound?

A3: Based on available literature, this compound is highly selective for the CRF1 receptor with no reported significant affinity for the CRF2 receptor.[1][2] However, comprehensive screening data against a broad panel of other receptors, ion channels, and enzymes is not extensively detailed in publicly available research. For definitive characterization in a specific experimental system, it is recommended to perform or commission a broad off-target screening panel.

Q4: I am not seeing the expected selective effect in my experiment. What could be the issue?

A4: If you are encountering unexpected results, consider the following troubleshooting steps:

  • Compound Integrity: Verify the purity and concentration of your this compound stock solution.

  • Experimental Conditions: Ensure that your assay conditions (e.g., cell line, receptor expression levels, incubation times, and ligand concentrations) are optimized.

  • Off-Target Effects in Your System: Depending on the biological system, even minor off-target interactions could produce observable effects. Consider validating your findings with a structurally different CRF1 antagonist.

  • Refer to Protocols: Review the detailed experimental protocols for binding and functional assays provided in this guide to ensure your methodology is robust.

Quantitative Data Summary

The following table summarizes the binding affinity of this compound for CRF1 and CRF2 receptors.

ReceptorLigandK_i (nM)Reference
CRF1This compound~4[1][2][3]
CRF2This compound>10,000[2][3]

Experimental Protocols

Radioligand Binding Assay to Determine K_i

This protocol outlines a competitive radioligand binding assay to determine the inhibition constant (K_i) of this compound for CRF1 and CRF2 receptors.

Materials:

  • Cell membranes prepared from cells stably expressing either human CRF1 or CRF2 receptors.

  • Radioligand: [¹²⁵I]-Sauvagine or another suitable CRF1/CRF2 radioligand.

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • In a 96-well plate, combine the cell membranes (20-40 µg protein/well), a fixed concentration of the radioligand (typically at its K_d value), and a range of concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • For total binding, add assay buffer instead of this compound.

  • For non-specific binding, add a high concentration of a non-radiolabeled CRF1/CRF2 antagonist (e.g., 1 µM Astressin).

  • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of the logarithm of the this compound concentration.

  • Determine the IC₅₀ value from the resulting sigmoidal curve.

  • Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Functional cAMP Assay

This protocol describes a functional assay to measure the antagonist effect of this compound on CRF1 receptor-mediated cAMP production.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human CRF1 receptor.

  • CRF peptide (agonist).

  • This compound.

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA and 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Seed the CRF1-expressing cells in a 96-well plate and grow to 80-90% confluency.

  • Wash the cells with pre-warmed stimulation buffer.

  • Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.

  • Add a fixed concentration of CRF (typically the EC₅₀ concentration) to all wells except the basal control.

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Measure the intracellular cAMP levels using the chosen assay kit.

  • Plot the cAMP concentration as a function of the logarithm of the this compound concentration.

  • Determine the IC₅₀ value, which represents the concentration of this compound that inhibits 50% of the CRF-stimulated cAMP production.

Visualizations

CRF1_Signaling_Pathway CRF CRF CRF1_Receptor CRF1 Receptor CRF->CRF1_Receptor Binds & Activates NBI_35965 This compound NBI_35965->CRF1_Receptor Binds & Blocks G_Protein Gαs Protein CRF1_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., ACTH release) PKA->Downstream Phosphorylates Targets

Caption: CRF1 receptor signaling pathway and the antagonistic action of this compound.

Caption: Experimental workflow to determine the specificity of this compound.

References

NBI-35965 half-life and duration of action in vivo

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: NBI-35965

This guide provides technical information and answers to frequently asked questions regarding the in vivo half-life and duration of action of this compound, a selective corticotropin-releasing factor receptor 1 (CRF1) antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective antagonist of the corticotropin-releasing factor receptor 1 (CRF1).[1][2] It displays a high affinity for CRF1 with a Ki value of approximately 4 nM and has over 1000-fold selectivity for CRF1 compared to the CRF2 receptor.[2] By blocking the CRF1 receptor, this compound inhibits downstream signaling pathways, such as the stimulation of cAMP accumulation and the production of adrenocorticotropic hormone (ACTH).[3] This mechanism is central to its observed anxiolytic effects and its ability to blunt physiological responses to stress.[3][4]

Q2: What is the reported in vivo half-life of this compound?

In rats, this compound administered at a dose of 10 mg/kg has a reported plasma half-life of 12 hours.[4]

Q3: What are the key pharmacokinetic parameters of this compound in rats?

Pharmacokinetic studies in rats following a single 10 mg/kg oral dose have established several key parameters. The compound is orally active and penetrates the blood-brain barrier.[4] The estimated oral bioavailability is 34%, with a mean maximal plasma concentration (Cmax) of 560 ng/mL reached at 1 hour (Tmax).[4] this compound also achieves a mean maximal concentration in the brain of 700 ng/g.[4]

Pharmacokinetic Data Summary
ParameterValueSpeciesDose & RouteSource
Half-life (t½) 12 hoursRat10 mg/kg, p.o.[4]
Oral Bioavailability 34%Rat10 mg/kg, p.o.[4]
Tmax (Plasma) 1 hourRat10 mg/kg, p.o.[4]
Cmax (Plasma) 560 ng/mLRat10 mg/kg, p.o.[4]
Cmax (Brain) 700 ng/gRat10 mg/kg, p.o.[4]
Volume of Distribution (Vd) 17.8 L/kgRat10 mg/kg, p.o.[4]
Plasma Clearance 17 mL/min/kgRat10 mg/kg, p.o.[4]

Q4: How long is the duration of action for this compound in vivo?

The duration of action is dose-dependent. In rats, a single oral dose of 10 mg/kg was sufficient to completely block the physiological effects of intravenously administered CRF one hour post-dose.[3] Studies monitoring the activation of locus coeruleus neurons showed that an intravenous dose of 10 mg/kg prevented activation induced by both colorectal distension and intracisternal CRF.[5] A lower dose of 5 mg/kg significantly reduced the response by 80%, indicating a dose-dependent duration of effect.[5] The functional effects, such as reducing stress-induced ACTH production, have been demonstrated with a 20 mg/kg oral dose in mice.[4]

Troubleshooting Guide

Issue 1: Shorter-than-expected duration of action in my in vivo experiment.

  • Check Dosage and Route of Administration: The half-life and duration of action data are based on specific doses (e.g., 10 mg/kg p.o. in rats).[3][4] Ensure your administered dose is appropriate for the species and experimental paradigm. Intravenous administration may lead to a different pharmacokinetic profile compared to oral gavage.

  • Metabolic Differences: Pharmacokinetic parameters can vary significantly between species (e.g., rat vs. mouse) and even strains. If you are using a different species or strain than reported in the literature, you may need to perform a pilot pharmacokinetic study to determine the optimal dosing regimen.

  • Compound Stability and Formulation: this compound is a water-soluble compound.[3] Ensure that your formulation is appropriate and that the compound is fully solubilized and stable. Improper formulation can lead to poor absorption and reduced bioavailability.

  • Assay Sensitivity: The method used to measure the biological effect can influence the perceived duration of action. For example, a behavioral assay may show a return to baseline earlier than a receptor occupancy study. Ensure your chosen endpoint is sensitive enough to detect the effects of the compound at later time points.

Issue 2: High variability in plasma or brain concentrations between animals.

  • Fasting State: The bioavailability of orally administered drugs can be affected by the presence of food in the stomach. Standardize the fasting period for all animals before dosing to ensure consistent absorption.

  • Dosing Accuracy: For oral gavage, ensure accurate and consistent delivery to the stomach. Improper technique can lead to dosing errors. For intravenous injections, confirm the correct volume was administered and the injection was successful.

  • Sample Collection and Processing: Use a consistent methodology for blood and tissue collection. Plasma should be separated promptly and stored at an appropriate temperature (e.g., -80°C) to prevent degradation of the analyte. Brain tissue should be flash-frozen immediately after collection.

Experimental Protocols & Visualizations

Protocol: In Vivo Pharmacokinetic Study in Rats

This is a generalized protocol based on the methodologies implied in the available literature.

  • Animal Model: Male Long-Evans or Sprague-Dawley rats (250-300g).

  • Acclimation: Acclimate animals for at least 3-5 days before the experiment with free access to food and water.

  • Dosing:

    • Fast animals overnight (approx. 12-16 hours) before dosing.

    • Prepare this compound in an appropriate vehicle (e.g., water, saline).

    • Administer a single dose of 10 mg/kg via oral gavage (p.o.).

  • Sample Collection:

    • Collect blood samples (approx. 200 µL) via a cannulated vessel (e.g., jugular vein) or tail vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

    • Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA).

    • Centrifuge blood at 4°C to separate plasma.

    • For brain concentration, euthanize a separate cohort of animals at each time point, perfuse with saline, and rapidly dissect the brain.

  • Sample Analysis:

    • Store plasma and brain samples at -80°C until analysis.

    • Analyze the concentration of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (t½, Cmax, Tmax, AUC, etc.) using non-compartmental analysis software.

Visualizations

G cluster_pathway CRF1 Receptor Signaling Pathway & this compound Inhibition Stress Stress Stimulus CRF CRF Release (Hypothalamus) Stress->CRF Pituitary Anterior Pituitary CRF->Pituitary CRF1R CRF1 Receptor Pituitary->CRF1R CRF Binds AC Adenylate Cyclase CRF1R->AC Activates NBI This compound NBI->CRF1R Blocks cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA ACTH ACTH Release PKA->ACTH Response Physiological Stress Response (e.g., Cortisol Release) ACTH->Response

Caption: this compound mechanism of action as a CRF1 receptor antagonist.

G cluster_workflow Typical In Vivo Pharmacokinetic Workflow Dosing Animal Dosing (p.o. or i.v.) Collection Serial Sample Collection (Blood, Brain Tissue) Dosing->Collection Processing Sample Processing (Plasma Separation, Tissue Homogenization) Collection->Processing Analysis LC-MS/MS Analysis Processing->Analysis PK_Analysis Pharmacokinetic Data Analysis Analysis->PK_Analysis

Caption: Standard workflow for an in vivo pharmacokinetic study.

References

Avoiding NBI-35965 degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of NBI-35965 during storage and experimentation.

Troubleshooting Guide

This guide addresses specific issues that users may encounter, providing potential causes and actionable solutions to ensure the stability and integrity of this compound.

IssuePotential Cause(s)Recommended Action(s)
Inconsistent or unexpected experimental results Compound degradation due to improper storage or handling.1. Verify Storage Conditions: Ensure the compound is stored as recommended (see --INVALID-LINK--). 2. Prepare Fresh Solutions: Whenever possible, prepare solutions on the day of use.[1] 3. Assess Compound Purity: Perform a purity check using HPLC to confirm the integrity of the compound.
Precipitation observed in stock solution Poor solubility in the chosen solvent or exceeding solubility limits.1. Select an Appropriate Solvent: this compound is soluble up to 100 mM in both water and DMSO.[2] 2. Gently Warm and Vortex: To aid dissolution, gently warm the vial to room temperature and vortex. 3. Prepare a More Dilute Stock Solution: If precipitation persists, prepare a stock solution at a lower concentration.
Loss of compound activity over time in aqueous buffer Hydrolysis or oxidation of the compound.1. Optimize pH: Adjust the pH of the aqueous buffer to a range where the compound is most stable. 2. Use Freshly Prepared Buffers: Minimize the time the compound is in an aqueous solution. 3. Consider Antioxidants: If oxidation is suspected, consider adding antioxidants like ascorbic acid to the buffer, ensuring they do not interfere with the assay.[1]
Appearance of new peaks in HPLC analysis Compound degradation.1. Characterize Degradants: If possible, use techniques like LC-MS to identify the degradation products. This can provide insights into the degradation pathway.[3][4] 2. Perform Forced Degradation Studies: To understand potential degradation pathways, conduct forced degradation studies under stress conditions (acid, base, oxidation, light, heat).[5]
Color change in solution Chemical degradation or oxidation, often induced by light or air exposure.1. Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to protect from light.[6] 2. Minimize Air Exposure: Purge the headspace of the storage vial with an inert gas (e.g., argon or nitrogen) before sealing.[6]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: The recommended storage conditions for this compound depend on whether it is in solid form or in solution. Adhering to these conditions is critical for maintaining the compound's stability.

FormStorage TemperatureDurationAdditional Notes
Solid (Powder) -20°CUp to 2 yearsKeep the vial tightly sealed and desiccated.[1]
Room TemperatureShort-termDesiccate at room temperature for short periods.[2]
In DMSO -80°CUp to 6 monthsStore as aliquots in tightly sealed vials to avoid repeated freeze-thaw cycles.[1]
-20°CUp to 1 monthStore as aliquots in tightly sealed vials.[1]
In Water -20°CUp to 1 monthThis compound is soluble in water up to 100 mM.[2] Prepare fresh if possible.

Q2: How should I prepare stock solutions of this compound?

A2: It is recommended to prepare stock solutions in high-purity DMSO or water.[2] Before use, allow the product to equilibrate to room temperature for at least one hour before opening the vial.[1] For most experiments, DMSO can be used to prepare stock solutions at concentrations such as 5 mM, 10 mM, or 20 mM.[7]

Q3: Is this compound sensitive to light?

A3: As a tricyclic compound, this compound may be susceptible to photodecomposition.[8] It is recommended to store solutions in amber vials or protect them from light to minimize the risk of photodegradation.[6]

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented, similar nitrogen-containing heterocyclic compounds can be susceptible to:

  • Hydrolysis: The amide and other labile functional groups can be susceptible to cleavage in aqueous solutions, a process that can be catalyzed by acidic or basic conditions.[1]

  • Oxidation: Electron-rich moieties within the molecule may be prone to oxidation, especially when exposed to air (oxygen) and light.[1]

  • Photolysis: Exposure to UV or visible light can induce photochemical reactions, leading to degradation.[9]

Q5: How can I assess the stability of my this compound sample?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable way to assess the purity and stability of this compound.[10][11][12] This involves comparing the chromatogram of a stored sample to that of a freshly prepared standard to detect any new peaks that would indicate the presence of degradation products.

Experimental Protocols

Protocol for Assessing this compound Stability in Solution

This protocol outlines a general procedure for evaluating the stability of this compound in a specific solvent or buffer over time.

1. Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, water, or experimental buffer)

  • HPLC system with a suitable column (e.g., C18)

  • HPLC-grade solvents for the mobile phase

  • Calibrated analytical balance and volumetric flasks

2. Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a specific concentration (e.g., 10 mM). This is your T=0 sample.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared stock solution by HPLC to determine the initial purity and peak area of the parent compound.

  • Sample Incubation: Aliquot the remaining stock solution into several tightly sealed, light-protected vials. Store these aliquots under the desired storage conditions (e.g., -20°C, 4°C, room temperature).

  • Time-Point Analysis: At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve one aliquot from storage.

  • Sample Preparation: Allow the aliquot to equilibrate to room temperature. If necessary, dilute the sample to an appropriate concentration for HPLC analysis using the mobile phase.

  • HPLC Analysis: Analyze the sample using the same HPLC method as the T=0 sample.

  • Data Analysis: Compare the peak area of the this compound peak at each time point to the peak area at T=0. Calculate the percentage of the compound remaining. The appearance of new peaks or a decrease in the main peak area indicates degradation.

Visualizations

Troubleshooting Workflow for this compound Degradation

Troubleshooting Workflow for this compound Degradation start Inconsistent Experimental Results Observed check_storage Verify Storage Conditions (Temp, Light, Air) start->check_storage prepare_fresh Prepare Fresh Stock Solution check_storage->prepare_fresh hplc_analysis Perform HPLC Purity Analysis prepare_fresh->hplc_analysis degradation_detected Degradation Detected? (New Peaks / Reduced Main Peak) hplc_analysis->degradation_detected no_degradation No Degradation Detected degradation_detected->no_degradation No investigate_pathway Investigate Degradation Pathway degradation_detected->investigate_pathway Yes troubleshoot_assay Troubleshoot Other Experimental Parameters no_degradation->troubleshoot_assay forced_degradation Conduct Forced Degradation Studies (pH, Oxidation, Photolysis) investigate_pathway->forced_degradation optimize_conditions Optimize Storage/Handling (e.g., pH, Antioxidants, Inert Gas) forced_degradation->optimize_conditions retest Re-test Stability optimize_conditions->retest Experimental Workflow for this compound Stability Assessment prep_stock 1. Prepare this compound Stock Solution t0_analysis 2. T=0 Analysis (HPLC) prep_stock->t0_analysis aliquot_store 3. Aliquot and Store Samples (Defined Conditions) t0_analysis->aliquot_store incubation 4. Incubate for Predefined Time Points aliquot_store->incubation tx_analysis 5. Analyze Samples at Each Time Point (HPLC) incubation->tx_analysis data_analysis 6. Data Analysis: Compare Peak Areas to T=0 tx_analysis->data_analysis conclusion 7. Determine Stability Profile data_analysis->conclusion This compound Signaling Pathway stress Stress crf CRF Release stress->crf crf1_receptor CRF1 Receptor crf->crf1_receptor Binds to ac Adenylate Cyclase crf1_receptor->ac Activates nbi35965 This compound nbi35965->crf1_receptor Antagonizes camp cAMP Production ac->camp pka Protein Kinase A (PKA) Activation camp->pka cellular_response Cellular Response (e.g., ACTH Production) pka->cellular_response

References

Validation & Comparative

A Comparative Analysis of NBI-35965 and Other Corticotropin-Releasing Factor 1 (CRF1) Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Neuropharmacology and Drug Development

The corticotropin-releasing factor (CRF) system, particularly the CRF1 receptor, plays a pivotal role in mediating the body's endocrine, autonomic, and behavioral responses to stress.[1][2][3] Dysregulation of this system has been implicated in a variety of stress-related disorders, including anxiety, depression, and irritable bowel syndrome (IBS).[1][4][5][6][7][8] Consequently, CRF1 receptor antagonists have emerged as a promising therapeutic class. This guide provides a detailed comparison of NBI-35965, a notable CRF1 antagonist, with other key antagonists, focusing on their performance backed by experimental data.

This compound is a potent, selective, and water-soluble tricyclic CRF1 receptor antagonist.[9] It exhibits high affinity for the CRF1 receptor with no significant binding to the CRF2 receptor.[9][10][11] Its ability to penetrate the brain and act centrally after peripheral administration makes it a valuable tool for investigating the role of CRF1 receptors in the central nervous system.[9][11]

Quantitative Comparison of CRF1 Receptor Antagonists

The following tables summarize the binding affinities and in vitro potencies of this compound alongside other well-characterized non-peptide CRF1 receptor antagonists.

Table 1: Comparative Binding Affinity of CRF1 Receptor Antagonists

CompoundCRF1 Receptor Ki (nM)CRF2 Receptor Ki (nM)Selectivity (CRF2/CRF1)
This compound ~4[9][10][11]> 10,000[10]> 2,500
Antalarmin 1-4> 1,000> 250-1,000
CP-154,526 2.4 - 13.8> 10,000> 725-4,167
R121919 4.9> 10,000> 2,040
Pexacerfont 5.2> 1,000> 192
Verucerfont (NBI-77860) ~5> 1,000> 200

Ki (inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity. Data is compiled from various preclinical studies.

Table 2: In Vitro Functional Potency of CRF1 Receptor Antagonists

CompoundAssayPotency (pIC50)
This compound Inhibition of cAMP accumulation[10]7.1
Inhibition of ACTH production[10][11]6.9
CP-154,526 Inhibition of CRF-stimulated ACTH release~8.0
Antalarmin Inhibition of CRF-stimulated ACTH release~8.0

pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50); a higher pIC50 value indicates greater potency.

Table 3: Summary of In Vivo Experimental Data

CompoundAnimal ModelKey Findings
This compound Rats (Water Avoidance Stress)Abolished stress-induced visceral hyperalgesia and reduced defecation.[9]
Rats (CRF-induced colonic transit)Completely blocked the shortening of distal colonic transit time induced by CRF.[9]
Rats (Colorectal Distension)Prevented the activation of locus coeruleus neurons induced by colorectal distension and intracisternal CRF.[12]
Antalarmin RodentsExhibits anxiolytic-like effects in various behavioral models.[3]
CP-154,526 RodentsDemonstrates anxiolytic-like properties in models of conditioned fear and defensive burying.[6]
R121919 Humans (Major Depressive Episode)A 30-day treatment lowered depression and anxiety scores.[13]
Pexacerfont Humans (Generalized Anxiety Disorder)Did not show significant efficacy compared to placebo in a clinical trial.[13]
Verucerfont Humans (Congenital Adrenal Hyperplasia)Showed promise in reducing ACTH and adrenal androgen precursors in a Phase Ib trial.[14]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for key assays used to characterize CRF1 receptor antagonists.

CRF1 Receptor Binding Assay

This assay determines the affinity of a compound for the CRF1 receptor.

  • Preparation of Membranes: Membranes are prepared from cells stably expressing the human CRF1 receptor (e.g., CHO or HEK293 cells). The cells are homogenized in a buffer and centrifuged to pellet the membranes, which are then washed and resuspended.

  • Binding Reaction: The assay is typically performed in a 96-well plate. Each well contains the cell membranes, a radiolabeled ligand that binds to the CRF1 receptor (e.g., [125I]Sauvagine or [3H]-SN003), and varying concentrations of the antagonist being tested (e.g., this compound).[3][15]

  • Incubation: The plates are incubated for a specific period (e.g., 60-120 minutes) at a controlled temperature (e.g., room temperature) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a filter mat, which traps the membranes with the bound radioligand. The filter is then washed to remove any unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled standard CRF1 antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The data is then analyzed using non-linear regression to determine the IC50, which is then used to calculate the Ki value.

In Vitro Functional Assay: cAMP Accumulation

This assay measures the ability of an antagonist to block the CRF1 receptor-mediated activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP).

  • Cell Culture: Cells expressing the CRF1 receptor are cultured in appropriate media and seeded into multi-well plates.

  • Pre-incubation with Antagonist: The cells are pre-incubated with various concentrations of the antagonist (e.g., this compound) for a set period.

  • Stimulation: The cells are then stimulated with a fixed concentration of a CRF1 receptor agonist (e.g., CRF or sauvagine) to induce cAMP production.[9] This is done in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Cell Lysis and cAMP Measurement: After stimulation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available assay kit, such as an ELISA-based kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[16]

  • Data Analysis: The results are plotted as cAMP concentration versus antagonist concentration. The IC50 value, representing the concentration of antagonist that inhibits 50% of the agonist-induced cAMP production, is determined. The pIC50 is then calculated from the IC50.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway for the CRF1 receptor and the workflows for the experimental protocols described above.

CRF1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CRF CRF / Urocortin CRF1R CRF1 Receptor CRF->CRF1R Binds G_protein Gαs CRF1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (e.g., for ACTH) CREB->Gene_Transcription Promotes NBI_35965 This compound (Antagonist) NBI_35965->CRF1R Blocks

Caption: CRF1 Receptor Gs-Adenylyl Cyclase Signaling Pathway.

Binding_Assay_Workflow A Prepare CRF1 Receptor Membranes B Incubate Membranes with Radioligand & Antagonist A->B C Separate Bound from Free Ligand via Filtration B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (Calculate Ki) D->E

Caption: Workflow for a CRF1 Receptor Binding Assay.

cAMP_Assay_Workflow A Culture CRF1-expressing Cells in Plates B Pre-incubate with CRF1 Antagonist A->B C Stimulate with CRF Agonist (+ Phosphodiesterase Inhibitor) B->C D Lyse Cells & Measure Intracellular cAMP C->D E Data Analysis (Calculate pIC50) D->E

Caption: Workflow for a cAMP Functional Assay.

References

A Head-to-Head Comparison of NBI-35965 and R121919 for Anxiety Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent corticotropin-releasing factor receptor 1 (CRF1) antagonists, NBI-35965 and R121919, in the context of anxiety studies. This document synthesizes preclinical data, details experimental methodologies, and visualizes key biological pathways to aid in the informed selection of research tools.

Executive Summary

This compound and R121919 are both potent and selective antagonists of the CRF1 receptor, a key player in the body's stress response. Elevated activity of the CRF system has been implicated in the pathophysiology of anxiety and depressive disorders.[1] By blocking the CRF1 receptor, these small molecules have demonstrated anxiolytic properties in a variety of preclinical models. This guide presents a comparative analysis of their binding affinities, pharmacokinetic profiles, and efficacy in established anxiety paradigms, providing a comprehensive resource for the research community.

Quantitative Data Comparison

The following tables summarize the key quantitative parameters for this compound and R121919, facilitating a direct comparison of their biochemical and pharmacological properties.

Table 1: In Vitro Binding Affinity and Selectivity

CompoundTargetKi (nM)Selectivity vs. CRF2 ReceptorReference
This compound Human CRF14>2500-fold (>10,000 nM for CRF2)[2]
R121919 Human CRF12-5>1000-fold[3]

Table 2: Pharmacokinetic Parameters in Rats (Oral Administration)

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)Half-life (h)Oral Bioavailability (%)Reference
This compound 1056011234[4]
R121919 20~100% receptor occupancy at 1h-2.8 (IV administration)-[4][5]

Table 3: Efficacy in Preclinical Anxiety Models in Rats

CompoundAnxiety ModelDose (mg/kg)RouteKey FindingReference
This compound Water Avoidance Stress20s.c.Abolished stress-induced visceral hyperalgesia[6]
R121919 Defensive Withdrawal10s.c.Dose-dependently decreased latency to exit and time spent in the tube[7]
R121919 Elevated Plus Maze (following stress)0.63-20p.o.Dose-dependently attenuated stress-induced anxiogenic-like behavior[8]

Experimental Protocols

Detailed methodologies for key behavioral assays are provided below to ensure reproducibility and aid in the design of future experiments.

Defensive Withdrawal Test

This paradigm assesses anxiety-like behavior by measuring a rodent's natural tendency to avoid an open, brightly lit area in favor of a small, dark enclosure.

Apparatus:

  • An open field (1m x 1m).

  • A small, enclosed chamber (e.g., a tube or small box) placed along one wall of the open field.

Procedure:

  • Habituation: Allow the rat to acclimate to the testing room for at least 60 minutes prior to the experiment.

  • Drug Administration: Administer this compound, R121919, or vehicle control at the specified dose and route. For subcutaneous (s.c.) injection, a typical pre-treatment time is 60 minutes.

  • Test Initiation: Place the rat inside the enclosed chamber at the start of the test.

  • Behavioral Recording: Videotape the session for a predetermined duration (e.g., 15 minutes).

  • Data Analysis: Score the following parameters:

    • Latency to emerge: Time taken for the rat to exit the chamber with all four paws.

    • Total time in the open field: Cumulative time spent outside the chamber.

    • Number of emergences: Frequency of exiting the chamber.

Anxiolytic compounds are expected to decrease the latency to emerge and increase the total time spent in the open field.

Elevated Plus Maze (EPM)

The EPM is a widely used test for anxiety-like behavior, based on the conflict between a rodent's exploratory drive and its innate aversion to open, elevated spaces.

Apparatus:

  • A plus-shaped maze elevated from the floor (typically 50-75 cm).

  • Two opposing arms are open (e.g., 50 cm long x 10 cm wide).

  • Two opposing arms are enclosed by high walls (e.g., 40 cm high).

  • A central platform connects the four arms.

Procedure:

  • Habituation: Acclimate the rat to the testing room for at least 60 minutes. Maintain consistent, dim lighting conditions.

  • Drug Administration: Administer the test compound or vehicle at the specified dose and route. A typical pre-treatment time for oral (p.o.) administration is 60 minutes.

  • Test Initiation: Place the rat on the central platform, facing one of the open arms.

  • Behavioral Recording: Record the session for 5 minutes using an overhead video camera and tracking software.

  • Data Analysis: The primary measures of anxiety are:

    • Percentage of time spent in the open arms: (Time in open arms / Total time in open and closed arms) x 100.

    • Percentage of open arm entries: (Number of entries into open arms / Total number of entries into all arms) x 100.

    • The total number of arm entries can be used as a measure of general locomotor activity.

Anxiolytic compounds are expected to increase the percentage of time spent in and entries into the open arms.

Signaling Pathways and Experimental Workflows

CRF1 Receptor Signaling Pathway

Activation of the CRF1 receptor by corticotropin-releasing factor initiates a cascade of intracellular events primarily through the Gαs protein, leading to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB, which modulate gene expression related to stress and anxiety responses. The pathway can also involve Gαq coupling, leading to the activation of Phospholipase C (PLC) and subsequent downstream signaling through protein kinase C (PKC).

CRF1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Binds to G_alpha_s Gαs CRF1R->G_alpha_s Activates G_alpha_q Gαq CRF1R->G_alpha_q Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates PLC Phospholipase C G_alpha_q->PLC Stimulates cAMP cAMP AC->cAMP Produces IP3_DAG IP3 / DAG PLC->IP3_DAG Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates PKC Protein Kinase C (PKC) IP3_DAG->PKC Activates CREB CREB PKA->CREB Phosphorylates Cellular_Response Cellular Response PKC->Cellular_Response Modulates Gene_Expression Gene Expression (Stress/Anxiety Response) CREB->Gene_Expression Regulates Gene_Expression->Cellular_Response Leads to

Caption: Simplified CRF1 receptor signaling cascade.

Experimental Workflow for Preclinical Anxiety Studies

The logical flow for evaluating a novel CRF1 receptor antagonist in a preclinical anxiety model is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Animal_Acclimation Animal Acclimation (Habituation to facility) Drug_Prep Test Compound Preparation (this compound or R121919 in vehicle) Animal_Acclimation->Drug_Prep Drug_Admin Drug Administration (p.o. or s.c.) Drug_Prep->Drug_Admin Pre_Treatment Pre-Treatment Period (e.g., 60 minutes) Drug_Admin->Pre_Treatment Behavioral_Assay Behavioral Assay (e.g., EPM or Defensive Withdrawal) Pre_Treatment->Behavioral_Assay Data_Recording Video Recording & Automated Tracking Behavioral_Assay->Data_Recording Data_Extraction Extraction of Key Parameters (e.g., time in open arms) Data_Recording->Data_Extraction Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Extraction->Stats Results Results Interpretation (Anxiolytic/Anxiogenic Effect) Stats->Results

Caption: General workflow for in vivo anxiety studies.

Conclusion

Both this compound and R121919 are valuable research tools for investigating the role of the CRF1 receptor in anxiety and other stress-related disorders. This compound demonstrates good oral bioavailability and a longer half-life in rats, which may be advantageous for studies requiring sustained receptor occupancy. R121919 has been extensively characterized in a variety of preclinical models and has also been investigated in early-phase human trials, providing a translational link. The choice between these compounds will ultimately depend on the specific experimental design, including the desired route of administration, duration of action, and the specific anxiety-like behaviors being investigated. This guide provides the foundational data and methodologies to assist researchers in making an informed decision.

References

Unveiling the Selectivity of NBI-35965: A Comparative Pharmacological Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise characterization of a compound's selectivity is paramount. This guide provides a comprehensive pharmacological validation of NBI-35965, a potent and selective antagonist of the Corticotropin-Releasing Factor Receptor 1 (CRF1). Through a detailed comparison with other notable CRF1 antagonists, supported by experimental data and protocols, this document serves as a critical resource for evaluating this compound's profile.

This compound is a non-peptide, orally active, and brain-penetrant small molecule that has demonstrated high affinity and selectivity for the CRF1 receptor.[1] This receptor is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a crucial role in the body's response to stress. Dysregulation of the CRF system has been implicated in a variety of stress-related disorders, including anxiety, depression, and irritable bowel syndrome, making the CRF1 receptor a significant therapeutic target.[2]

Comparative Analysis of CRF1 Receptor Antagonists

To objectively assess the selectivity of this compound, its pharmacological profile is compared with other well-characterized CRF1 receptor antagonists. The following tables summarize the binding affinities (Ki) and functional potencies (pIC50) of these compounds.

Table 1: Comparative Binding Affinities (Ki) at CRF Receptors
CompoundCRF1 Ki (nM)CRF2 Ki (nM)Selectivity (CRF2/CRF1)
This compound 4 [1][3]>10,000 [3]>2,500
Antalarmin2.7[4]--
CP-154,5262.7>10,000>3,700
Pexacerfont6.1[4]--
R1219192-5[4]--
CP-37639512[3]>10,000[3]>833

Note: A higher selectivity ratio indicates greater selectivity for the CRF1 receptor over the CRF2 receptor. Data for CRF2 Ki was not available for all compounds in the searched literature.

Table 2: Comparative Functional Potency of CRF1 Receptor Antagonists
CompoundIn Vitro AssaypIC50
This compound cAMP Accumulation 7.1 [1]
This compound ACTH Release 6.9 [1]
BMK-C205Calcium Mobilization7.15 (IC50 of 74 nM)[3]
(R)-LMIcAMP Accumulation5.77 (IC50 of 1.7 µM)[3]

Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assay for CRF1 Receptor Affinity

This assay determines the binding affinity of a test compound to the CRF1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells stably expressing the human CRF1 receptor (e.g., CHO-K1 cells).

  • Radioligand: [¹²⁵I]Sauvagine.[5]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM EGTA, 0.1% BSA, pH 7.4.

  • Non-specific binding control: A high concentration of a non-radiolabeled CRF1 antagonist (e.g., 1 µM CP-154,526).[6]

  • Test compounds (e.g., this compound) at various concentrations.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with the radioligand and varying concentrations of the test compound in the assay buffer.

  • For determining non-specific binding, a parallel set of incubations is performed in the presence of the non-specific binding control.

  • Incubate for 120 minutes at room temperature.[5]

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional cAMP Accumulation Assay

This assay measures the ability of a CRF1 receptor antagonist to inhibit the agonist-induced production of cyclic adenosine monophosphate (cAMP), a key second messenger in the CRF1 signaling pathway.

Materials:

  • CHO-K1 cells stably expressing the human CRF1 receptor.[7]

  • CRF1 receptor agonist (e.g., ovine CRF).[8]

  • Test compounds (e.g., this compound) at various concentrations.

  • Cell culture medium.

  • Lysis buffer.

  • cAMP assay kit (e.g., HTRF-based).[8]

Procedure:

  • Plate the CRF1-expressing cells in a multi-well plate and allow them to adhere.

  • Pre-incubate the cells with varying concentrations of the test compound for a specified period.

  • Stimulate the cells with a fixed concentration of the CRF1 agonist (typically at its EC80 concentration) for 30 minutes at 37°C.[7][8]

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.

  • Generate a dose-response curve and calculate the IC50 value for the test compound.

  • Convert the IC50 value to a pIC50 value.

In Vitro ACTH Release Assay

This assay assesses the functional antagonism of the CRF1 receptor by measuring the inhibition of CRF-stimulated adrenocorticotropic hormone (ACTH) release from pituitary cells.

Materials:

  • Primary rat anterior pituitary cells or a suitable pituitary cell line (e.g., AtT-20).

  • CRF.

  • Test compounds (e.g., this compound) at various concentrations.

  • Cell culture medium.

  • ACTH immunoassay kit.

Procedure:

  • Culture the pituitary cells in a multi-well plate.

  • Pre-incubate the cells with varying concentrations of the test compound.

  • Stimulate the cells with CRF for a defined period.

  • Collect the cell culture supernatant.

  • Measure the concentration of ACTH in the supernatant using an immunoassay.[9][10]

  • Generate a dose-response curve for the inhibition of CRF-stimulated ACTH release and determine the IC50 value for the test compound.

  • Convert the IC50 value to a pIC50 value.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures discussed, the following diagrams have been generated using Graphviz.

CRF1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_antagonist CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Binds Gs Gαs CRF1R->Gs Activates Gq Gαq CRF1R->Gq Activates Gi Gαi CRF1R->Gi Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C Gq->PLC Activates ERK ERK/MAPK Gi->ERK Activates Akt Akt Gi->Akt Activates cAMP cAMP AC->cAMP Produces PKC PKC PLC->PKC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., POMC for ACTH) CREB->Gene Regulates NBI35965 This compound NBI35965->CRF1R Blocks

Caption: CRF1 Receptor Signaling Pathways.

Binding_Assay_Workflow start Start prep Prepare CRF1-expressing cell membranes start->prep incubate Incubate membranes with [¹²⁵I]Sauvagine and test compound prep->incubate filter Rapid filtration to separate bound and free ligand incubate->filter wash Wash filters filter->wash count Measure radioactivity with scintillation counter wash->count analyze Calculate Ki value count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

cAMP_Assay_Workflow start Start plate Plate CRF1-expressing cells start->plate pretreat Pre-incubate with test compound (antagonist) plate->pretreat stimulate Stimulate with CRF1 agonist pretreat->stimulate lyse Lyse cells stimulate->lyse measure Measure intracellular cAMP (e.g., HTRF) lyse->measure analyze Calculate pIC50 value measure->analyze end End analyze->end

Caption: cAMP Accumulation Assay Workflow.

ACTH_Assay_Workflow start Start culture Culture pituitary cells start->culture pretreat Pre-incubate with test compound (antagonist) culture->pretreat stimulate Stimulate with CRF pretreat->stimulate collect Collect supernatant stimulate->collect measure Measure ACTH concentration (Immunoassay) collect->measure analyze Calculate pIC50 value measure->analyze end End analyze->end

Caption: ACTH Release Assay Workflow.

References

A Comparative Analysis of the CRF1 Receptor Antagonist NBI-35965 and CRF1 Knockout Mice in Preclinical Stress and Anxiety Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological blockade of the Corticotropin-Releasing Factor Receptor 1 (CRF1) using the selective antagonist NBI-35965, and the genetic ablation of this receptor in CRF1 knockout mice. This objective analysis is supported by experimental data from various preclinical studies, offering insights into their respective effects on anxiety-like behaviors and the hypothalamic-pituitary-adrenal (HPA) axis response to stress.

Introduction to CRF1 and its Role in Stress

Corticotropin-releasing factor (CRF) is a key mediator of the endocrine, autonomic, and behavioral responses to stress.[1] Its actions are primarily mediated through the G-protein coupled receptor, CRF1.[2][3] Activation of CRF1 signaling pathways is strongly implicated in the pathophysiology of stress-related disorders, including anxiety and depression.[1][4] Consequently, the CRF1 receptor has emerged as a promising therapeutic target for the development of novel anxiolytics and antidepressants.[5]

Two primary approaches are utilized in preclinical research to investigate the role of CRF1 in stress and anxiety: pharmacological antagonism with selective compounds like this compound, and genetic deletion of the CRF1 receptor (CRF1 knockout mice). While both methods aim to attenuate CRF1 signaling, they present distinct advantages and limitations that are crucial for interpreting experimental outcomes and their translational relevance.

This compound is a selective, orally active, and brain-penetrant CRF1 receptor antagonist with a high binding affinity (Ki of approximately 4 nM) and no significant affinity for the CRF2 receptor.[3][6] In contrast, CRF1 knockout mice have a complete absence of the CRF1 receptor throughout their development, which can lead to compensatory changes in other neurobiological systems.[7][8]

This guide will compare the effects of this compound and CRF1 knockout mice on two key domains: anxiety-like behavior and HPA axis function.

Comparative Data on Anxiety-Like Behavior

Anxiety-like behavior in rodents is commonly assessed using paradigms such as the elevated plus-maze (EPM), which leverages the natural aversion of mice to open and elevated spaces.[9][10][11]

Parameter This compound (CRF1 Antagonist) CRF1 Knockout Mice References
Time Spent in Open Arms of EPM Increased time spent in open arms, indicative of anxiolytic effects.Display decreased anxiety-like behavior with more time spent in open arms compared to wild-type mice.[7][9]
Entries into Open Arms of EPM Increased entries into open arms.Show a similar pattern of increased entries into open arms.[1][7]
Stress-Induced Anxiety Blocks the anxiogenic effects of centrally administered CRF.[9]Exhibit reduced anxiety-like behavior in response to stressful stimuli.[7][8]

Comparative Data on HPA Axis Function

The HPA axis is the primary neuroendocrine system responsible for the stress response, culminating in the release of glucocorticoids (corticosterone in rodents).

Parameter This compound (CRF1 Antagonist) CRF1 Knockout Mice References
Basal Corticosterone Levels Does not significantly alter basal corticosterone levels in non-stressed conditions.May have lower basal plasma concentrations of corticosterone.[1][12]
Stress-Induced ACTH Release Dose-dependently reduces stress-induced and CRF-induced increases in plasma ACTH.[3]Show an impaired stress response with a failure to mount a significant ACTH response to stress.[7][8]
Stress-Induced Corticosterone Release Attenuates the rise in corticosterone in response to various stressors.Exhibit a blunted corticosterone response to stress.[1][7][8]
Adrenal Gland Morphology No reported effects on adrenal gland morphology with acute or sub-chronic treatment.Can display agenesis of the zona fasciculata region of the adrenal gland due to developmental ACTH deficiency.[7]

Experimental Protocols

Elevated Plus-Maze (EPM) for Anxiety-Like Behavior

Objective: To assess anxiety-like behavior in mice.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[11][13]

Procedure:

  • Acclimatization: Mice are habituated to the testing room for at least 1 hour before the experiment.[14]

  • Drug Administration (for this compound group): this compound is administered (e.g., orally or intraperitoneally) at a predetermined time before the test (e.g., 30-60 minutes). Vehicle-treated animals serve as controls.[15]

  • Test: Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set duration (typically 5 minutes).[10]

  • Data Collection: The behavior of the mouse is recorded by a video camera and analyzed using tracking software. Key parameters measured include the time spent in the open and closed arms, and the number of entries into each arm type.[10]

  • Data Analysis: An increase in the time spent in and/or entries into the open arms is interpreted as a decrease in anxiety-like behavior.

HPA Axis Response to Stress

Objective: To measure the effect of CRF1 blockade or knockout on the stress-induced release of ACTH and corticosterone.

Procedure:

  • Baseline Blood Sampling: A baseline blood sample is collected from the mice (e.g., via tail-nick or saphenous vein) in a non-stressful manner.

  • Drug Administration (for this compound group): this compound or vehicle is administered.

  • Stress Exposure: Mice are subjected to a standardized stressor, such as restraint stress or forced swim stress, for a defined period (e.g., 15-30 minutes).[16]

  • Post-Stress Blood Sampling: Blood samples are collected at one or more time points following the cessation of the stressor.

  • Hormone Analysis: Plasma concentrations of ACTH and corticosterone are measured using commercially available assay kits (e.g., ELISA or radioimmunoassay).

  • Data Analysis: The change in hormone levels from baseline to post-stress time points is calculated and compared between experimental groups.

Visualizing the Mechanisms

CRF1 Signaling Pathway

CRF1_Signaling_Pathway CRF CRF CRF1R CRF1 Receptor CRF->CRF1R Gs Gs Protein CRF1R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., POMC for ACTH) CREB->Gene_Expression Promotes

Caption: Simplified CRF1 receptor signaling cascade.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_models Experimental Models cluster_procedures Experimental Procedures cluster_outcomes Outcome Measures WT_Vehicle Wild-Type + Vehicle Stress Stress Exposure (e.g., Restraint) WT_Vehicle->Stress Behavior Behavioral Testing (e.g., EPM) WT_Vehicle->Behavior WT_NBI Wild-Type + this compound WT_NBI->Stress WT_NBI->Behavior CRF1_KO CRF1 Knockout CRF1_KO->Stress CRF1_KO->Behavior HPA_Axis HPA Axis Function (ACTH, Corticosterone) Stress->HPA_Axis Anxiety_Behavior Anxiety-Like Behavior Behavior->Anxiety_Behavior

Caption: Comparative experimental workflow.

Discussion and Conclusion

Both the pharmacological antagonism of CRF1 with this compound and the genetic deletion of the CRF1 receptor produce anxiolytic-like effects and dampen the HPA axis response to stress in preclinical models. This convergence of findings from two distinct methodologies provides strong evidence for the critical role of CRF1 in mediating the physiological and behavioral consequences of stress.

The use of a selective antagonist like this compound allows for the investigation of the acute effects of CRF1 blockade in a temporally controlled manner, which more closely mimics a therapeutic intervention. Furthermore, pharmacological studies can be conducted in adult animals without the potential confounding influence of developmental compensations that may occur in knockout models.

On the other hand, CRF1 knockout mice offer a model of complete and lifelong ablation of CRF1 function, which is invaluable for understanding the fundamental role of this receptor in neurodevelopment and behavior. However, the observed phenotypes in knockout animals may be influenced by these developmental adaptations. For instance, the adrenal gland abnormalities seen in CRF1 knockout mice are a direct result of the absence of CRF1 signaling during development and are not an effect observed with acute pharmacological blockade in adult animals.[7]

References

Cross-Validation of NBI-35965 Efficacy with Genetic Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the corticotropin-releasing factor receptor 1 (CRF1) antagonist, NBI-35965, and its validation through the lens of relevant genetic models. By examining the effects of this compound in conjunction with data from genetic mouse models—specifically CRF1 receptor knockout and CRF-overexpressing mice—this document aims to offer a comprehensive understanding of its mechanism of action and preclinical validation.

Introduction to this compound and the CRF1 System

This compound is a selective, orally active, and brain-penetrant antagonist of the CRF1 receptor. It exhibits high affinity for the CRF1 receptor (with a Ki value of approximately 4 nM) and shows no significant binding to the CRF2 receptor.[1] The CRF system is a critical mediator of the body's endocrine, autonomic, and behavioral responses to stress. Dysregulation of this system has been implicated in a variety of stress-related disorders, including anxiety, depression, and irritable bowel syndrome (IBS). This compound has been shown to have anxiolytic effects and to attenuate stress-induced visceral and colonic motor responses.[1][2]

Genetic models provide an invaluable tool for validating the targets of pharmacological agents. By comparing the phenotype of animals with a specific gene knockout or overexpression to the effects of a drug targeting the protein product of that gene, researchers can confirm the drug's mechanism of action and specificity.

The CRF1 Signaling Pathway

The binding of corticotropin-releasing factor (CRF) to the CRF1 receptor, a G-protein coupled receptor, initiates a signaling cascade that plays a central role in the stress response. The diagram below illustrates this pathway and the point of intervention for CRF1 antagonists like this compound.

cluster_stressor Stressor cluster_hpa_axis Hypothalamic-Pituitary-Adrenal (HPA) Axis Stress Stress Hypothalamus Hypothalamus Stress->Hypothalamus stimulates Pituitary Anterior Pituitary Hypothalamus->Pituitary CRF acts on CRF CRF Hypothalamus->CRF releases ACTH ACTH Pituitary->ACTH releases Adrenal Adrenal Cortex Cortisol Glucocorticoids (e.g., Cortisol) Adrenal->Cortisol releases CRF1R CRF1 Receptor CRF->CRF1R binds to AC Adenylyl Cyclase CRF1R->AC activates NBI35965 This compound (Antagonist) NBI35965->CRF1R blocks cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Response Physiological & Behavioral Stress Response PKA->Response ACTH->Adrenal stimulates Cortisol->Response

CRF1 Signaling Pathway and this compound Intervention.

Cross-Validation with Genetic Models

To validate that the effects of this compound are mediated through the CRF1 receptor, its pharmacological actions can be compared with the phenotypes of genetic models where the CRF1 receptor or its ligand is manipulated.

CRF1 Receptor Knockout (CRF1-KO) Mice

CRF1-KO mice lack a functional CRF1 receptor. These mice typically exhibit reduced anxiety-like behaviors and a blunted stress response, mirroring the expected effects of a CRF1 antagonist. A key validation experiment involves administering the antagonist to CRF1-KO mice. If the drug's effects are specific to the CRF1 receptor, it should have no additional effect on the behavior or physiology of these mice.

Table 1: Comparison of a CRF1 Antagonist (Antalarmin) in Wild-Type vs. CRF1-KO Mice

ParameterWild-Type (WT) + VehicleWT + AntalarminCRF1-KO + VehicleCRF1-KO + Antalarmin
Anxiety-Like Behavior (e.g., Time in Open Arms of Elevated Plus Maze) BaselineIncreased (Anxiolytic effect)Increased (Baseline anxiolysis)No significant change from vehicle
Stress-Induced Corticosterone Release ElevatedAttenuatedBluntedNo significant change from vehicle
Morphine-Induced Sociability Deficits PresentAbolishedAbsentNo effect

Data are synthesized from studies on CRF1-KO mice and the effects of CRF1 antagonists like Antalarmin.[3]

This comparative data demonstrates that the effects of the CRF1 antagonist are absent in mice lacking the CRF1 receptor, providing strong evidence for its on-target mechanism of action.

CRF-Overexpressing (CRF-OE) Mice

CRF-OE mice have chronically elevated levels of CRF, leading to a phenotype characterized by increased anxiety-like behaviors and a hyperactive hypothalamic-pituitary-adrenal (HPA) axis, reminiscent of chronic stress.[4][5] These mice serve as a model to test the efficacy of CRF1 antagonists in a state of CRF hypersecretion.

Table 2: Expected and Observed Effects of this compound in Wild-Type and CRF-OE Mice

ParameterWild-Type (WT) + VehicleWT + this compoundCRF-OE + VehicleCRF-OE + this compound (Expected)
Anxiety-Like Behavior BaselineAnxiolytic effect under stressIncreasedReduced to WT levels
Stress-Induced Defecation BaselineReduced[1]IncreasedReduced
Visceral Hypersensitivity BaselineReduced[1]IncreasedReduced
Activation of Locus Coeruleus Neurons by Stress BaselineAbolished[2]IncreasedAbolished

Studies have shown that CRF1 antagonists can reverse the anxiogenic phenotype of CRF-OE mice.[4][5] The data available for this compound in wild-type animals aligns with the expected outcomes in a CRF-OE model, suggesting its potential to normalize the effects of CRF hypersecretion.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the assessment of this compound and related compounds in animal models.

General Experimental Workflow

The following diagram outlines a typical workflow for evaluating a CRF1 antagonist in both wild-type and genetic mouse models.

cluster_animals Animal Models cluster_treatment Treatment Groups cluster_assessment Assessment WT Wild-Type Mice WT_V WT + Vehicle WT->WT_V WT_NBI WT + this compound WT->WT_NBI KO CRF1-KO Mice KO_V KO + Vehicle KO->KO_V KO_NBI KO + this compound KO->KO_NBI OE CRF-OE Mice OE_V OE + Vehicle OE->OE_V OE_NBI OE + this compound OE->OE_NBI Behavior Behavioral Testing (Elevated Plus Maze, Open Field, etc.) WT_V->Behavior HPA HPA Axis Function (Corticosterone levels) WT_V->HPA Neuro Neurobiological Measures (c-Fos, Electrophysiology) WT_V->Neuro WT_NBI->Behavior WT_NBI->HPA WT_NBI->Neuro KO_V->Behavior KO_V->HPA KO_V->Neuro KO_NBI->Behavior KO_NBI->HPA KO_NBI->Neuro OE_V->Behavior OE_V->HPA OE_V->Neuro OE_NBI->Behavior OE_NBI->HPA OE_NBI->Neuro Data Data Analysis & Comparison Behavior->Data HPA->Data Neuro->Data

Workflow for Cross-Validation Studies.
Behavioral Assays

  • Elevated Plus Maze (EPM): This test is used to assess anxiety-like behavior in rodents. The maze consists of two open and two closed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

  • Open Field Test: This assay measures locomotor activity and anxiety-related behaviors. Reduced activity in the center of the open field is indicative of higher anxiety.

  • Stress-Induced Hyperthermia (SIH): The rise in body temperature in response to a mild stressor is measured. Anxiolytic drugs can attenuate this response.

Neuroendocrine Measures
  • Corticosterone Measurement: Blood samples are collected following a stressor (e.g., restraint stress) to measure the levels of corticosterone, the primary glucocorticoid in rodents. Effective CRF1 antagonists are expected to blunt the stress-induced rise in corticosterone.

In Vivo Electrophysiology
  • Locus Coeruleus (LC) Neuronal Activity: The firing rate of LC neurons, which are activated by stress and CRF, can be measured in anesthetized animals. CRF1 antagonists can be assessed for their ability to block stress- or CRF-induced activation of these neurons.[2]

Conclusion

The cross-validation of this compound with genetic models is a critical step in confirming its mechanism of action and therapeutic potential. While direct experimental data of this compound in CRF1 genetic models is pending in the public domain, the available evidence from studies with similar CRF1 antagonists in these models strongly supports the on-target effects of this class of compounds. The phenotypic similarities between the effects of this compound in wild-type animals and the characteristics of CRF1-KO mice, along with the ability of CRF1 antagonists to reverse the phenotype of CRF-OE mice, provide a robust validation of this compound as a specific and effective modulator of the CRF1 signaling pathway. Future studies directly comparing this compound in these genetic models will be instrumental in further solidifying its preclinical profile.

References

A Comparative Analysis of the CRF1 Receptor Antagonists: NBI-35965 versus CP-154,526

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neurobiology and drug development, particularly those focused on stress-related disorders, the selection of appropriate pharmacological tools is critical. This guide provides a detailed comparison of two prominent non-peptide corticotropin-releasing factor receptor 1 (CRF1) antagonists: NBI-35965 and CP-154,526. Both compounds have been instrumental in elucidating the role of the CRF system in health and disease.

Mechanism of Action

Both this compound and CP-154,526 are selective antagonists of the CRF1 receptor, a class B G-protein coupled receptor (GPCR).[1][2] The activation of CRF1 receptors by its endogenous ligand, corticotropin-releasing factor (CRF), initiates a signaling cascade, primarily through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[3] This signaling pathway is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a crucial role in the physiological and behavioral responses to stress.

This compound and CP-154,526 exert their effects by binding to the CRF1 receptor and preventing its activation by CRF, thereby attenuating the downstream signaling events. This antagonistic action leads to a reduction in stress-induced physiological responses, such as the release of adrenocorticotropic hormone (ACTH), and has been shown to produce anxiolytic-like effects in preclinical models.[2][4]

CRF CRF CRF1 CRF1 Receptor CRF->CRF1 Binds to AC Adenylyl Cyclase CRF1->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene Gene Transcription (Stress Response) CREB->Gene Antagonist This compound or CP-154,526 Antagonist->CRF1 Blocks

Caption: Simplified CRF1 receptor signaling pathway and the inhibitory action of this compound and CP-154,526.

In Vitro Efficacy: A Quantitative Comparison

The following tables summarize the in vitro binding affinities and functional potencies of this compound and CP-154,526 for the CRF1 receptor.

Table 1: CRF1 Receptor Binding Affinity

CompoundKi (nM)Receptor SourceRadioligandReference
This compound 4Human CRF1 (expressed in Ltk- cells)[125I]Sauvagine[1]
CP-154,526 < 10Rat Cerebral Cortex & Pituitary Membranes[125I]oCRF[2]

Table 2: Functional Antagonism of CRF-Stimulated cAMP Accumulation

CompoundpIC50Ki (nM)Cell LineAssay ConditionReference
This compound 7.1---[4]
CP-154,526 --Rat Cortex & Pituitary MembranesCRF-stimulated[2]

In Vivo Efficacy

While direct head-to-head in vivo comparative studies are limited, independent research provides insights into the efficacy of both compounds in rodent models of anxiety and stress.

This compound:

  • Visceral Hypersensitivity: In a rat model of stress-induced visceral hyperalgesia, this compound was shown to blunt the visceromotor response to colorectal distension, indicating its potential in modulating stress-related visceral pain.[5]

  • Anxiolytic-like Effects: this compound has demonstrated anxiolytic activity in vivo.[4]

CP-154,526:

  • Fear-Potentiated Startle: Anxiolytic potential was demonstrated in a fear-potentiated startle paradigm in rats.[2]

  • Stress-Induced ACTH Release: Systemically administered CP-154,526 antagonized the stimulatory effects of exogenous CRF on plasma ACTH levels in rats.[2]

  • Ethanol-Induced Behavioral Sensitization: CP-154,526 has been shown to block the expression of ethanol-induced behavioral sensitization in mice.[6]

  • Learning and Memory: Pretreatment with CP-154,526 was found to reverse stress-induced learning deficits in mice.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of experimental findings. Below are summaries of the key experimental protocols used to characterize this compound and CP-154,526.

CRF1 Receptor Binding Assay (CP-154,526)

This protocol is based on the methods described by Schulz et al. (1996).[2][8]

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Rat Cerebral Cortex or Pituitary Tissue Homogenize Homogenize in Buffer Tissue->Homogenize Centrifuge1 Centrifuge Homogenize->Centrifuge1 Resuspend Resuspend Pellet Centrifuge1->Resuspend Centrifuge2 Centrifuge Again Resuspend->Centrifuge2 FinalPellet Final Membrane Pellet Centrifuge2->FinalPellet Incubate Incubate Membranes with [125I]oCRF and CP-154,526 FinalPellet->Incubate Filter Rapid Filtration through GF/B filters Incubate->Filter Wash Wash Filters Filter->Wash Count Quantify Radioactivity Wash->Count Ki Calculate Ki value Count->Ki

Caption: Workflow for a typical CRF1 receptor binding assay.
  • Membrane Preparation: P2 membranes were prepared from rat cerebral cortex and pituitary tissues. Tissues were homogenized in a buffer solution and subjected to centrifugation to isolate the membrane fraction.

  • Binding Reaction: Membranes were incubated with a constant concentration of the radioligand [125I]oCRF and varying concentrations of the competing ligand (CP-154,526).

  • Separation of Bound and Free Ligand: The reaction was terminated by rapid filtration through glass fiber filters, which trap the membranes and the bound radioligand.

  • Quantification: The amount of radioactivity retained on the filters was measured using a gamma counter.

  • Data Analysis: The inhibition constant (Ki) was calculated from the IC50 value (the concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

CRF-Stimulated cAMP Accumulation Assay (General Protocol)

This protocol is a generalized representation based on common methodologies for assessing CRF1 receptor function.[3][9]

  • Cell Culture: Cells expressing the CRF1 receptor (e.g., human neuroblastoma IMR32 cells or transfected cell lines) are cultured to an appropriate density.

  • Assay Preparation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

  • Antagonist and Agonist Addition: Cells are then incubated with the CRF1 receptor antagonist (this compound or CP-154,526) at various concentrations, followed by stimulation with a fixed concentration of CRF.

  • Cell Lysis and cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular concentration of cAMP is then quantified using a commercially available assay kit (e.g., ELISA or HTRF-based assays).

  • Data Analysis: The pIC50 value, representing the negative logarithm of the molar concentration of the antagonist that inhibits 50% of the maximal CRF-stimulated response, is determined from the concentration-response curve.

Conclusion

Both this compound and CP-154,526 are potent and selective CRF1 receptor antagonists that have proven to be valuable tools for investigating the role of the CRF system. While their in vitro profiles are comparable, their in vivo effects have been characterized in different preclinical models, making a direct comparison of their efficacy challenging. The choice between these two compounds may depend on the specific research question, the animal model being used, and other experimental considerations. The detailed protocols provided here should aid researchers in designing and interpreting experiments utilizing these important pharmacological agents.

References

A Comparative Review of Small Molecule CRF1 Antagonists in Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy and characteristics of prominent small molecule Corticotropin-Releasing Factor 1 (CRF1) receptor antagonists. This guide provides a quantitative comparison of binding affinities and pharmacokinetic properties, detailed experimental protocols, and visualizations of key biological and experimental pathways.

The Corticotropin-Releasing Factor (CRF) system is a critical mediator of the endocrine, autonomic, and behavioral responses to stress.[1][2] The CRF1 receptor, a class B G-protein coupled receptor (GPCR), has been a primary target for the development of novel therapeutics for stress-related disorders such as anxiety, depression, and irritable bowel syndrome.[3][4] The discovery of non-peptide, small molecule antagonists for the CRF1 receptor initiated a significant research effort to develop orally available drugs capable of crossing the blood-brain barrier to modulate the stress axis.[1][5]

This guide compares several key small molecule CRF1 antagonists that have been pivotal in preclinical and clinical research, focusing on their binding, functional, and pharmacokinetic profiles.

CRF1 Receptor Signaling Pathway

Activation of the CRF1 receptor, primarily by its endogenous ligand CRF, initiates a signaling cascade predominantly through the Gs alpha subunit of its associated G-protein.[6] This stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn activates Protein Kinase A (PKA) and downstream cellular responses.[6] Small molecule antagonists act by binding to the receptor, often at an allosteric site within the transmembrane domain, preventing the conformational change necessary for G-protein coupling and subsequent signaling.

CRF1_Signaling_Pathway cluster_membrane Cell Membrane Receptor CRF1 Receptor G_Protein Gs Protein Receptor->G_Protein Couples AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Generates CRF CRF (Ligand) CRF->Receptor Activates Antagonist Small Molecule Antagonist Antagonist->Receptor Blocks PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., ACTH Release) PKA->Response

Figure 1. Simplified CRF1 receptor signaling pathway.

Comparative Analysis of CRF1 Antagonists

The development of CRF1 antagonists has evolved from early, highly lipophilic compounds to second-generation molecules with improved physicochemical properties.[1][2] This table summarizes quantitative data for several representative antagonists from different chemical classes.

CompoundChemical ClassBinding Affinity (Ki/IC50, nM)Oral Bioavailability (F%) (Species)Plasma Half-life (t½) (Species)
CP-154,526 Pyrrolopyrimidine< 10 (Ki)[7]27% (Rat)[8]~4.5 h (Rat)
Antalarmin Pyrrolopyrimidine~2.7 (Ki)Data not consistently reportedData not consistently reported
DMP696 Anilinopyrimidine1.7 (Ki)[1]Good (Rat, specific value not stated)[9]Data not consistently reported
Pexacerfont (BMS-562086) Pyrazolotriazine6.1 (IC50)[10]Moderate (Rat, Dog)~4.8 h (Rat), ~8.6 h (Dog)
Emicerfont (GW876008) PyrrolopyridinePotent (specific value not stated)Investigated in humans[4][11]Data not consistently reported
Tildacerfont (SPR001) NonsteroidalPotent (specific value not stated)Investigated in humans[12]~60 h (Human)[12][13]

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for the accurate comparison of compound efficacy. Below are generalized protocols for key in vitro assays used to characterize CRF1 antagonists.

CRF1 Receptor Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the CRF1 receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation:

    • Homogenize tissue (e.g., rat cortex) or cultured cells expressing the human CRF1 receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA, with protease inhibitors).[14]

    • Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 - 32,000 x g) to pellet the cell membranes.[14][15]

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in an assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and determine the total protein concentration.[14]

  • Competition Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a constant concentration of a suitable radioligand (e.g., [¹²⁵I]Sauvagine or [³H]Urocortin), and ten increasing concentrations of the unlabeled test compound (antagonist).[15][16]

    • To determine non-specific binding, a parallel set of wells is prepared containing the radioligand and a high concentration of a known CRF1 antagonist (e.g., 1 µM DMP696).[17]

    • Incubate the plate for a defined period (e.g., 2 hours at room temperature) to allow binding to reach equilibrium.[15]

  • Filtration and Counting:

    • Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters (e.g., Whatman GF/B or GF/C), which trap the membranes.[14][15]

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[14][15]

    • Measure the radioactivity retained on the filters using a scintillation counter.[14]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of compound that inhibits 50% of specific radioligand binding) using non-linear regression.

    • Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[14]

CRF-Stimulated cAMP Functional Assay

This assay measures the ability of an antagonist to block the CRF-induced production of the second messenger cAMP, providing a measure of its functional potency.

Methodology:

  • Cell Culture:

    • Culture a suitable cell line (e.g., CHO or HEK293) stably expressing the human CRF1 receptor in appropriate media until they are near confluency.[18][19]

  • Antagonist Pre-incubation:

    • Harvest the cells and resuspend them in a stimulation or assay buffer.

    • Dispense the cell suspension into a 96-well plate.

    • Add increasing concentrations of the test antagonist to the wells and pre-incubate for a short period (e.g., 15-30 minutes) at room temperature.[19] This allows the antagonist to bind to the receptors.

  • Agonist Stimulation:

    • Prepare a solution containing a phosphodiesterase (PDE) inhibitor (e.g., 0.1 mM IBMX) to prevent the degradation of cAMP.[19]

    • Add a constant, sub-maximal concentration (e.g., the EC80) of a CRF1 agonist (like human CRF) to the wells to stimulate cAMP production.

    • Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature.[19]

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, typically based on competitive immunoassay (ELISA) or bioluminescence resonance energy transfer (BRET) / homogeneous time-resolved fluorescence (HTRF) formats.

  • Data Analysis:

    • Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the antagonist concentration.

    • Fit the data using a sigmoidal dose-response model to determine the IC50 value, which represents the concentration of antagonist required to inhibit 50% of the CRF-stimulated cAMP response.

Experimental and Developmental Workflow

The discovery and development of a novel CRF1 antagonist follows a structured workflow, from initial screening to preclinical evaluation. This process is designed to identify potent, selective, and drug-like candidates for clinical trials.

CRF1_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development Library Compound Library HTS Primary Screen (High-Throughput Binding Assay) Library->HTS Hits Hit Confirmation & Prioritization HTS->Hits Functional Secondary Screen (cAMP Functional Assay) Hits->Functional Selectivity Selectivity & Off-Target Screening Functional->Selectivity ADME In Vitro ADME/Tox (Metabolic Stability, CYP Inhibition) Selectivity->ADME PK In Vivo Pharmacokinetics (Oral Bioavailability, Half-life) ADME->PK Efficacy In Vivo Efficacy Models (e.g., Defensive Withdrawal) PK->Efficacy Candidate Candidate Selection Efficacy->Candidate

Figure 2. Typical drug discovery workflow for CRF1 antagonists.

Conclusion

The development of small molecule CRF1 antagonists has presented both significant promise and considerable challenges. Early compounds like CP-154,526 established proof-of-concept in animal models but were hampered by suboptimal pharmacokinetic properties, such as high lipophilicity.[1][2] Subsequent research has produced antagonists like Pexacerfont and Tildacerfont with more drug-like characteristics, leading to their evaluation in human clinical trials.[12][20] However, clinical success has been limited, suggesting that the translation from preclinical models to human efficacy for stress-related disorders is complex.[3][21] Future research may focus on antagonists with novel binding kinetics or those that target specific receptor subpopulations to achieve better therapeutic outcomes.

References

Validating Brain Target Engagement of NBI-35965: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of methods to validate the target engagement of NBI-35965, a selective corticotropin-releasing factor 1 (CRF1) receptor antagonist, within the brain. Designed for researchers, scientists, and drug development professionals, this document outlines key experimental approaches, presents comparative data for this compound and other relevant CRF1 antagonists, and provides detailed experimental protocols.

Introduction to this compound and Target Engagement

This compound is a potent, selective, orally active, and brain-penetrant antagonist of the corticotropin-releasing factor 1 (CRF1) receptor.[1][2] The CRF1 receptor is a G-protein-coupled receptor (GPCR) that plays a crucial role in the body's response to stress.[1][3][4] Dysregulation of the CRF system has been implicated in various stress-related disorders, making the CRF1 receptor a key therapeutic target.[5] Validating that a drug candidate like this compound effectively binds to its intended target in the brain is a critical step in preclinical and clinical development. This process, known as target engagement, provides evidence for the mechanism of action and helps to establish a relationship between drug exposure, target binding, and pharmacological effect.

Comparative Analysis of CRF1 Receptor Antagonists

The following table summarizes the in vitro binding affinities and in vivo/ex vivo receptor occupancy data for this compound and a selection of alternative CRF1 receptor antagonists. This data is essential for comparing the potency and brain penetration of these compounds.

CompoundIn Vitro Binding Affinity (Ki/IC50, nM)MethodReceptor Occupancy (ED50/Occupancy at a given dose)MethodSpeciesReference
This compound 4 (Ki)Radioligand Binding AssayDose-dependent inhibition of [125I]sauvagine bindingEx Vivo AutoradiographyRat[6]
CP-154,526 < 10 (Ki)Radioligand Binding Assay-Competes for ex vivo [125I]sauvagine bindingRodent[7][8]
R121919 2-5 (Ki)Radioligand Binding Assay~85% occupancy at 10 mg/kgEx Vivo AutoradiographyRat[9][10]
DMP696 1.7 (Ki)Radioligand Binding Assay~60% occupancy at 3 mg/kgEx Vivo AutoradiographyRat[2][11][12]
Pexacerfont 6.1 (IC50)Radioligand Binding Assay---
Antalarmin --Blocks CRF-induced effectsBehavioral/Physiological readoutsRat[13]

Methodologies for Validating Target Engagement

The primary method for quantifying CRF1 receptor target engagement in the brain for preclinical studies is ex vivo autoradiography . This technique allows for the visualization and quantification of receptor occupancy by a test compound. An alternative in vivo imaging technique is Positron Emission Tomography (PET) , although its application for CRF1 receptors has been challenging due to the receptor density in the brain.

Ex Vivo Autoradiography

This is a widely used and robust method to assess the degree to which a drug occupies its target receptor in the brain.[9][14] The general workflow involves administering the compound of interest to an animal, followed by the collection of the brain tissue at a specific time point. The brain is then sectioned, and the sections are incubated with a radioligand that binds to the target receptor. The amount of radioligand binding is then quantified, and the reduction in binding in the drug-treated animals compared to vehicle-treated controls indicates the level of receptor occupancy.

G cluster_in_vivo In Vivo Phase cluster_ex_vivo Ex Vivo Phase drug_admin Drug Administration (e.g., this compound) tissue_collection Brain Tissue Collection drug_admin->tissue_collection sectioning Brain Sectioning (Cryostat) tissue_collection->sectioning incubation Incubation with Radioligand (e.g., [125I]sauvagine) sectioning->incubation washing Washing to remove unbound radioligand incubation->washing imaging Phosphor Imaging washing->imaging analysis Data Analysis (Quantification of binding) imaging->analysis

Ex Vivo Autoradiography Workflow
Detailed Experimental Protocol: Ex Vivo CRF1 Receptor Autoradiography

1. Animal Dosing:

  • Administer this compound or a comparator compound to rodents (e.g., rats or mice) via the intended clinical route (e.g., oral gavage).

  • Include a vehicle-treated control group.

  • Select a range of doses to determine a dose-response relationship for receptor occupancy.

  • Euthanize animals at a predetermined time point post-dosing, typically corresponding to the peak brain exposure of the compound.

2. Tissue Preparation:

  • Rapidly extract the brain and freeze it in isopentane cooled with dry ice.

  • Store the frozen brains at -80°C until sectioning.

  • Using a cryostat, cut coronal brain sections (e.g., 20 µm thickness) at the level of brain regions known to express CRF1 receptors, such as the cortex and cerebellum.[15]

  • Thaw-mount the sections onto gelatin-coated microscope slides.

3. Radioligand Binding:

  • Pre-incubate the slides in a buffer (e.g., 50 mM Tris-HCl, pH 7.4) to rehydrate the tissue.

  • Incubate the sections with a saturating concentration of a suitable radioligand for CRF1 receptors, such as [125I]sauvagine.[8][15]

  • To determine non-specific binding, incubate a parallel set of slides in the presence of a high concentration of a non-labeled CRF1 receptor ligand.

4. Washing and Drying:

  • After incubation, wash the slides in ice-cold buffer to remove unbound radioligand.

  • Perform a final brief rinse in distilled water to remove buffer salts.

  • Dry the slides under a stream of cool air.

5. Imaging and Quantification:

  • Expose the dried slides to a phosphor imaging screen.

  • Scan the screen using a phosphor imager to visualize the distribution and density of radioligand binding.

  • Quantify the signal intensity in specific brain regions of interest using appropriate image analysis software.

6. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percent receptor occupancy for each dose of the test compound using the following formula: % Occupancy = (1 - (Specific binding in drug-treated / Specific binding in vehicle-treated)) * 100

  • Plot the percent occupancy against the drug dose or plasma/brain concentration to determine the ED50 value (the dose or concentration that produces 50% receptor occupancy).

Positron Emission Tomography (PET) Imaging

PET is a non-invasive in vivo imaging technique that can be used to measure receptor occupancy in the living brain. This technique requires the development of a suitable PET radioligand that specifically binds to the target receptor. While several PET radioligands for the CRF1 receptor have been developed and tested, achieving a robust and specific signal in vivo has been challenging, potentially due to the relatively low density of CRF1 receptors in some brain regions.[1][6]

CRF1 Receptor Signaling Pathway

Understanding the downstream signaling cascade of the CRF1 receptor is crucial for designing functional assays to confirm target engagement. The CRF1 receptor is a class B G-protein-coupled receptor (GPCR).[1][3] Upon binding of an agonist like CRF, the receptor undergoes a conformational change, leading to the activation of a stimulatory G-protein (Gs).[6][16] This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[17][18] Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response.[18][19]

G cluster_membrane Cell Membrane CRF1 CRF1 Receptor Gs Gs-protein CRF1->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP CRF CRF (Agonist) CRF->CRF1 Binds and Activates NBI35965 This compound (Antagonist) NBI35965->CRF1 Binds and Blocks Gs->AC Activates PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Downstream Targets

References

Comparative Analysis of NBI-35965 and Astressin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Examination of Two Key Corticotropin-Releasing Factor Receptor Antagonists

This guide provides a comprehensive comparative analysis of two prominent corticotropin-releasing factor (CRF) receptor antagonists: NBI-35965, a selective small molecule antagonist for the CRF1 receptor, and astressin, a non-selective peptide-based antagonist. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the performance, experimental data, and underlying mechanisms of these two compounds.

Executive Summary

This compound and astressin are both potent antagonists of the corticotropin-releasing factor receptor 1 (CRF1), a key player in the body's stress response. However, they differ significantly in their selectivity, chemical nature, and pharmacokinetic properties. This compound is a selective, orally active, and brain-penetrant small molecule, making it a promising candidate for treating stress-related disorders like anxiety and irritable bowel syndrome. In contrast, astressin is a non-selective peptide antagonist, also targeting CRF2 receptors, which limits its systemic use for CNS-related conditions but makes it a valuable tool for peripheral and central administration studies.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data for this compound and astressin, providing a direct comparison of their in vitro and in vivo properties.

ParameterThis compoundAstressinReference
Receptor Binding Affinity (Ki)
CRF1 Receptor4 nM~2 nM[1][2][3]
CRF2 Receptor>10,000 nM~1-2 nM[1][2]
Functional Antagonism (in vitro)
Inhibition of cAMP Accumulation (pIC50)7.1Data not available[1]
Inhibition of ACTH Production (pIC50)6.9Potent inhibition demonstrated[1][3]
In Vivo Efficacy
Stress-Induced ACTH ReductionReduces stress-induced ACTH productionSignificantly reduces ACTH secretion in stressed rats[3][4]
Visceral HyperalgesiaAbolishes stress-induced visceral hyperalgesia (20 mg/kg, s.c.)Reduces CRF-induced visceral hyperalgesia[5][6]
Oral BioavailabilityOrally activeNot orally bioavailable[4]
Blood-Brain Barrier PenetrationBrain-penetrantLimited[4]

Signaling Pathways

Corticotropin-releasing factor receptor 1 (CRF1) is a G-protein coupled receptor (GPCR) that can signal through multiple intracellular pathways. The canonical pathway involves coupling to Gs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). However, CRF1 can also couple to other G proteins, such as Gq and Gi, activating alternative signaling cascades.

  • Gs/cAMP Pathway: This is the primary signaling pathway for CRF1. Activation leads to the production of cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to cellular responses such as the release of adrenocorticotropic hormone (ACTH) from the pituitary gland. Both this compound and astressin are effective antagonists of this pathway.[1][3]

  • Gq/PLC/PKC Pathway: CRF1 receptor activation can also lead to the activation of the Gq protein, which stimulates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates Protein Kinase C (PKC). The specific effects of this compound and astressin on this pathway are not as well-characterized.

  • Gi/ERK/MAPK Pathway: The CRF1 receptor can also couple to Gi protein, which can lead to the activation of the Extracellular signal-regulated kinase (ERK)/Mitogen-activated protein kinase (MAPK) pathway. This pathway is involved in cell growth, differentiation, and survival. The modulation of this pathway by CRF1 antagonists is an area of ongoing research.

CRF1_Signaling_Pathways cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CRF1 CRF1 Receptor Gs Gs CRF1->Gs Gq Gq CRF1->Gq Gi Gi CRF1->Gi CRF CRF CRF->CRF1 Activates Antagonist This compound Astressin Antagonist->CRF1 Blocks AC Adenylyl Cyclase Gs->AC Activates PLC PLC Gq->PLC Activates ERK_MAPK ERK/MAPK Pathway Gi->ERK_MAPK Activates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ACTH release) PKA->Cellular_Response IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PKC PKC DAG->PKC Activates PKC->Cellular_Response ERK_MAPK->Cellular_Response

CRF1 Receptor Signaling Pathways

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

CRF1 Receptor Binding Assay

This protocol is used to determine the binding affinity (Ki) of a compound for the CRF1 receptor.

Receptor_Binding_Assay cluster_workflow Receptor Binding Assay Workflow start Start prepare Prepare cell membranes expressing CRF1 receptor start->prepare incubate Incubate membranes with radiolabeled ligand ([125I]-sauvagine) and varying concentrations of test compound (this compound or astressin) prepare->incubate separate Separate bound from free radioligand (e.g., filtration) incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine IC50 and Ki measure->analyze end End analyze->end

Receptor Binding Assay Workflow

Materials:

  • Cell membranes from a cell line stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [125I]-Sauvagine.

  • Test compounds: this compound and astressin.

  • Binding buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4.

  • Wash buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Cell membranes are prepared and protein concentration is determined.

  • In a multi-well plate, incubate a fixed concentration of [125I]-sauvagine with varying concentrations of the test compound (this compound or astressin) and a fixed amount of cell membrane protein in binding buffer.

  • Incubate the mixture at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled CRF ligand.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vitro cAMP Accumulation Assay

This assay measures the ability of a compound to inhibit the CRF-stimulated production of cyclic AMP (cAMP) in cells expressing the CRF1 receptor.

Materials:

  • A cell line stably expressing the human CRF1 receptor (e.g., HEK293 or CHO cells).

  • CRF or a CRF agonist (e.g., sauvagine).

  • Test compounds: this compound and astressin.

  • Cell culture medium.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., HTRF, ELISA).

Procedure:

  • Cells are seeded in a multi-well plate and cultured until they reach the desired confluency.

  • The cells are pre-incubated with varying concentrations of the test compound (this compound or astressin) in the presence of a phosphodiesterase inhibitor for a specified time.

  • The cells are then stimulated with a fixed concentration of CRF or a CRF agonist (e.g., at its EC80 concentration) for a defined period (e.g., 30 minutes).

  • The reaction is stopped, and the cells are lysed.

  • The intracellular cAMP concentration is measured using a commercial cAMP assay kit according to the manufacturer's instructions.

  • The concentration of the antagonist that inhibits 50% of the agonist-induced cAMP production (IC50) is determined. The pIC50 is the negative logarithm of the IC50 value.

In Vivo Stress-Induced ACTH Release in Rats

This animal model is used to evaluate the in vivo efficacy of CRF1 receptor antagonists in blocking the stress-induced activation of the hypothalamic-pituitary-adrenal (HPA) axis.

Animals:

  • Male Sprague-Dawley or Wistar rats.

Procedure:

  • Rats are habituated to the experimental conditions to minimize non-specific stress.

  • The test compound (this compound or astressin) or vehicle is administered to the rats via the desired route (e.g., oral gavage for this compound, intravenous for astressin) at a specified time before the stressor.

  • Rats are subjected to a stressor, such as restraint stress or water avoidance stress, for a defined period.

  • Blood samples are collected at various time points before, during, and after the stressor.

  • Plasma is separated, and ACTH levels are measured using a specific radioimmunoassay (RIA) or ELISA kit.

  • The ability of the test compound to reduce the stress-induced increase in plasma ACTH levels is evaluated.

In Vivo Visceral Hyperalgesia Model (Colorectal Distension)

This model assesses the effect of a compound on visceral pain perception, which is often exacerbated by stress.

Animals:

  • Male rats.

Procedure:

  • A balloon catheter is inserted into the descending colon and rectum of the rat.

  • The visceromotor response (VMR), typically a contraction of the abdominal muscles, to graded colorectal distension (CRD) with the balloon is measured. This can be done by electromyography (EMG) of the abdominal muscles or by visual observation of the abdominal withdrawal reflex (AWR).

  • To induce visceral hyperalgesia, rats are subjected to a stressor, such as water avoidance stress.

  • The test compound (e.g., this compound) or vehicle is administered before the stressor.

  • The VMR to CRD is measured again after the stressor to assess the development of hyperalgesia and the effect of the test compound.

  • A reduction in the stress-induced increase in VMR indicates that the compound has an analgesic effect on visceral pain. For example, a 20 mg/kg subcutaneous dose of this compound was shown to abolish stress-induced visceral hyperalgesia in rats.[5]

Conclusion

This compound and astressin are both valuable tools for studying the role of CRF receptors in health and disease. This compound, with its selectivity for CRF1, oral bioavailability, and ability to cross the blood-brain barrier, represents a more drug-like candidate for the treatment of CNS-related stress disorders. Astressin, as a non-selective peptide antagonist, remains an important research tool for differentiating the roles of CRF1 and CRF2 receptors in both central and peripheral systems. The choice between these two compounds will depend on the specific research question and the experimental model being used. This guide provides the necessary data and protocols to aid researchers in making an informed decision for their studies.

References

Safety Operating Guide

Safeguarding Your Research: Essential Safety and Handling Protocols for NBI-35965

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides critical safety and logistical information for the handling and disposal of NBI-35965, a corticotropin-releasing factor 1 (CRF1) receptor antagonist. Adherence to these procedures is mandatory to ensure a safe laboratory environment and to minimize risks to researchers and scientists.

Personal Protective Equipment (PPE)

The following personal protective equipment is required when handling this compound. This compound should be handled with care, and appropriate PPE must be worn at all times to prevent direct contact.

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile, neoprene)To prevent skin contact.
Eye Protection Safety glasses with side-shields or gogglesTo protect eyes from dust particles and splashes.
Body Protection Laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.To prevent inhalation of dust particles.

Operational and Disposal Plans

Follow these step-by-step procedures for the safe handling, storage, and disposal of this compound.

Handling Procedures:

  • Preparation: Before handling, ensure all required PPE is correctly worn. Work in a designated, well-ventilated area, preferably within a chemical fume hood.

  • Dispensing: Avoid the creation of dust when handling the solid form of this compound.[1] Use appropriate tools for weighing and transferring the compound.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Spill Management: In case of a spill, immediately cordon off the area. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills or spills of solutions, absorb the material with an inert absorbent and place it in a sealed container for disposal. Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.

Storage Procedures:

  • Store this compound in a tightly sealed container.

  • Keep the container in a cool, dry, and well-ventilated place.

  • Recommended storage temperature is between 2-8°C.

Disposal Plan:

  • All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of in accordance with local, state, and federal regulations for chemical waste.

  • Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for Safe Handling of this compound

start Start: Prepare for Handling this compound ppe 1. Don Personal Protective Equipment (PPE) - Chemical-resistant gloves - Safety glasses/goggles - Lab coat start->ppe ventilation 2. Ensure Proper Ventilation - Work in a chemical fume hood ppe->ventilation handling 3. Handle this compound - Avoid dust formation - Use appropriate tools ventilation->handling storage 4. Store Properly - Tightly sealed container - Cool, dry, well-ventilated area handling->storage spill Spill Occurs handling->spill No disposal 6. Dispose of Waste - Follow institutional and regulatory guidelines storage->disposal cleanup 5. Spill Cleanup Procedure - Cordon off area - Use appropriate absorbent - Place in sealed container spill->cleanup Yes spill->disposal cleanup->disposal end End: Decontaminate and Doff PPE disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.